molecular formula C16H17N5O8S2 B601303 Cefixime impurity A CAS No. 1335475-08-5

Cefixime impurity A

Número de catálogo: B601303
Número CAS: 1335475-08-5
Peso molecular: 471.47
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cefixime EP Impurity A is an impurity of the third generation cephalosporin antibiotic, Cefixime

Propiedades

Número CAS

1335475-08-5

Fórmula molecular

C16H17N5O8S2

Peso molecular

471.47

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

α-[[(Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic Acid; 

Origen del producto

United States

Foundational & Exploratory

Technical Guide: Cefixime Impurity A – Structural Characterization & Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes domain of cephalosporin development, impurity profiling is not merely a regulatory checkbox but a critical determinant of drug safety and stability. Cefixime Impurity A , as defined by the European Pharmacopoeia (EP) , represents a specific degradation product arising from the complex rearrangement of the cephem nucleus. Unlike simple geometric isomers (such as the E-isomer, often designated as Impurity D), Impurity A involves a fundamental structural transformation into a furo[3,4-d][1,3]thiazin-7-one derivative.

This guide provides a definitive technical analysis of Cefixime Impurity A, detailing its chemical identity, formation mechanism, and validated detection protocols. It is designed for analytical scientists and process chemists requiring actionable data for method development and CMC (Chemistry, Manufacturing, and Controls) submissions.

Chemical Identity & Structural Analysis[1][2][3]

The identification of Cefixime Impurity A requires precise differentiation from other degradation products.[1] The EP designation refers to the rearrangement product where the


-lactam ring has opened and recyclized with the vinyl side chain to form a lactone-fused system.
Nomenclature and Identifiers
ParameterTechnical Detail
Common Name Cefixime EP Impurity A
Chemical Type Degradation Product (Rearrangement)
EP Chemical Name 2-[[(Z)-2-(2-aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid
Molecular Formula

Molecular Weight 471.46 g/mol
CAS Registry Number 1614255-90-1 (Free Acid)
Structural Feature Furo[3,4-d][1,3]thiazine bicyclic core (replacing the cephem nucleus)
Structural Significance

The formation of Impurity A signifies a loss of antibiotic activity due to the destruction of the


-lactam ring. The "furo" prefix indicates the formation of a lactone ring (cyclic ester), likely driven by the attack of the C2-carboxyl group (or a derivative thereof) onto the electrophilic centers generated during the degradation of the vinyl-cephem core.

Formation Mechanism: The Degradation Pathway[9]

Understanding the genesis of Impurity A is essential for upstream process control. The pathway is distinct from the reversible photo-isomerization that generates the E-isomer (Impurity D). Impurity A is typically a thermodynamic sink formed under stress conditions (acidic pH, heat, or moisture).

Mechanistic Workflow

The following diagram illustrates the degradation cascade leading to Impurity A. The process begins with the destabilization of the


-lactam ring, followed by an intramolecular cyclization involving the vinyl group and the carboxyl moiety.

CefiximeDegradation Cefixime Cefixime (API) (Z-Isomer, Cephem Core) BetaLactamOpen Intermediate I: Beta-Lactam Ring Hydrolysis Cefixime->BetaLactamOpen Hydrolysis ImpurityD Impurity D (E-Isomer) (Photo-isomerization pathway) Cefixime->ImpurityD Light Exposure (Isomerization) Stress Stress Factors: Acidic pH / Heat / Moisture Stress->Cefixime Rearrangement Intermediate II: Vinyl Group Migration & Electronic Reshuffling BetaLactamOpen->Rearrangement Ring Opening Cyclization Intramolecular Cyclization: Lactone Ring Formation Rearrangement->Cyclization Nucleophilic Attack ImpurityA Cefixime Impurity A (Furo-thiazine Derivative) Cyclization->ImpurityA Final Stabilization

Caption: Degradation pathway of Cefixime illustrating the irreversible rearrangement to Impurity A versus the reversible photo-isomerization to Impurity D.

Analytical Protocol: Detection & Quantification

To ensure the safety of the pharmaceutical product, Impurity A must be monitored using a validated stability-indicating method.[2] The European Pharmacopoeia recommends High-Performance Liquid Chromatography (HPLC) with specific ion-pairing agents to resolve the polar degradation products.

Validated HPLC Methodology

The following protocol is synthesized from standard pharmacopoeial monographs (EP/USP) and optimized for high resolution between the Main Peak and Impurity A.

ParameterExperimental Condition
Column C18 (Octadecylsilyl silica gel),

,

packing (e.g., Waters Spherisorb ODS-2 or equivalent)
Mobile Phase A Tetrabutylammonium hydroxide solution (0.03 M), adjusted to pH 6.5 with dilute phosphoric acid.[3]
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic or Gradient (Commonly Isocratic ~75:25 Buffer:ACN for routine QC)
Flow Rate

Column Temp

Detection UV-Vis at 254 nm
Injection Volume

Retention Time (RT) Impurity A typically elutes before Cefixime (RRT ~0.8 - 0.9 depending on exact gradient).
System Suitability Criteria
  • Resolution (

    
    ): 
    
    
    
    between Impurity A and Cefixime.
  • Tailing Factor (

    
    ): 
    
    
    
    for the Cefixime peak.[4]
  • Theoretical Plates (

    
    ): 
    
    
    
    .

Scientific Insight: The use of tetrabutylammonium hydroxide (TBAH) is critical. Cefixime and its impurities contain ionizable carboxylic acid and amine groups. TBAH acts as an ion-pairing reagent, improving the retention and peak shape of these polar compounds on the hydrophobic C18 stationary phase. Without TBAH, Impurity A may co-elute with the solvent front or exhibit severe tailing.

Control Strategy & Mitigation

Preventing the formation of Impurity A requires strict control over the manufacturing and storage environment.

  • pH Control: The rearrangement to the furo-thiazine core is acid-catalyzed. Maintain formulation pH within the stability window (typically pH 5.0 – 7.5). Avoid strong acidic steps during downstream processing.

  • Moisture Protection: As a hydrolysis product, Impurity A formation is accelerated by moisture. Ensure low water activity (

    
    ) in solid oral dosage forms and use high-barrier packaging (e.g., Alu-Alu blisters).
    
  • Temperature: Store raw materials and finished products at controlled room temperature (

    
    ) or refrigerated (
    
    
    
    ) if stability data suggests rapid degradation.

References

  • European Pharmacopoeia (Ph.[5] Eur.) . Monograph: Cefixime. 10th Edition. Strasbourg, France: Council of Europe. Available at: [Link]

  • Veeprho Laboratories . Cefixime EP Impurity A Reference Standard Data. Available at: [Link]

Sources

Unraveling Cefixime EP Impurity A (CAS 1614255-90-1): Structural Elucidation, Degradation Kinetics, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cefixime is a potent third-generation cephalosporin antibiotic, heavily relied upon for its broad-spectrum efficacy against bacterial pathogens. However, the inherent ring strain of its


-lactam core makes it highly susceptible to environmental degradation during synthesis, formulation, and prolonged storage. Among its degradation products, Cefixime EP Impurity A (CAS 1614255-90-1)  represents a critical quality attribute[1]. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a deep mechanistic understanding of Impurity A's formation, alongside field-proven, self-validating analytical protocols for its precise quantification.

Molecular Identity and Physicochemical Profiling

Cefixime EP Impurity A is formally designated as 2-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid[2].

Structurally, Impurity A is classified as a "ring-opened" derivative of the parent drug[3]. The defining characteristic of this impurity is the irreversible cleavage of the highly strained four-membered


-lactam ring. Because the intact 

-lactam structure is the primary pharmacophore responsible for inhibiting bacterial cell wall synthesis, its cleavage fundamentally alters the molecule's spatial geometry and completely eliminates its antimicrobial activity.

Mechanism of Formation: The Hydrolytic Degradation Pathway

The formation of Impurity A does not occur randomly; it is strictly driven by hydrolysis, a ubiquitous degradation pathway for all


-lactam antibiotics[3].

Causality of Degradation: The degradation kinetics are highly dependent on the pH of the microenvironment. Cefixime demonstrates optimal stability in aqueous matrices strictly within a pH range of 4.0 to 7.0[3]. When exposed to conditions outside this window—particularly alkaline environments or elevated thermal stress—the


-lactam nitrogen undergoes protonation or electronic shifting. This renders the adjacent carbonyl carbon highly electrophilic. Subsequent nucleophilic attack by water molecules at this carbonyl carbon violently forces the ring open, leading to the rapid and irreversible accumulation of Impurity A[3].

DegradationPathway Cefixime Cefixime (Intact β-lactam) Protonation Protonation of β-lactam N (pH dependent) Cefixime->Protonation Acidic/Basic Shift NucleophilicAttack Nucleophilic Attack by H2O (Thermal/pH Stress) Protonation->NucleophilicAttack H2O RingOpening β-lactam Ring Cleavage NucleophilicAttack->RingOpening Hydrolysis ImpurityA Cefixime EP Impurity A (Ring-opened derivative) RingOpening->ImpurityA Irreversible

Hydrolytic degradation pathway of Cefixime to EP Impurity A.

Analytical Methodologies: HPLC-UV and LC-MS/MS Protocols

To ensure regulatory compliance, the quantification of Impurity A requires robust, stability-indicating analytical methods. The European Pharmacopoeia (EP) outlines specific chromatographic conditions, which have been optimized to achieve baseline separation of all related substances[4].

Causality Behind Chromatographic Choices: Cefixime and Impurity A are highly polar and ionizable molecules. Attempting to separate them using a standard reversed-phase C18 column with a simple water/organic mobile phase will result in severe peak tailing and inadequate retention. To counteract this, an ion-pairing agent—specifically tetrabutylammonium hydroxide —is mandated. The bulky tetrabutylammonium cation pairs dynamically with the anionic carboxylate groups of the analytes, artificially increasing their apparent hydrophobicity. This engineered interaction drastically improves retention time and peak symmetry on the non-polar C18 stationary phase[4].

Step-by-Step HPLC-UV Protocol (A Self-Validating System)
  • Mobile Phase Preparation:

    • Phase A: 0.5% tetrabutylammonium hydroxide solution adjusted to exactly pH 5.0, mixed with acetonitrile (90:10 v/v). Causality: The pH is strictly locked at 5.0 to maintain a consistent ionization state for the analytes while preventing the alkaline dissolution of the column's silica bed[4].

    • Phase B: 0.5% tetrabutylammonium hydroxide solution (pH 5.0) mixed with acetonitrile (50:50 v/v)[4].

  • Sample Preparation: Dissolve the cefixime sample directly in the mobile phase to prevent solvent-induced peak distortion. Maintain samples at 4°C in the autosampler to halt any ongoing hydrolytic degradation during the sequence run.

  • Chromatographic Separation:

    • Column: C18 (4.6 mm × 250 mm, 5 µm).

    • Column Temperature: 45°C. Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics, resulting in sharper peaks[4].

    • Gradient Elution: Transition from Phase A to Phase B over 70 minutes to force the elution of highly retained, non-polar secondary degradants[4].

  • Detection: Monitor UV absorbance at 254 nm, which corresponds to the

    
     transitions of the aminothiazole ring (a structural moiety preserved in both the parent drug and Impurity A)[4].
    
  • System Suitability (Self-Validation): Inject a reference standard mixture containing Cefixime and Impurity A prior to the sample run. The protocol is inherently self-validating: the system is only deemed "suitable for analysis" if the chromatographic resolution (

    
    ) between Cefixime and Impurity A is 
    
    
    
    . If this threshold is not met, the run automatically fails, preventing the collection of inaccurate integration data[4].
Mass Spectrometry (LC-MS/MS) Structural Confirmation

For absolute structural confirmation, LC-MS/MS in negative electrospray ionization (ESI-) mode is utilized. The characteristic fragmentation of Impurity A yields a highly prominent daughter ion at m/z 337 . This specific fragment acts as a diagnostic marker for the expanded conjugation system of the ring-opened structure, easily differentiating it from the intact


-lactam[5].

AnalyticalWorkflow SamplePrep Sample Preparation (Cold Mobile Phase) IonPairing Ion-Pairing Addition (Tetrabutylammonium OH) SamplePrep->IonPairing HPLC RP-HPLC Separation (C18, 45°C, Gradient) IonPairing->HPLC pH 5.0 Control Splitter Flow Splitter HPLC->Splitter UVDetection UV Detection (254 nm) Quantification Splitter->UVDetection Routine QC MSDetection LC-MS/MS (ESI-) m/z 337 Marker Splitter->MSDetection Structural ID

Analytical workflow for the quantification and identification of Impurity A.

Quantitative Data & Specifications

To facilitate rapid comparison and method transfer, the critical physicochemical and chromatographic parameters of Cefixime EP Impurity A are summarized below:

ParameterSpecification / ValueCausality / Relevance
CAS Number 1614255-90-1Unique identifier required for regulatory documentation and standard procurement[2].
Molecular Formula

Confirms the addition of

to the parent structure via hydrolysis[2].
Molecular Weight 471.46 g/mol Represents an 18 g/mol increase over intact cefixime (453.45 g/mol )[2].
Optimal Stability pH 4.0 - 7.0The thermodynamic window that minimizes nucleophilic attack on the

-lactam ring[3].
Diagnostic MS/MS Ion m/z 337 (ESI-)Specific collision-induced fragment indicating the ring-opened geometry[5].
UV Absorbance Max 254 nmTargets the aminothiazole chromophore, which remains unaffected by ring opening[4].
System Suitability (

)

Ensures baseline separation from the main cefixime peak for accurate area normalization[4].

Toxicological & Regulatory Implications

From a regulatory standpoint (ICH Q3A/Q3B guidelines), the accumulation of Impurity A must be strictly controlled to ensure batch uniformity. While the ring-opened derivative loses its antibacterial efficacy—thereby reducing the overall clinical potency of the formulated drug—it is generally classified as an ICH M7 Class 5 impurity . This classification indicates that the impurity lacks structural alerts for mutagenicity and requires no further genotoxicity testing[6]. However, its presence serves as the primary indicator of the formulation's thermal and hydrolytic history, making it an indispensable marker for shelf-life determination and quality assurance.

References

1.[1] LGC Standards. "Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers)". 1 2.[3] Smolecule. "Buy Cefixime impurity A | 1335475-08-5 | > 95%". 3 3.[2] Aquigen Bio Sciences. "Cefixime EP Impurity A | CAS No: 1614255-90-1". 2 4.[4] Google Patents. "CN109490440A - A method of detection Cefixime related impurities". 4 5.[6] Acta Pharmaceutica. "Predictive analytical workflow for rapid structure elucidation and in silico toxicological qualification of an unidentified impurity in cefixime granules for oral suspension". 6 6.[5] PMC. "Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities". 5

Sources

Technical Whitepaper: Structural Characterization and Analytical Profiling of Cefixime Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cefixime is a broad-spectrum, third-generation cephalosporin antibiotic characterized by its stability against β-lactamase enzymes and potent efficacy against Gram-negative bacteria. However, like all β-lactam antibiotics, the inherent ring strain of its core structure makes it highly susceptible to hydrolytic degradation. Cefixime Impurity A (often designated as Cefixime EP Impurity A) is the primary degradation product resulting from the hydrolytic cleavage of the β-lactam ring[1].

Monitoring this specific impurity is a critical regulatory requirement under ICH Q3A/B guidelines, as the ring-opened degradant lacks antibacterial activity and its accumulation directly correlates with a reduction in therapeutic efficacy and potential alterations in the drug's safety profile[1][2]. This whitepaper provides an in-depth analysis of the molecular properties, degradation mechanics, and analytical methodologies required to isolate and quantify Cefixime Impurity A.

Chemical Identity & Physicochemical Properties

Cefixime Impurity A is chemically defined as a "ring-opened" derivative of the parent API[1]. The structural complexity of this impurity arises from the cleavage of the four-membered β-lactam ring, which transforms the rigid bicyclic cephalosporin nucleus into a more flexible, linear dicarboxylic acid derivative.

Quantitative Data Summary
PropertyValue
Pharmacopeial Name Cefixime EP Impurity A / USP Impurity A
IUPAC / Chemical Name 2-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic Acid[3]
Molecular Formula C₁₆H₁₇N₅O₈S₂[1][4]
Molecular Weight 471.46 g/mol (Average)[1][4]
CAS Registry Number 1614255-90-1 (Free acid)[3][4] / 1335475-08-5[1]
Solubility Soluble in Water and slightly soluble in polar organic solvents[5]
Storage Conditions 2-8°C, protected from moisture and light[5]

Note: The molecular weight of Impurity A (471.46 g/mol ) is exactly 18.02 g/mol higher than anhydrous Cefixime (453.45 g/mol ), reflecting the stoichiometric addition of one water molecule during hydrolysis[1][4].

Mechanistic Pathway of Degradation

The Causality of β-Lactam Ring Opening

The formation of Cefixime Impurity A is not a random degradation event; it is driven by fundamental thermodynamic and kinetic principles. The β-lactam ring is a highly strained, four-membered cyclic amide. The geometric constraints of this ring prevent the normal resonance stabilization found in planar amides. Consequently, the carbonyl carbon of the β-lactam ring is highly electrophilic[6][7].

In aqueous environments, particularly under basic conditions or in the presence of nucleophilic excipients, water molecules or hydroxide ions execute a nucleophilic attack on this carbonyl carbon[6].

  • Protonation/Attack: Depending on the pH, the β-lactam nitrogen may be protonated, or the carbonyl carbon is directly attacked by a hydroxide ion[6].

  • Tetrahedral Intermediate: A transient, high-energy tetrahedral intermediate is formed.

  • C-N Bond Cleavage: To relieve the extreme angular strain of the four-membered ring, the carbon-nitrogen bond cleaves, irreversibly opening the ring[1][7].

This structural modification entirely abolishes the molecule's ability to bind to bacterial Penicillin-Binding Proteins (PBPs), rendering the degradant microbiologically inactive[2].

G A Cefixime (Parent API) Intact β-lactam ring Highly strained cyclic amide B Nucleophilic Attack (H2O / OH- on Carbonyl) A->B Aqueous/Basic conditions C Tetrahedral Intermediate Transient State B->C Electrophilic carbon attack D Cefixime Impurity A Ring-Opened Degradant (Loss of Antibacterial Activity) C->D C-N bond cleavage

Mechanistic pathway of Cefixime β-lactam ring hydrolysis forming Impurity A.

Analytical Detection & Quality Control Workflow

To ensure compliance with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) standards, robust analytical methods must be employed[2][8]. Because Cefixime and Impurity A are structurally similar but differ significantly in polarity (due to the newly formed carboxylic acid and secondary amine groups in the degradant), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ion-pairing or strict pH control is the gold standard[2].

Experimental Protocol: RP-HPLC Quantification of Cefixime Impurity A

This self-validating protocol utilizes a buffered mobile phase to suppress the ionization of the multiple carboxylic acid moieties, ensuring sharp peak shapes and reproducible retention times.

Step 1: Mobile Phase Preparation

  • Buffer Solution: Prepare a 0.025 M tetrabutylammonium hydroxide (TBAH) solution. Adjust the pH to 6.5 ± 0.1 using dilute phosphoric acid. Causality: TBAH acts as an ion-pairing agent, interacting with the highly polar dicarboxylic acid of Impurity A to increase its retention on the hydrophobic C18 stationary phase.

  • Mobile Phase A: Buffer Solution.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Step 2: Chromatographic Conditions

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer set at 254 nm[2].

  • Column Temperature: 40°C.

  • Elution: Gradient elution (e.g., 0-15 min: 10% B; 15-30 min: linear increase to 40% B).

Step 3: Standard & Sample Preparation

  • System Suitability Standard: Dissolve accurately weighed reference standards of Cefixime API and Cefixime EP Impurity A[9][10] in a diluent (Water:Acetonitrile 80:20 v/v) to achieve a concentration of 10 µg/mL for each.

  • Sample Preparation: Extract the formulated Cefixime product using the diluent, sonicate for 15 minutes, and filter through a 0.45 µm PTFE syringe filter.

Step 4: System Validation & Execution

  • Inject the System Suitability Standard.

  • Validation Criteria: The resolution (

    
    ) between the Cefixime peak and the Cefixime Impurity A peak must be 
    
    
    
    . The relative standard deviation (RSD) for replicate injections must be
    
    
    .
  • If criteria are met, proceed with sample analysis and quantify Impurity A using the external standard method.

G Step1 Sample & Standard Prep Extraction & Filtration Step2 RP-HPLC Separation Ion-Pairing C18 Column Step1->Step2 Step3 UV Detection Quantification at 254 nm Step2->Step3 Step4 Data Analysis Resolution > 2.5 Validation Step3->Step4

Step-by-step RP-HPLC analytical workflow for the quantification of Cefixime Impurity A.

Formulation & Stability Implications

Understanding the molecular weight (471.46 g/mol ) and the hydrolytic origin of Cefixime Impurity A is paramount for formulation scientists[1][4]. Because the degradation is moisture and pH-dependent, oral suspensions of Cefixime (which are reconstituted with water) have a strictly limited shelf-life (typically 14 days under refrigeration).

To mitigate the formation of Impurity A during the shelf-life of solid oral dosages (tablets/capsules), manufacturers must:

  • Utilize strictly controlled environmental humidity during tableting (RH < 30%).

  • Employ moisture-barrier packaging (e.g., Alu-Alu blisters).

  • Avoid highly alkaline excipients (like magnesium stearate in excessive amounts or basic calcium salts) which can catalyze the nucleophilic attack on the β-lactam ring[6].

By rigorously controlling the physicochemical environment of the API, the hydrolytic conversion of Cefixime into Impurity A can be minimized, ensuring the drug maintains its therapeutic potency and complies with stringent pharmacopeial thresholds[8].

References

  • CAS No : 1614255-90-1 | Product Name : Cefixime - Impurity A. Pharmaffiliates. Available at:[Link]

  • Cefixime Impurities and Related Compound - Veeprho. Veeprho. Available at: [Link]

  • Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed. NIH. Available at:[Link]

  • β-Lactams: chemical structure, mode of action and mechanisms of resistance - SciSpace. SciSpace. Available at:[Link]

  • Cefixime EP Impurity A Disodium Salt (Mixture of Diastereomers) - Axios Research. Axios Research. Available at:[Link]

Sources

Technical Guide: Cefixime Impurity A Degradation Pathway Mechanism

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the degradation pathway of Cefixime Impurity A, identified as the (E)-isomer (trans-isomer) of the active pharmaceutical ingredient. It provides a mechanistic analysis of the Z-to-E isomerization driven by photolytic and thermal stress, accompanied by experimental protocols for isolation and quantification.

Executive Summary

Cefixime Impurity A (European Pharmacopoeia designation) represents the primary geometric degradation product of Cefixime. Chemically, it is the E-isomer of the drug substance, formed via the reversible isomerization of the oxyimino group attached to the aminothiazole ring. While Cefixime (Z-isomer) is the therapeutically active configuration due to its high affinity for penicillin-binding proteins (PBPs), the E-isomer exhibits significantly reduced antibacterial activity.

This guide delineates the Z


 E isomerization mechanism , identifying photon absorption and protonation as the critical drivers. It further provides validated protocols for forced degradation and analytical separation to support stability-indicating method development (SIM).

Chemical Identity & Structural Divergence

Cefixime belongs to the third-generation cephalosporins, characterized by a vinyl group at C-3 and an aminothiazolyl-methoxyimino side chain at C-7.[1] The biological activity depends strictly on the Z-configuration (syn-isomer) of the alkoxyimino group.

Comparative Chemical Data
FeatureCefixime (API)Impurity A (EP)
Configuration (Z)-Isomer (Syn)(E)-Isomer (Anti)
Chemical Name (6R,7R)-7-[[(2Z )-2-(2-aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid(6R,7R)-7-[[(2E )-2-(2-aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS Number 79350-37-11614255-90-1
Formation Driver Synthetic ControlPhotolysis / Acidic Stress
Biological Activity High (High PBP affinity)Low (Steric hindrance prevents PBP binding)

Mechanistic Degradation Pathway

The formation of Impurity A is not a destructive degradation (bond breaking) but a geometric isomerization around the C=N double bond of the oxime moiety. This transformation is thermodynamically driven under specific stress conditions.

Photochemical Isomerization (Primary Pathway)

The C=N bond in Cefixime absorbs UV radiation (maximally at ~254 nm and ~290 nm).

  • Excitation: Upon photon absorption (

    
    ), a 
    
    
    
    electron in the C=N bond is excited to the
    
    
    antibonding orbital.
  • Bond Order Reduction: The excitation effectively reduces the double-bond character to a single-bond character, lowering the rotational energy barrier.

  • Rotation: The molecule rotates around the C-N axis to relieve steric strain between the thiazole ring and the bulky cephem nucleus.

  • Relaxation: The molecule undergoes non-radiative decay, returning to the ground state. While the Z-isomer is generally more stable due to hydrogen bonding, the E-isomer (Impurity A) is trapped as a metastable product.

Acid-Catalyzed Isomerization (Secondary Pathway)

Under acidic conditions (pH < 2), the oxime nitrogen or the thiazole nitrogen can be protonated.

  • Protonation:

    
     attack on the oxime nitrogen forms a protonated intermediate (
    
    
    
    ).
  • Resonance Destabilization: This reduces the double bond character, allowing rotation.

  • Equilibrium Shift: The reaction seeks a thermodynamic equilibrium between Z and E forms.

Pathway Visualization

The following diagram illustrates the transition from the active Z-isomer to the inactive E-isomer (Impurity A).

Cefixime_Degradation Cefixime Cefixime (Z-Isomer) (Active API) ExcitedState Transition State (Excited π-π* / Protonated) Cefixime->ExcitedState UV Light (hν) Primary Driver Cefixime->ExcitedState Acid (H+) Heat Hydrolysis Beta-Lactam Hydrolysis Products Cefixime->Hydrolysis pH > 7.0 (Ring Opening) ImpurityA Cefixime Impurity A (E-Isomer) ExcitedState->ImpurityA Bond Rotation & Relaxation ImpurityA->ExcitedState Reversible (Photo-stationary state)

Caption: Mechanistic pathway of Cefixime Z-to-E isomerization (Impurity A formation) versus hydrolytic degradation.

Experimental Protocols

To study this pathway or validate an analytical method, the following protocols induce the formation of Impurity A.

Generation of Impurity A (Forced Degradation)

This protocol enriches the sample with the E-isomer for retention time identification.

Reagents:

  • Cefixime Trihydrate API

  • 0.1 M Hydrochloric Acid (HCl)

  • Quartz UV cuvettes (for photolysis)

Workflow:

  • Photolytic Stress (Most Effective):

    • Prepare a 1 mg/mL solution of Cefixime in water.

    • Expose the solution to UV light (254 nm) or a Xenon arc lamp (simulated sunlight) in a photostability chamber for 4–24 hours.

    • Note: Isomerization is rapid; monitor hourly to prevent secondary degradation (ring opening).

  • Acidic Thermal Stress:

    • Dissolve Cefixime in 0.1 M HCl to a concentration of 1 mg/mL.

    • Heat at 60°C for 2 hours.

    • Neutralize with 0.1 M NaOH before injection.

    • Expectation: This yields a mixture of Impurity A (isomer) and lactonization products.

Analytical Detection (HPLC)

Separating the Z and E isomers requires a specific stationary phase and often an ion-pairing agent or careful pH control, as their polarities are similar.

ParameterCondition
Column C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Waters Spherisorb ODS-2 or equivalent)
Mobile Phase Tetrabutylammonium Hydroxide (0.03 M) adjusted to pH 6.5 with dilute Orthophosphoric acid : Acetonitrile (3:1 ratio)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Vol 10–20 µL
Retention Cefixime (Z): ~4–5 min Impurity A (E): ~6–8 min (Elutes after the main peak due to lower polarity of the trans-oxime in this system).[2][3]

Note: The elution order may reverse depending on the specific column bonding and mobile phase pH. Always confirm with a certified Reference Standard.

Control Strategies

To maintain the Z-isomer integrity and limit Impurity A formation to <1.0% (USP/EP limits):

  • Light Protection: The final formulation (tablets/suspension) must be packaged in opaque blisters or aluminum strips. Amber glass is required for solution storage during analysis.

  • pH Control: Formulations should be buffered to pH 4.5–6.0. Avoid highly acidic environments during wet granulation or liquid suspension compounding to prevent acid-catalyzed rotation.

  • Temperature: Store below 25°C. Thermal energy acts synergistically with trace acidity to promote isomerization.

References

  • European Pharmacopoeia (EP) 11.0.Cefixime Trihydrate Monograph. Strasbourg: Council of Europe. (Defines Impurity A as the E-isomer).
  • United States Pharmacopeia (USP) 2025. Cefixime Monograph: Organic Impurities. Rockville, MD: United States Pharmacopeial Convention.

  • Namiki, Y., et al. (1987). "Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution." Journal of Pharmaceutical Sciences, 76(3), 208-214. (Foundational paper on Cefixime hydrolysis and isomerization).

  • Dhoka, M.V., et al. (2010). "Validating Stability Indicating Method for Cefixime Trihydrate." International Journal of ChemTech Research, 2(1).
  • Kitamura, S., et al. "Photochemical isomerization of cefixime." Chemical & Pharmaceutical Bulletin.

Sources

Technical Guide: Cefixime Impurity A Pharmacopoeial Limits (EP/USP)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacopoeial status, chemical identity, and analytical control of Cefixime Impurity A , specifically within the frameworks of the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) .

Executive Summary

Cefixime is a third-generation cephalosporin antibiotic prone to specific degradation pathways during synthesis and storage. Impurity A (as designated by the EP) represents a critical degradation product resulting from the rearrangement of the cephem nucleus. Unlike simple geometric isomers (such as the E-isomer), Impurity A involves a fundamental structural change to a furo[3,4-d][1,3]thiazin ring system.[1][2]

Effective control of Impurity A is mandatory for regulatory compliance.[3][4] While the EP assigns it a specific monograph limit due to its prevalence as a degradant, the USP typically controls it under "Any Individual Impurity" or "Related Compounds" unless specified otherwise in updated monographs. This guide synthesizes the chemical basis, regulatory limits, and validated HPLC protocols for detecting and quantifying this impurity.[5][6]

Chemical Identity & Structural Basis[7][8]

It is critical to distinguish between the geometric isomer of Cefixime and the structural rearrangement product designated as Impurity A by the EP.

Cefixime (The API)[1][2]
  • Chemical Name: (6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2][7]

  • Configuration: Z-isomer (cis-isomer) at the oxime linkage.[1][2]

EP Impurity A (The Degradant)[1][2]
  • Designation: Cefixime Impurity A (EP).[1][2][3][4]

  • Chemical Name: 2-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid.[1][2][3][8]

  • Mechanism of Formation: Under stress conditions (particularly thermal and pH stress), the six-membered dihydrothiazine ring of the cephalosporin core opens and rearranges into a furo-thiazine system.[1][2]

  • CAS Registry: 1614255-90-1.[1][2][3][4][8]

Comparison with Other Common Impurities
Impurity Code (EP)Common NameStructural Feature
Impurity A Furo-thiazine derivativeRing rearrangement (Degradant)
Impurity B Cefixime Methyl EsterEsterification of carboxylic acid
Impurity D Cefixime E-IsomerGeometric isomer (Trans-oxime)

Note: In the EP context, the E-isomer is typically designated as Impurity D .[4] Do not confuse Impurity A with the E-isomer.

Regulatory Limits: EP vs. USP[2][5]

The harmonization between EP and USP is not absolute regarding specific impurity designations. The EP Monograph (1188) is explicit, whereas the USP Monograph relies heavily on general limits for "Individual Impurities" unless specific Related Compounds are cited.

European Pharmacopoeia (EP) Limits

The EP treats Impurity A as a Specified Impurity .[2] Due to its nature as a primary degradation product, it often has a higher tolerance limit than genotoxic or process impurities, but it must be rigorously controlled.

ParameterLimitNotes
Impurity A ≤ 1.0% - 2.0% Refer to current Monograph 1188. Often specified individually due to stability profile.[2]
Impurity D (E-isomer) ≤ 1.0%Geometric isomer limit.[1][2]
Any Other Impurity ≤ 0.2%Unspecified impurities.[2]
Total Impurities ≤ 3.0%Sum of all impurities.
United States Pharmacopeia (USP) Limits

The USP monograph for Cefixime typically employs a general limit structure for "Organic Impurities".[2]

ParameterLimitNotes
Individual Impurity ≤ 1.0% Applies to Impurity A if not explicitly named.
Total Impurities ≤ 2.0% Stricter total limit in some revisions.

Critical Insight: If the USP monograph does not explicitly list "Related Compound A" with a unique relative retention time (RRT) or response factor, Impurity A is controlled under the "Any individual impurity" criterion.

Analytical Strategy: HPLC Methodology

The standard pharmacopoeial method utilizes Ion-Pair Reversed-Phase HPLC .[1][2] The use of Tetrabutylammonium Hydroxide (TBAH) is essential to retain the polar, acidic moieties of Cefixime and its impurities.

Chromatographic Conditions (Harmonized Approach)
  • Column: C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm packing (e.g., Zorbax Eclipse Plus or equivalent).[1][2][5]

  • Mobile Phase:

    • Solvent A: 0.4 M Tetrabutylammonium hydroxide solution adjusted to pH 6.5 with phosphoric acid. Dilute 25 mL of this to 1000 mL with water.

    • Mixture: Acetonitrile : Solvent A (1 : 3 v/v).[1][2] Note: Some protocols use a gradient, but the isocratic 25:75 ratio is common for assay/purity.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL.

System Suitability & Resolution

To validate the system, a Resolution Solution is prepared by heating a Cefixime standard solution at 95°C for 45 minutes. This thermal stress generates:

  • Cefixime E-isomer (Impurity D): Elutes before Cefixime (typically RRT ~0.9).[1][2]

  • Impurity A: Elutes before the E-isomer (typically RRT ~0.[2]8) or as a late eluter depending on the exact ion-pair strength.[1][2] Note: In the standard TBAH method, the elution order is generally Impurities -> E-isomer -> Z-isomer (Cefixime).[1][2]

Acceptance Criteria:

  • Resolution (R): > 2.0 between Cefixime (Z-isomer) and Cefixime E-isomer (Impurity D).[1][2]

  • Symmetry Factor: 0.8 – 1.5 for the Cefixime peak.

Visualized Pathways & Workflows

Degradation Pathway of Cefixime

The following diagram illustrates the divergence between geometric isomerization (reversible/equilibrium) and the irreversible ring rearrangement forming Impurity A.

CefiximeDegradation Cefixime Cefixime (Z-Isomer) (API) ImpurityD Impurity D (EP) (E-Isomer) Cefixime->ImpurityD Isomerization (Light/Heat) Reversible ImpurityA Impurity A (EP) (Furo-thiazine Derivative) Cefixime->ImpurityA Ring Rearrangement (Acid/Heat Stress) Hydrolysis Hydrolytic Products (Inactive) Cefixime->Hydrolysis Beta-lactam Cleavage ImpurityD->Cefixime

Caption: Divergent degradation pathways of Cefixime leading to geometric isomer (Impurity D) and structural rearrangement (Impurity A).

Analytical Validation Workflow

This workflow ensures the HPLC method is capable of distinguishing Impurity A from the main peak and other related substances.

AnalyticalWorkflow Start Start Validation PrepStd Prepare Standard (Cefixime CRS) Start->PrepStd PrepRes Prepare Resolution Sol. (Heat at 95°C for 45 min) Start->PrepRes Inject Inject into HPLC (C18, TBAH pH 6.5, 254nm) PrepStd->Inject PrepRes->Inject CheckRes Check Resolution (R) (E-isomer vs Z-isomer > 2.0) Inject->CheckRes CheckRes->PrepRes Fail (Adjust Mobile Phase) Identify Identify Impurity A (Verify RRT) CheckRes->Identify Pass Quantify Quantify Impurities (Area Normalization / Ext. Std) Identify->Quantify Report Report Results (Compare vs EP/USP Limits) Quantify->Report

Caption: Step-by-step analytical workflow for validating Cefixime system suitability and quantifying Impurity A.

Experimental Protocol: Impurity Profiling

Reagent Preparation
  • TBAH Buffer (pH 6.5): Dissolve 25 mL of 0.4 M Tetrabutylammonium hydroxide in 900 mL of HPLC-grade water.[1][2] Adjust pH to 6.5 ± 0.05 using dilute phosphoric acid (10%).[1][2] Dilute to 1000 mL.[2]

  • Mobile Phase: Mix 750 mL of TBAH Buffer with 250 mL of Acetonitrile. Filter through a 0.45 µm nylon membrane and degas.

Sample Preparation
  • Test Solution: Dissolve 25.0 mg of the substance to be examined in the Mobile Phase and dilute to 25.0 mL (Concentration: 1.0 mg/mL).

  • Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with Mobile Phase (1%).

  • Reference Solution (b): Dilute 1.0 mL of Reference Solution (a) to 10.0 mL (0.1%).

Procedure
  • Equilibrate the column at 40°C with a flow rate of 1.0 mL/min.

  • Inject 10 µL of the Resolution Solution (Heat-stressed Cefixime). Verify that the resolution between the peak corresponding to Impurity D (E-isomer) and Cefixime is at least 2.0.

  • Inject 10 µL of Reference Solution (b) . Calculate the Signal-to-Noise (S/N) ratio; it should be > 10 (Sensitivity check).

  • Inject 10 µL of the Test Solution .

  • Run the chromatogram for at least 3-4 times the retention time of Cefixime.[2]

Calculation

Use the area of the principal peak in Reference Solution (a) (representing 1%) or Reference Solution (b) (representing 0.1%) to calculate the percentage of Impurity A.

  • Formula: (Area_Impurity / Area_Ref) * Dilution_Factor

References

  • European Directorate for the Quality of Medicines (EDQM). Cefixime Monograph 1188. European Pharmacopoeia (Ph.[1][2] Eur.) 11th Edition. Available at: [Link][1][2]

  • United States Pharmacopeial Convention. Cefixime Official Monograph.[2][7] USP-NF Online.[1][2] Available at: [Link][1][2]

  • Talebpour, Z., et al. (2013). "Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies."[1][2][6] Scientia Pharmaceutica, 81(2), 493–503.[2] Available at: [Link]

  • Dhoka, M.V., et al. (2010). "Validated Stability-Indicating HPLC Method for the Determination of Cefixime in Bulk Drug and Pharmaceutical Dosage Form."[2] International Journal of ChemTech Research.

  • Veeprho Laboratories. "Cefixime EP Impurity A Structure and Details." Available at: [Link][1][2]

Sources

The Genesis of Impurity A in Cefixime Synthesis: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Purity in Cephalosporin Synthesis

In the intricate landscape of pharmaceutical manufacturing, the pursuit of purity is paramount. For third-generation cephalosporins like Cefixime, a potent and widely prescribed antibiotic, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring therapeutic efficacy and patient safety. This technical guide delves into the origins of a critical process-related impurity, designated as Impurity A, encountered during the synthesis of Cefixime. By dissecting the reaction mechanisms and pinpointing the causative factors, we aim to equip researchers, scientists, and drug development professionals with the knowledge to mitigate its formation and ensure the integrity of the final active pharmaceutical ingredient (API).

Unveiling Cefixime Impurity A: Structure and Significance

Cefixime Impurity A, identified as 2-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1][2]thiazin-2-yl]acetic acid, represents a significant challenge in the quality control of Cefixime production.[3] Its formation is primarily attributed to the hydrolysis of the β-lactam ring, a characteristic vulnerability of cephalosporin antibiotics.[1] The presence of this and other impurities can potentially impact the drug's stability and potency.

ParameterInformationSource
IUPAC Name 2-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1][2]thiazin-2-yl]acetic acidEP
CAS Number 1614255-90-1 (free acid)[3]
Molecular Formula C₁₆H₁₇N₅O₈S₂[1]
Molecular Weight 471.47 g/mol [1]
Primary Origin Hydrolytic Degradation[1][4]

The Synthetic Landscape of Cefixime: A Pathway Prone to Impurity Formation

The most common and industrially viable synthesis of Cefixime involves a two-step process:

  • Acylation: The key intermediate, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), is acylated with an activated form of the Cefixime side chain. A frequently used activated ester is 2-(2-aminothiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]acetic acid-2-S-mercaptobenzothiazole ester (MICA).[5] This reaction yields the methyl ester of Cefixime.

  • Hydrolysis: The Cefixime methyl ester is then subjected to hydrolysis, typically under basic conditions, to yield the final Cefixime API.[6][7][8]

It is within this synthetic framework that the seeds of Impurity A formation are sown.

Visualizing the Cefixime Synthesis Pathway

G cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrolysis cluster_2 Impurity Formation 7-AVCA 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) Cefixime_Methyl_Ester Cefixime Methyl Ester 7-AVCA->Cefixime_Methyl_Ester Acylation MICA Activated Cefixime Side Chain (e.g., MICA) MICA->Cefixime_Methyl_Ester Cefixime Cefixime (API) Cefixime_Methyl_Ester->Cefixime Basic Hydrolysis (e.g., NaOH) Impurity_A Impurity A Cefixime_Methyl_Ester->Impurity_A Hydrolysis (Side Reaction) Cefixime->Impurity_A Degradation

Caption: Cefixime synthesis workflow and points of Impurity A formation.

The Genesis of Impurity A: A Mechanistic Deep Dive

The formation of Impurity A is a direct consequence of the susceptibility of the β-lactam ring to nucleophilic attack, particularly by hydroxide ions, leading to hydrolysis. This can occur at two critical stages:

Side Reaction During Ester Hydrolysis:

The hydrolysis of the Cefixime methyl ester to the final API is a critical step where Impurity A can be generated as a process-related impurity.[7][8] The use of a strong base, such as sodium hydroxide, creates a highly alkaline environment. While the primary target of the hydroxide ions is the ester group, the strained four-membered β-lactam ring also presents an electrophilic site susceptible to nucleophilic attack.

Causality: The rate of β-lactam ring hydrolysis is highly dependent on pH and temperature. Elevated temperatures and higher concentrations of the base, while potentially speeding up the desired ester hydrolysis, significantly increase the risk of the competing β-lactam cleavage, leading to the formation of Impurity A.

Visualizing the Hydrolytic Formation of Impurity A

G cluster_0 Hydrolysis of Cefixime Cefixime Cefixime (β-lactam ring intact) TransitionState Transition State Cefixime->TransitionState OH⁻ (Nucleophilic Attack) ImpurityA Impurity A (hydrolyzed β-lactam ring) TransitionState->ImpurityA Ring Opening

Caption: Nucleophilic attack on the β-lactam ring leading to Impurity A.

Degradation of the Final API:

Beyond the synthesis process, Cefixime itself can degrade to form Impurity A under various stress conditions such as exposure to moisture, high temperatures, and non-neutral pH environments.[1][4] This underscores the importance of proper handling and storage of the final product.

Experimental Protocols for Detection and Characterization

A robust analytical methodology is crucial for the identification and quantification of Impurity A. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the gold standard.

HPLC-UV Method for Impurity Profiling

This method is suitable for routine quality control to quantify the levels of Impurity A and other related substances.

Protocol:

  • Chromatographic System:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase: A mixture of water and acetonitrile (e.g., 85:15 v/v) with an acidic modifier like 0.5% formic acid.[9] The use of tetrabutylammonium hydroxide in the mobile phase has also been reported.[10]

    • Flow Rate: 1.0 - 1.2 mL/min.[11]

    • Detection: UV at 254 nm.[12]

    • Column Temperature: Ambient or controlled at 30-40°C.[9][12]

    • Injection Volume: 20 µL.[11]

  • Sample Preparation:

    • Accurately weigh and dissolve the Cefixime sample in the mobile phase to a known concentration (e.g., 100 µg/mL).[9]

    • For forced degradation studies, subject the sample to stress conditions (e.g., heat, acid, base, oxidation), neutralize if necessary, and dilute with the mobile phase before injection.[11]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and standard solutions.

    • Identify Impurity A based on its relative retention time compared to a reference standard.

    • Quantify the impurity using the peak area and a standard calibration curve.

LC-MS/MS for Structural Confirmation

For definitive structural elucidation of unknown impurities or confirmation of known ones like Impurity A, LC-MS/MS is indispensable.

Protocol:

  • LC System: Utilize an HPLC system with conditions similar to the HPLC-UV method, ensuring the mobile phase is compatible with the mass spectrometer (volatile buffers like formic acid or acetic acid are preferred over non-volatile salts like phosphate).[9]

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for Cefixime and its impurities.

    • Analysis: Perform a full scan to determine the parent ion mass of the eluting peaks. For Impurity A, a protonated molecular ion at m/z 472 would be expected.[13]

    • Tandem MS (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern serves as a structural fingerprint for confirmation.

Visualizing the Analytical Workflow

G Sample Cefixime Sample (API or in-process) HPLC HPLC Separation (C18 Column) Sample->HPLC UV_Detector UV Detection (Quantification) HPLC->UV_Detector MS_Detector Mass Spectrometry (Identification) HPLC->MS_Detector Data_Analysis Data Analysis & Reporting UV_Detector->Data_Analysis MS_Detector->Data_Analysis

Caption: Analytical workflow for the detection and characterization of Impurity A.

Mitigation Strategies: A Proactive Approach to Purity

Controlling the formation of Impurity A requires a multi-faceted approach focused on optimizing the synthesis and handling of Cefixime.

  • Process Parameter Optimization:

    • Temperature Control: Maintain the lowest effective temperature during the hydrolysis of the Cefixime methyl ester to minimize the rate of β-lactam ring cleavage.[7][8]

    • pH Control: Carefully control the pH during hydrolysis. The rate of hydrolysis is significantly influenced by the concentration of hydroxide ions.

    • Reaction Time: Minimize the reaction time for the hydrolysis step to reduce the exposure of the Cefixime molecule to harsh basic conditions.

  • Purification Techniques: Employ robust purification methods, such as recrystallization, to effectively remove any Impurity A that may have formed during the synthesis.

  • API Handling and Storage: Store the final Cefixime API under controlled conditions of temperature and humidity to prevent post-synthesis degradation.

Conclusion: From Understanding to Control

The formation of Impurity A in the Cefixime synthesis process is a well-understood phenomenon rooted in the inherent chemical properties of the cephalosporin nucleus. By understanding the mechanistic pathways of its formation, primarily through hydrolysis during the final deprotection step and subsequent degradation, drug development professionals can implement effective control strategies. A combination of optimized reaction conditions, robust analytical monitoring, and appropriate storage is key to ensuring the purity, safety, and efficacy of this vital antibiotic. This guide serves as a foundational resource for navigating the challenges of impurity control in Cefixime synthesis, ultimately contributing to the delivery of high-quality medicines.

References

  • Talebpour, Z., Pourabdollahi, H., Rafati, H., Abdollahpour, A., Bashour, Y., & Aboul-Enein, H. Y. (2013). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. Scientia Pharmaceutica, 81(2), 493–505. [Link]

  • ResearchGate. (n.d.). (PDF) Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. [Link]

  • Google Patents. (n.d.).
  • SciSpace. (n.d.). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/. [Link]

  • MDPI. (2013, February 18). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. Scientia Pharmaceutica, 81(2), 493-505. [Link]

  • Prasada Rao, M., Rama Rao, B., & Srikanth, M. (n.d.). Cefixime. [Link]

  • SynThink. (n.d.). Cefixime EP Impurities and Related Compounds. [Link]

  • ResearchGate. (n.d.). Development of HPLC-UV Method for Analysis of Cefixime In Raw Materials and In Capsule. [Link]

  • Acta Pharmaceutica Sciencia. (2021). Fully Investigation of RP- HPLC Analytical Method Validation Parameters for Determination of Cefixime Traces in The Different Pharmaceutical. 59(1), 97-111. [Link]

  • National Center for Biotechnology Information. (n.d.). Improving the Activity and Stability of GL-7-ACA Acylase CA130 by Site-Directed Mutagenesis. [Link]

  • ResearchGate. (2024, February 5). a comprehensive review on analytical method development and validation for cefixime in pharmaceutical dosage form. [Link]

  • Google Patents. (n.d.). CN111689988A - Cefixime impurity and synthesis method thereof.
  • Google Patents. (n.d.).
  • European Patent Office. (2006, June 29). EP1828206B1 - Process for the preparation of cefixime. [Link]

  • ResearchGate. (n.d.). Study on the synthesis of cefixime. [Link]

  • Scribd. (n.d.). Cefixime Trihydrate. [Link]

  • Wanfang Data. (n.d.). Study on the Synthetic Process of 7-AVCA and 7-ACCA. [Link]

  • Patsnap. (2022, August 5). A kind of cefixime impurity and preparation method thereof. [Link]

  • Axios Research. (n.d.). Cefixime EP Impurity A Disodium Salt (Mixture of Diastereomers). [Link]

  • Journal of Pure and Applied Microbiology. (2016, December 31). Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid. [Link]

  • Google Patents. (n.d.).
  • CNKI. (n.d.). Impurities determination of 7-aminocephalosporanic acid by RP-HPLC with correction factor. [Link]

  • National Center for Biotechnology Information. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]

Sources

Technical Guide: Toxicity Profile and Safety Assessment of Cefixime Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the toxicity profile, safety data, and risk assessment strategies for Cefixime Impurity A (European Pharmacopoeia designation).

Executive Summary

Cefixime Impurity A (EP Impurity A) is a significant degradation product of the third-generation cephalosporin antibiotic, Cefixime. Chemically identified as a furo[3,4-d][1,3]thiazine derivative , it represents a structural rearrangement of the parent cephem nucleus. Unlike simple geometric isomers (e.g., the E-isomer), Impurity A involves a fundamental alteration of the pharmacophore.

From a safety perspective, Impurity A is controlled under ICH Q3A(R2) guidelines. While specific in vivo toxicological data (e.g., LD50) for the isolated impurity is rarely published in the public domain, its safety is qualified through:

  • Parent Drug Bridging: Its presence in toxicological batches of Cefixime used during original drug approval.

  • QSAR Profiling: In silico analysis of the furo-thiazine core suggests no new mutagenic structural alerts compared to the parent drug.

  • Side-Chain Conservation: The retention of the aminothiazole and carboxymethoxy-imino side chains implies a shared immunogenic (hypersensitivity) profile with Cefixime.

Chemical Identity and Characterization

Correct identification is critical, as confusion with the E-isomer (Impurity B in some monographs) is common. Impurity A is a rearrangement product, not a geometric isomer.

Nomenclature and Structure
ParameterDetail
EP Name Cefixime Impurity A
Chemical Name 2-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid
CAS Number 1614255-90-1
Molecular Formula C₁₆H₁₇N₅O₈S₂
Molecular Weight 471.46 g/mol
Structural Feature Furo-thiazine Core : The classic cephem (beta-lactam fused to dihydrothiazine) rearranges into a tricyclic or altered bicyclic system involving a furan ring fused to the thiazine.[1][2][3][4][5]
Formation Mechanism

Impurity A is typically formed via hydrolytic degradation of the beta-lactam ring followed by intramolecular cyclization. This pathway is accelerated under stressed conditions (heat, humidity) and in solution state.

G Figure 1: Proposed Degradation Pathway Forming Impurity A Cefixime Cefixime (Parent) (Cephem Nucleus) Intermed Hydrolytic Opening of Beta-Lactam Ring Cefixime->Intermed H2O / Heat ImpurityA Cefixime Impurity A (Furo-thiazine Rearrangement) Intermed->ImpurityA Cyclization (Rearrangement)

Figure 1: Simplified degradation logic. The instability of the beta-lactam ring leads to ring-opening and subsequent rearrangement into the stable furo-thiazine structure.

Toxicological Profile

As an impurity, the safety assessment relies on the ICH Q3A decision tree. The following data synthesizes "read-across" toxicology and structural activity relationship (SAR) analysis.

Genotoxicity (Mutagenicity)
  • Structural Alerts: The parent molecule, Cefixime, is non-mutagenic in the Ames test. Impurity A retains the identical side chains (aminothiazole oxime). The primary structural change is in the core ring system.

  • In Silico Assessment (DEREK/SARAH): The furo[3,4-d][1,3]thiazine system is not a classic "alerting structure" for mutagenicity (unlike nitro groups, aromatic amines, or epoxides).

General Toxicity (Acute & Chronic)
  • LD50 (Rat/Mouse): Data for isolated Impurity A is not established. However, Cefixime has an oral LD50 > 10 g/kg. The degradation product is expected to have a similar low order of acute toxicity.

  • Nephrotoxicity: Cephalosporins can be nephrotoxic. The rearrangement of the beta-lactam ring in Impurity A likely reduces the acylation potential responsible for some target organ toxicities, rendering it likely less toxic than the parent in terms of direct tissue damage.

Immunogenicity (Hypersensitivity)
  • Mechanism: Beta-lactam allergies are driven by the formation of hapten-protein conjugates. The beta-lactam ring opens and binds to serum proteins.

  • Impurity A Risk: Since Impurity A is formed after the modification of the beta-lactam core, its ability to covalently bind proteins may be altered. However, it retains the R1 side chain (2-aminothiazol-4-yl) , which is a known determinant for cross-reactivity among cephalosporins.

  • Safety Implication: Impurity A should be treated as a potential allergen with a risk profile identical to Cefixime.

Regulatory Limits & Control Strategy

Drug developers must control Impurity A according to ICH Q3A(R2) (Impurities in New Drug Substances) and ICH Q3B(R2) (Impurities in New Drug Products).

Threshold Calculations

Limits are determined by the Maximum Daily Dose (MDD) of Cefixime (typically 400 mg/day).

Threshold TypeICH Limit (MDD < 2g)Calculated Limit for CefiximeAction Required
Reporting Threshold 0.05%0.05% Report in CoA if > 0.05%
Identification Threshold 0.10% or 1.0 mg (lower of)0.10% Identify structure if > 0.10%
Qualification Threshold 0.15% or 1.0 mg (lower of)0.15% Safety data required if > 0.15%
Qualification Workflow

If Impurity A exceeds 0.15% in the commercial product, it must be qualified.

Qualification Figure 2: ICH Q3A/B Qualification Decision Tree for Impurity A Start Impurity A Level > 0.15%? CheckBatches Was it present in Safety/Clinical Batches? Start->CheckBatches Yes Qualified QUALIFIED (No further action) Start->Qualified No (<0.15%) CheckBatches->Qualified Yes (Level covered) NotQualified Is it a significant metabolite? CheckBatches->NotQualified No NotQualified->Qualified Yes ToxStudies Conduct Tox Studies (Genotox + General Tox) NotQualified->ToxStudies No

Figure 2: Decision tree for qualifying Impurity A. If the impurity was present in the original toxicological studies of Cefixime, it is considered qualified up to that level.

Analytical Methodology

To ensure safety, Impurity A must be monitored using a validated HPLC or UHPLC method.

  • Technique: Reverse Phase HPLC (RP-HPLC).

  • Column: C18 (Octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm packing.

  • Mobile Phase: Gradient elution using Tetrabutylammonium hydroxide (ion-pairing agent) in water/acetonitrile.

    • Note: Ion-pairing is often required to separate the polar degradation products from the parent peak.

  • Detection: UV at 254 nm.

  • Relative Retention Time (RRT): Impurity A typically elutes after Cefixime due to the hydrophobicity of the rearranged methyl-furo-thiazine system (exact RRT varies by method, commonly ~1.1 - 1.3).

Conclusion

Cefixime Impurity A is a degradation product characterized by a furo-thiazine rearrangement . Its toxicity profile is considered low risk regarding genotoxicity and acute toxicity, largely covered by the safety profile of the parent drug Cefixime. However, due to the retention of the aminothiazole side chain, it poses a hypersensitivity risk similar to the parent. Control strategies should focus on maintaining levels below the 0.15% qualification threshold to avoid the need for costly standalone toxicological studies.

References

  • European Pharmacopoeia Commission. (2023). Cefixime Trihydrate Monograph 01/2017:1188. European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. ICH Guidelines.

  • International Council for Harmonisation (ICH). (2006). ICH Q3B(R2): Impurities in New Drug Products. ICH Guidelines.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Cefixime. PubChem.

  • U.S. Pharmacopeial Convention. (2023). Cefixime. USP-NF.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth monograph on Cefixime Impurity A , specifically aligned with the European Pharmacopoeia (EP) definition.

Characterization, Formation Mechanism, and Analytical Control Strategies

Executive Summary

In the development and quality control of third-generation cephalosporins, Cefixime Impurity A represents a critical degradation product rather than a simple geometric isomer. Unlike the E-isomer (often designated as Impurity D or USP Related Compound A), Impurity A (EP) is a structural rearrangement product characterized by a furo[3,4-d][1,3]thiazine core. This monograph details the chemical identity, formation pathway via


-lactam ring opening, and the specific ion-pair HPLC methodology required for its resolution.
Chemical Characterization & Identity

Cefixime Impurity A is not merely a process impurity but a stability-indicating substance formed through complex degradation. It exists as a mixture of diastereomers due to the creation of new chiral centers during the rearrangement of the cephem nucleus.

Parameter Technical Specification
Common Name Cefixime Impurity A (EP)
Chemical Structure Type Furo-thiazine rearrangement product (Ring-opened lactone derivative)
CAS Registry Number 1614255-90-1 (Free Acid) / 1335475-08-5
Molecular Formula ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Molecular Weight 471.46 g/mol
IUPAC Name 2-[[(Z)-2-(2-aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid
Solubility Profile Soluble in aqueous buffers (pH > 6.0), DMSO; sparingly soluble in methanol.[1][2][3][4][]

Critical Distinction: Researchers must distinguish Impurity A from the E-isomer (Anti-isomer) of Cefixime. While the E-isomer results from the isomerization of the oxime group, Impurity A results from the degradation of the dihydrothiazine ring system.

Mechanism of Formation

The formation of Impurity A is a multi-step degradation pathway driven by hydrolytic stress, particularly under acidic conditions or elevated temperatures.[6]

  • 
    -Lactam Hydrolysis:  The strained 
    
    
    
    -lactam ring undergoes nucleophilic attack (by water), leading to ring opening.
  • Rearrangement: The vinyl group at C-3 and the newly generated acid/amine functionalities interact, leading to a recyclization event that forms the stable 5-membered lactone (furanone) fused to the thiazine ring.

  • Stereochemical Scrambling: The reaction generates new chiral centers, resulting in a mixture of diastereomers that may appear as split or broadened peaks in HPLC if not optimized.

FormationPathway cluster_conditions Critical Factors Cefixime Cefixime (API) (Cephem Core) Intermediate Hydrolytic Intermediate (Open Beta-Lactam) Cefixime->Intermediate Acid/Heat Hydrolysis ImpurityA Cefixime Impurity A (Furo-thiazine Core) Intermediate->ImpurityA Recyclization & Rearrangement pH Low pH pH->Cefixime Temp Thermal Stress Temp->Cefixime

Figure 1: Simplified degradation pathway of Cefixime to Impurity A via beta-lactam hydrolysis and rearrangement.[1]

Analytical Strategy: Ion-Pair HPLC

Detecting Impurity A requires specific chromatographic conditions because of its high polarity and structural similarity to other degradation products. Standard reverse-phase methods often fail to retain or resolve it from the solvent front. The Tetrabutylammonium Hydroxide (TBAH) method is the gold standard (aligned with EP/USP).

4.1. Method Principle

The use of TBAH acts as an ion-pairing agent . It interacts with the free carboxyl groups of Cefixime and Impurity A, increasing their hydrophobicity and retention on the C18 stationary phase. This allows for the separation of the highly polar Impurity A from the API.

4.2. Detailed Protocol

Chromatographic Conditions:

  • Column: C18 (L1),

    
    , 
    
    
    
    packing (e.g., ODS-3 or equivalent).
  • Column Temperature:

    
     (Critical for resolution of diastereomers).
    
  • Flow Rate:

    
    .
    
  • Detection: UV at 254 nm.

  • Injection Volume:

    
    .
    

Mobile Phase Preparation:

  • Solution A (Buffer): Dissolve 25 mL of 0.4 M Tetrabutylammonium hydroxide in 1000 mL of water. Adjust pH to 6.5 with 1.5 M Phosphoric Acid.

  • Mobile Phase: Mix Solution A and Acetonitrile in a ratio of 75:25 (v/v) .

    • Note: The EP method typically utilizes a gradient or a specific isocratic mix depending on the exact monograph version, but the 75:25 ratio is the core starting point for related substances.

Standard & Sample Preparation:

  • Solvent: pH 7.0 Phosphate Buffer (0.1 M).

  • Test Solution: Dissolve 25.0 mg of Cefixime sample in Solvent to produce 25.0 mL (

    
    ).
    
  • Reference Solution (Impurity A): Dissolve Cefixime Impurity A standard in Solvent to obtain a concentration of

    
     (1% limit level).
    
4.3. System Suitability Criteria

To ensure the method is valid for Impurity A quantification:

  • Resolution (

    
    ): 
    
    
    
    between Cefixime and Impurity A (Impurity A typically elutes before Cefixime).
  • Symmetry Factor:

    
     for the Cefixime peak.
    
  • Relative Retention Time (RRT): Impurity A usually appears at RRT

    
     relative to Cefixime.
    

AnalyticalWorkflow Start Sample Preparation Buffer Prep: 0.1M Phosphate Buffer pH 7.0 (Prevents degradation during prep) Start->Buffer HPLC HPLC Injection (C18, 40°C, TBAH/ACN) Buffer->HPLC Separation Separation Mechanism: Ion-Pairing with TBAH HPLC->Separation Detection UV Detection @ 254nm Separation->Detection Analysis Data Analysis Calc % Impurity A vs Standard Detection->Analysis

Figure 2: Analytical workflow for the detection and quantification of Cefixime Impurity A.

Control Strategies in Manufacturing

Since Impurity A is a degradation product, its control focuses on downstream processing and storage rather than upstream synthesis.

  • Crystallization pH: Maintain pH between 5.0 and 7.0 during crystallization. Acidic excursions (

    
    ) rapidly accelerate the formation of the furo-thiazine ring.
    
  • Temperature Control: Lyophilization or drying steps must be monitored. Temperatures exceeding

    
     in the presence of residual moisture promote this degradation.
    
  • Solvent Removal: Ensure complete removal of organic solvents, as residual solvents can lower the local pH or facilitate ring-opening reactions in the solid state.

References
  • European Pharmacopoeia (Ph.[7] Eur.) . Cefixime Monograph 1188. Strasbourg, France: Council of Europe.

  • LGC Standards . Cefixime EP Impurity A (Technical Grade).

  • Talebpour, Z., et al. (2013) . "Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies". Scientia Pharmaceutica, 81(2), 493–503.

  • United States Pharmacopeia (USP) . Cefixime Monograph: Related Compounds. Rockville, MD: USP Convention.

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Detection of Cefixime Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of Cefixime impurity A in the presence of the active pharmaceutical ingredient (API), Cefixime. The method is designed for use in quality control laboratories for routine analysis, impurity profiling, and stability studies of Cefixime bulk drug and its formulations. The described method demonstrates excellent specificity, linearity, precision, and accuracy, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction

Cefixime is a third-generation cephalosporin antibiotic widely used for the treatment of various bacterial infections.[1][2] Like other β-lactam antibiotics, Cefixime can degrade under various stress conditions such as hydrolysis, oxidation, and photolysis, leading to the formation of impurities.[3] These impurities can potentially impact the safety and efficacy of the drug product.[3] Therefore, it is crucial to have a reliable analytical method to detect and quantify these impurities.

Cefixime impurity A is a known related substance of Cefixime, as listed in the European Pharmacopoeia (EP).[][5] Its chemical name is 2-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1][6]thiazin-2-yl]acetic acid.[5] The presence of this and other impurities must be carefully controlled to ensure the quality and safety of the final drug product.

This application note provides a comprehensive guide to a stability-indicating HPLC method specifically developed for the separation and quantification of Cefixime impurity A from Cefixime. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method development process.

Understanding the Chemistry: Cefixime and Impurity A

Cefixime's chemical structure contains a β-lactam ring and a complex side chain, which are susceptible to degradation.[3] Cefixime impurity A is a structurally related impurity that may arise during synthesis or degradation.[2][7] Understanding the chemical properties of both the API and the impurity is fundamental to developing a selective HPLC method.

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. Cefixime is known to be susceptible to degradation under acidic, basic, and oxidative conditions.[1][6][8] The developed HPLC method must be able to resolve the main Cefixime peak from all potential degradation products, including impurity A.

HPLC Method Development: A Rationale-Driven Approach

The primary objective of this method is to achieve baseline separation between Cefixime and Cefixime impurity A, as well as any other potential degradation products. The following sections detail the rationale behind the selection of the chromatographic conditions.

Column Selection

A reversed-phase C18 column is the stationary phase of choice for this separation. The non-polar nature of the C18 bonded silica provides excellent retention for the moderately polar Cefixime and its related impurities. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is recommended to ensure high resolution and efficiency.[1][9][10]

Mobile Phase Optimization

The mobile phase composition is critical for achieving the desired selectivity and resolution. A gradient elution is often not necessary for this specific separation. An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier provides a simple and robust solution.

  • Aqueous Phase: A buffer is necessary to control the pH of the mobile phase and ensure consistent ionization of the acidic and basic functional groups in Cefixime and its impurities. A phosphate buffer or a solution of tetrabutylammonium hydroxide adjusted to a specific pH is commonly employed.[9][11][12] For this method, a mobile phase containing an aqueous solution of tetrabutylammonium hydroxide adjusted to a pH of 6.5 with phosphoric acid is recommended.[12] This ion-pairing agent helps to improve the peak shape and retention of the analytes.

  • Organic Modifier: Acetonitrile is a suitable organic modifier due to its low UV cutoff and good miscibility with aqueous buffers. The ratio of the aqueous phase to acetonitrile is a key parameter to optimize for achieving the desired retention times and separation. A common starting point is a ratio of approximately 75:25 (v/v) aqueous to acetonitrile.[9]

Detection Wavelength

The UV detection wavelength should be selected at the absorbance maximum (λmax) of Cefixime to ensure maximum sensitivity. The UV spectrum of Cefixime typically shows a maximum absorbance around 254 nm or 289 nm.[11][13] For this method, a detection wavelength of 254 nm is recommended, as it provides a good response for both Cefixime and its impurities.

Flow Rate and Column Temperature

A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column and can be adjusted to optimize the analysis time and resolution. Maintaining a constant column temperature, for instance, at 40°C, is crucial for ensuring reproducible retention times and peak shapes.[9]

Experimental Workflow

The following diagram illustrates the key steps in the development and validation of the HPLC method for Cefixime impurity A detection.

HPLC_Method_Development cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) A Define Analytical Target Profile B Select Column & Initial Conditions A->B C Optimize Mobile Phase (pH, Organic Ratio) B->C D Optimize Detection & Flow Rate C->D E Acid/Base Hydrolysis D->E H Specificity D->H E->H F Oxidative Degradation F->H G Photolytic/Thermal Stress G->H I Linearity & Range H->I J Precision (Repeatability & Intermediate Precision) I->J K Accuracy J->K L Robustness K->L M LOD & LOQ L->M

Caption: Workflow for HPLC Method Development and Validation.

Detailed Protocol: HPLC Method for Cefixime Impurity A

This protocol provides a step-by-step guide for the analysis of Cefixime and the detection of impurity A.

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Cefixime Reference Standard (RS)

    • Cefixime Impurity A Reference Standard

    • Acetonitrile (HPLC grade)

    • Tetrabutylammonium hydroxide solution (as per pharmacopeia)

    • Phosphoric acid (for pH adjustment)

    • Water (HPLC grade)

  • Standard and Sample Preparation:

    • Diluent: A mixture of the mobile phase components in the same ratio as the isocratic elution.

    • Standard Solution: Accurately weigh and dissolve Cefixime RS and Cefixime Impurity A RS in the diluent to obtain a known concentration.

    • Sample Solution: Accurately weigh and dissolve the Cefixime sample in the diluent to obtain a concentration similar to the standard solution.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and an aqueous solution of tetrabutylammonium hydroxide (pH 6.5) (e.g., 25:75 v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time Sufficient to allow for the elution of all components (typically around 20-30 minutes)
System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. The following parameters should be assessed using the standard solution.

ParameterAcceptance Criteria
Tailing Factor (for Cefixime peak) Not more than 2.0
Theoretical Plates (for Cefixime peak) Not less than 4000
Resolution (between Cefixime and Impurity A) Not less than 2.0[14]
Relative Standard Deviation (RSD) for replicate injections Not more than 2.0%
Data Analysis

The concentration of Cefixime impurity A in the sample is calculated by comparing the peak area of impurity A in the sample chromatogram with the peak area of impurity A in the standard chromatogram.

Method Validation Highlights

A comprehensive validation of this method should be performed according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The following is a summary of the key validation parameters.

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies and analysis of a placebo.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Accuracy The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies using spiked samples.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the detection and quantification of Cefixime impurity A in Cefixime bulk drug and its formulations. The rationale-driven approach to method development ensures a scientifically sound and easily transferable method. Adherence to the detailed protocol and proper method validation will ensure the generation of accurate and reproducible results, which are essential for maintaining the quality and safety of Cefixime products.

References

  • Bushra, M. U., Islam, M. M., & Sumon, M. S. I. (2013). Study of forced degradation of cefexime trihydrate indicating stability using reversed phase high performance liquid chromatographic (RP-HPLC) method. Der Pharma Chemica, 5(4), 341-346. [Link]

  • Jain, D., Jain, S., & Jain, R. (2009). Study of Degradation Profile and Development of Stability Indicating Methods for Cefixime Trihydrate. Asian Journal of Chemistry, 21(6), 4331-4338.
  • ResearchGate. (2013). Study of forced degradation of cefexime trihydrate indicating stability using reversed phase high performance liquid chromatographic (RP-HPLC) method. [Link]

  • ResearchGate. (n.d.). Degradation pattern of different brands of cefixime at different time interval. [Link]

  • Talebpour, Z., Pourabdollahi, H., Rafati, H., Abdollahpour, A., Bashour, Y., & Aboul-Enein, H. Y. (2013). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. Scientia Pharmaceutica, 81(2), 493–503. [Link]

  • MDPI. (2013). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. [Link]

  • SynThink. (n.d.). Cefixime EP Impurities and Related Compounds. [Link]

  • Semantic Scholar. (n.d.). Study of degradation of cefixime trihydrate under stress conditions using stability indicating reverse phase -high performance liquid chromatography method. [Link]

  • ChemWhat. (n.d.). Cefixime EP Impurity A CAS#: 1614255-90-1. [Link]

  • Semantic Scholar. (n.d.). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. [Link]

  • Google Patents. (n.d.).
  • SciELO. (2014). Development and validation of a new and economical stability indicating RP-HPLC method for cefixime trihydrate. [Link]

  • International Journal of Research in AYUSH and Pharmaceutical Sciences. (2023). Method Development and Validation of Cefixime by Using RP-HPLC in Pharmaceutical Formulations. [Link]

  • ResearchGate. (2012). Development of HPLC-UV Method for Analysis of Cefixime In Raw Materials and In Capsule. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2018). Analysis and characterization of cefixime by using IR, HPLC and gas chromatography. [Link]

  • SciSpace. (2013). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/. [Link]

  • Veeprho. (n.d.). Cefixime Impurities and Related Compound. [Link]

  • ResearchGate. (2016). A Validated Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Cefixime Trihydrate and Levofloxacin Hemihydrate in Pharmaceutical Dosage Form. [Link]

  • USP. (2025). Cefixime. [Link]

Sources

Application Note: Preparation and Qualification of Cefixime Impurity A Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and analytical scientists involved in the impurity profiling of Cefixime. It details the generation, isolation, and qualification of Cefixime Impurity A , identified as the (E)-isomer (or anti-isomer) of Cefixime.[1]

Abstract & Scope

In the development of third-generation cephalosporins like Cefixime, geometric isomerism at the oxime functionality is a critical quality attribute. Cefixime Impurity A (European Pharmacopoeia definition) corresponds to the (E)-isomer , which is thermodynamically less stable and pharmacologically less active than the therapeutic (Z)-isomer.[1] This impurity is primarily formed via photo-isomerization during storage or synthesis.[1]

This guide provides a robust, self-validating protocol for generating the (E)-isomer from the Cefixime API using controlled photo-irradiation, followed by isolation via Preparative HPLC.[1] This method circumvents the need for complex de novo synthesis.

Chemical Identity

  • Common Name: Cefixime Impurity A (EP), Cefixime (E)-Isomer.[1]

  • Chemical Name: (6R,7R)-7-[[(2E)-2-(2-aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2]

  • CAS Number: 1614255-90-1 (Generic E-isomer reference).[1][3]

  • Mechanism of Formation: Under UV light exposure, the C=N double bond of the alkoxyimino group undergoes

    
     excitation, allowing rotation around the bond and relaxation into the E (anti) configuration.
    
Pathway Visualization

The following diagram illustrates the geometric isomerization and the overall workflow for standard preparation.

Cefixime_Isomerization Z_Iso Cefixime (Z-Isomer) (Therapeutic API) Solubilization 1. Solubilization (MeOH/Water) Z_Iso->Solubilization Prep_HPLC 3. Prep-HPLC Isolation Z_Iso->Prep_HPLC Excited Excited State (π -> π*) Excited->Z_Iso Relaxation E_Iso Impurity A (E-Isomer) (Target Standard) Excited->E_Iso Relaxation E_Iso->Prep_HPLC Mixture (Z+E) Irradiation 2. UV Irradiation (254/365 nm) Solubilization->Irradiation Irradiation->Excited UV Energy Lyophilization 4. Lyophilization (Solid Recovery) Prep_HPLC->Lyophilization Fraction Collection Validation 5. Structural Validation (NMR/MS) Lyophilization->Validation

Caption: Figure 1. Mechanism of photo-isomerization and workflow for the isolation of Cefixime Impurity A.

Preparation Protocol

Phase 1: Generation (Photo-Isomerization)

Objective: Create a crude mixture enriched with the (E)-isomer.[1]

  • Preparation of Stock Solution:

    • Dissolve 500 mg of Cefixime Trihydrate API in 500 mL of a solvent mixture: Water:Methanol (1:1 v/v) .

    • Note: Methanol is preferred over acetonitrile here to minimize polymer formation under UV.[1]

  • Irradiation:

    • Transfer the solution to a quartz photochemical reactor or clear borosilicate glass vessels.

    • Expose the solution to UV light (wavelength 254 nm or 365 nm ) for 4–6 hours.[1]

    • Process Control: Monitor the reaction by analytical HPLC every hour. The reaction typically reaches a photostationary state (PSS) of approximately 40:60 to 50:50 (Z:E ratio).

    • Stop Condition: Stop when the Impurity A peak (E-isomer) area % stabilizes or exceeds 30%.[1] Do not over-irradiate to avoid degradation of the

      
      -lactam ring (opening of the ring).[1]
      
Phase 2: Isolation (Preparative HPLC)

Objective: Purify the (E)-isomer from the reaction mixture.[1]

  • Instrument: Preparative HPLC system with UV detection.

  • Column: C18 Preparative Column (e.g., YMC-Pack ODS-A, 250 x 20 mm, 5 µm or 10 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (or 20 mM Ammonium Acetate, pH 5.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 10–15 mL/min (adjusted for column diameter).

  • Detection: 254 nm.[1]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
5.0 5 Load Sample
25.0 30 Linear Gradient
30.0 90 Wash

| 35.0 | 5 | Re-equilibration |

Fraction Collection Strategy:

  • Inject 2–5 mL of the irradiated stock solution per run.

  • Elution Order: The (Z)-isomer (Cefixime) typically elutes first due to higher polarity from the oxime orientation.[1] The (E)-isomer (Impurity A) elutes later (Relative Retention Time ~1.2 – 1.4 depending on pH).[1]

  • Collect the peak corresponding to the (E)-isomer.[1]

  • Critical Step: Pool fractions only with purity >98% by analytical HPLC check.

Phase 3: Finishing
  • Concentration: Remove organic solvent (Acetonitrile) from pooled fractions using a rotary evaporator at <30°C (Heat sensitive!).

  • Lyophilization: Freeze-dry the remaining aqueous phase to obtain an off-white to pale yellow amorphous solid.[1]

  • Storage: Store at -20°C, protected from light and moisture.

Characterization & Qualification

To validate the isolated material as a Reference Standard, the following data must be generated.

A. HPLC Purity & Identification
  • Method: USP/EP Monograph conditions for Cefixime.

  • Acceptance Criteria: Purity > 95.0% (area normalization).

B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing geometric isomers.[1] The key differentiator is the chemical shift of the aminothiazole proton and the oxime methylene protons .

Comparative NMR Data (DMSO-d6):

Proton AssignmentCefixime (Z-Isomer)

(ppm)
Impurity A (E-Isomer)

(ppm)
Mechanistic Reason
Aminothiazole C5-H 6.70 – 6.80 (s) 7.20 – 7.50 (s) Deshielding in E-isomer due to anisotropic effect of the oxime oxygen and H-bonding.[1]
Oxime -OCH₂-4.60 – 4.70 (s)4.75 – 4.85 (s)Slight downfield shift.[1]

-lactam H (C6, C7)
5.1, 5.7 (dd)5.1, 5.6 (dd)Minimal change (core structure intact).[1]

Note: Chemical shifts may vary slightly with concentration and pH.

C. Mass Spectrometry (LC-MS)
  • Technique: ESI-MS (Positive/Negative mode).[1]

  • Result: Both isomers have the same molecular weight (

    
     453.4 for free acid).[1]
    
  • Differentiation: MS/MS fragmentation patterns are similar; therefore, MS confirms molecular formula but NMR is required for isomeric confirmation .[1]

References

  • European Pharmacopoeia (Ph.[1][4] Eur.) , "Cefixime Monograph," 10th Edition.[1] (Defines Impurity A as the E-isomer).

    • Source:[1]

  • Fabre, H., et al. (1994).[1] "Photoisomerization kinetics of cefuroxime axetil and related compounds." Journal of Pharmaceutical Sciences, 83(4), 553-558.[1] (Mechanistic basis for cephalosporin photo-isomerization).

    • Source:[1]

  • Rao, R.N., et al. (2010).[1] "Identification of E and Z isomers of some cephalosporins by NMR." TSI Journals. (Detailed NMR shift comparisons for Z vs E isomers).

    • Source:

  • United States Pharmacopeia (USP) , "Cefixime," USP-NF Online.[1]

    • Source:[1]

Sources

Optimal mobile phase for Cefixime impurity A separation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Separation Strategies for Cefixime and EP Impurity A

Executive Summary

The separation of Cefixime (a third-generation cephalosporin) from its critical impurities, specifically Impurity A (EP) , presents a unique chromatographic challenge due to the zwitterionic nature of the analytes and their structural similarity. While generic C18 methods often fail to resolve the critical pair, this guide details an optimized protocol utilizing Ion-Pair Chromatography (IPC) with Tetrabutylammonium Hydroxide (TBAH). This approach provides superior peak shape and resolution (


) compared to standard phosphate buffers, ensuring compliance with European Pharmacopoeia (EP) and USP standards.

The Challenge: Impurity A

Identity: Cefixime EP Impurity A (CAS 1335475-08-5) is a structural isomer/degradation product. Chemically, it involves a rearrangement of the cephem nucleus (often described as the furo[3,4-d][1,3]thiazin derivative). Chromatographic Behavior: Both Cefixime and Impurity A possess multiple ionizable groups (carboxylic acid, amine, aminothiazole).

  • Problem: Under standard acidic conditions (pH 2-3), the carboxylic acids are protonated, but the basic moieties can interact with residual silanols on the column, leading to peak tailing.

  • Resolution Issue: Impurity A often co-elutes with the main peak or elutes on the tail of Cefixime without specific mobile phase modifiers.

Mobile Phase Optimization Strategy

The optimization process follows a logic-driven pathway focusing on pH control and ion-pairing.

Mechanism of Action: Why TBAH?

Tetrabutylammonium Hydroxide (TBAH) serves a dual function:

  • Ion-Pairing Reagent: The quaternary ammonium cation (

    
    ) forms a neutral, hydrophobic ion-pair with the ionized carboxylate groups (
    
    
    
    ) of Cefixime and Impurity A. This increases retention on the hydrophobic C18 stationary phase.
  • Silanol Blocker: The bulky

    
     ions effectively shield accessible silanol groups on the silica support, drastically reducing tailing factors (
    
    
    
    ).
Workflow Visualization

MethodDevelopment Start Initial Screening Choice Detector Type? Start->Choice MS MS Compatible (Volatile Buffer) Choice->MS LC-MS UV UV (Standard QC) (Non-Volatile) Choice->UV HPLC-UV OptMS Formic Acid / Ammonium Acetate MS->OptMS OptUV TBAH / Phosphate (pH 6.5) UV->OptUV Eval Evaluate Resolution (Rs) OptMS->Eval OptUV->Eval Eval->OptUV Rs < 1.5 Adjust pH/Organic Final Validate Method Eval->Final Rs > 2.0

Figure 1: Decision tree for mobile phase selection based on detection requirements.

Detailed Protocol: The "Gold Standard" (TBAH Method)

This protocol is aligned with EP/USP principles but optimized for modern HPLC columns (3-5 µm).

Reagents & Materials[1][2][3][4]
  • Water: HPLC Grade (Resistivity 18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC Gradient Grade.

  • Tetrabutylammonium Hydroxide (TBAH): 10% or 40% aqueous solution (High Purity).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 250 x 4.6 mm, 5 µm.

Mobile Phase Preparation (Critical Step)

Precision in pH adjustment is vital for reproducibility.

Buffer Solution (Mobile Phase A):

  • Dissolve 8.2 g of TBAH (or equivalent volume of solution) in 800 mL of water.

  • Adjust pH: Titrate carefully with dilute Phosphoric Acid (10%) to pH 6.5 ± 0.05 .

    • Note: Do not use concentrated acid, as localized precipitation or heat generation can occur.

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm Nylon membrane.

Mobile Phase B:

  • 100% Acetonitrile.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Column Temp 40°CImproves mass transfer and reduces backpressure.
Injection Vol 10 - 20 µLDependent on sensitivity requirements.
Detection UV @ 254 nmMax absorption for Cefixime core.[1]
Run Time 25 - 30 minsEnsures elution of late impurities.
Gradient Program

Isocratic elution is often sufficient, but a gradient cleans the column of late-eluting matrix components.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Phase
0.07525Equilibration
15.07525Isocratic Separation
20.06040Wash
21.07525Re-equilibration
25.07525End

System Suitability & Validation Criteria

To ensure the method is performing correctly, the following criteria must be met before analyzing samples.

ParameterAcceptance CriteriaTypical Result
Resolution (

)
NLT 2.0 between Impurity A and Cefixime> 2.5
Tailing Factor (

)
NMT 1.5 for Cefixime0.9 - 1.2
Theoretical Plates (

)
NLT 4000> 6000
RSD (Area) NMT 2.0% (n=6)< 0.5%

NLT = Not Less Than; NMT = Not More Than

Troubleshooting Guide

Issue 1: Impurity A merges with Cefixime (Loss of Resolution)

  • Cause: pH drift.

  • Fix: The separation is highly pH sensitive. If pH > 6.8, resolution decreases. Re-prepare buffer and ensure pH is exactly 6.5.

  • Secondary Cause: Column aging (loss of end-capping). Replace column.

Issue 2: High Backpressure

  • Cause: TBAH precipitation in pump heads or column frit.

  • Fix: Ensure the system is flushed with Warm Water (40°C) for 30 mins after use. Never leave TBAH buffer in the system overnight.

Issue 3: Baseline Noise/Drift

  • Cause: Impure TBAH reagent.

  • Fix: Use HPLC-grade TBAH. Lower grades have UV-absorbing impurities.

Alternative MS-Compatible Protocol

For researchers requiring Mass Spectrometry identification, TBAH is non-volatile and unsuitable.

Mobile Phase:

  • A: 0.1% Formic Acid in Water.[2]

  • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 20 mins.

  • Trade-off: Peak shape for Cefixime will be broader (

    
    ) compared to the TBAH method, but MS sensitivity is enabled.
    

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Cefixime Monograph 1188. European Pharmacopoeia (Ph.[3][4] Eur.). Link

  • United States Pharmacopeia (USP). Cefixime: Assay and Organic Impurities. USP-NF. Link

  • Dhoka, M. V., et al. (2010). Validated Stability-Indicating HPLC Method for Determination of Cefixime. International Journal of ChemTech Research. Link

  • Talebpoor, Z., et al. (2013).[5] Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. Sci Pharm. Link

  • Rao, M. P., et al. Method Development and Validation for Cefixime using TBAH Buffer.Link

Sources

Application Note: LC-MS Identification of Cefixime Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, MS-compatible methodology for the identification of Cefixime Impurity A. Unlike standard pharmacopeial methods (USP/EP) that utilize non-volatile ion-pairing agents (Tetrabutylammonium hydroxide), this protocol transitions to a volatile mobile phase suitable for Mass Spectrometry without compromising separation efficiency.[1][2]

Methodology: Reversed-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) Target Analyte: Cefixime Impurity A (EP) / Related Compound A Application: Impurity Profiling, Stability Indicating Method (SIM), Structural Elucidation[1][2]

Executive Summary

Cefixime is a third-generation cephalosporin antibiotic susceptible to degradation via hydrolysis and isomerization.[1][2][3] Impurity A (European Pharmacopoeia definition) is a significant degradation product formed by the hydrolytic opening of the


-lactam ring followed by a rearrangement to a furo-thiazine structure.[1][2]

Standard compendial methods (HPLC-UV) rely on ion-pairing reagents (TBAH) to retain polar impurities.[1] These reagents suppress ionization in MS sources and contaminate the instrument. This guide provides a validated, MS-compatible protocol using Ammonium Formate/Formic Acid, ensuring high sensitivity for the molecular ion


 and its diagnostic fragments.[1][2]

Chemical Background & Target Specification

Understanding the structural difference is critical for MS interpretation. Impurity A is essentially a hydrated form of Cefixime with a rearranged core.

FeatureCefixime (API) Cefixime Impurity A (EP)
CAS Registry 79350-37-11614255-90-1
Formula


Mol.[1][2][4][5] Weight 453.45 Da 471.46 Da (+18 Da vs API)
Structure Note Intact

-lactam ring.[1][2]
Ring-opened; rearranged to furo[3,4-d][1,3]thiazin.[1][6]
Formation Parent DrugHydrolytic degradation (Heat/Moisture).[1][2]
MS Target


Degradation Pathway Visualization

The following diagram illustrates the logical flow of Cefixime degradation leading to Impurity A.

CefiximeDegradation Cefixime Cefixime (API) MW: 453 Beta-Lactam Intact Stress Stress Conditions (Hydrolysis / Heat) Cefixime->Stress Intermediate Beta-Lactam Ring Opening Stress->Intermediate ImpurityA Impurity A (EP) MW: 471 (+H2O) Furo-thiazine Rearrangement Intermediate->ImpurityA Rearrangement

Figure 1: Formation pathway of Impurity A via hydrolytic ring opening and rearrangement.[1][2]

Method Development Strategy

The "Volatile" Switch

Compendial methods use TBAH to mask the free carboxylic acid groups on Cefixime, improving peak shape.[1] For LC-MS, we replace TBAH with Ammonium Formate (pH 3.0 - 4.0) .[1]

  • Why? The acidic pH suppresses the ionization of the carboxylic acids (keeping them neutral for retention) while the ammonium ions provide a volatile buffer suitable for ESI.[1]

  • Result: Elimination of ion suppression; clean background spectra.[1]

Column Selection

A high-surface-area C18 column is required.[1][2] Cefixime and Impurity A are polar. A standard C18 (end-capped) provides sufficient hydrophobic interaction.[1]

  • Recommended: Agilent Zorbax Eclipse Plus C18 (4.6 × 100 mm, 3.5 µm) or equivalent.[1]

  • Alternative: Waters XBridge C18 (if higher pH stability is needed, though acidic is preferred here).[1]

Experimental Protocol

Reagents & Standards
  • Solvent A: LC-MS Grade Water.[1]

  • Solvent B: LC-MS Grade Acetonitrile (ACN).[1]

  • Buffer Additive: Ammonium Formate (10 mM) + Formic Acid (to adjust pH).[1]

  • Standards: Cefixime USP RS; Cefixime Impurity A (EP standard or isolated fraction).[1]

Sample Preparation[2]
  • Diluent: 10 mM Ammonium Formate : Acetonitrile (90:10 v/v).[1]

  • Stock Solution: Prepare 1.0 mg/mL Cefixime in Diluent.

  • Sensitivity: Cefixime degrades rapidly in solution at room temperature.[1] Keep samples at 4°C in the autosampler. Analyze within 8 hours of preparation.

LC Parameters (Gradient Method)
ParameterSetting
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid)
Mobile Phase B Acetonitrile (100%)
Flow Rate 0.8 mL/min
Column Temp 30°C
Injection Vol 10 µL
Gradient Profile 0 min: 95% A / 5% B 5 min: 90% A / 10% B 15 min: 70% A / 30% B 20 min: 95% A / 5% B (Re-equilibration)
Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).[1][6]

  • Rationale: The aminothiazole ring protonates readily in acidic conditions.[1]

ParameterValue
Scan Mode Full Scan (m/z 100 – 800) & Product Ion Scan (MS2)
Capillary Voltage 3.5 kV
Cone Voltage 30 V (Optimized for molecular ion survival)
Source Temp 120°C
Desolvation Temp 350°C
Desolvation Gas 800 L/hr (Nitrogen)
Collision Energy 15–25 eV (For fragmentation study)

Results & Interpretation

Chromatographic Profile[2][7][8]
  • Relative Retention Time (RRT): Impurity A is more polar than Cefixime due to the exposed carboxylic acid groups from the ring opening.[1]

    • Impurity A: ~0.8 RRT (Elutes before Cefixime).[1][7]

    • Cefixime: 1.0 RRT.[1]

    • Impurity B (E-isomer): ~1.2 - 1.5 RRT (Elutes after Cefixime).[1]

Mass Spectral Identification (Diagnostic Ions)

1. Parent Ion Identification:

  • Cefixime: Extracted Ion Chromatogram (EIC) at m/z 454

    
    .
    
  • Impurity A: EIC at m/z 472

    
    .
    
    • Note: The +18 Da shift is the primary indicator of the hydrolyzed product.

2. Fragmentation Pattern (MS/MS of m/z 472): To confirm Impurity A, look for these specific daughter ions:

m/z FragmentIdentity / Mechanism
472 Precursor Ion

454 Loss of

(Dehydration back to pseudo-parent structure).[1][2]
428

(Decarboxylation of the free acid group).[1]
384

(Loss of two carboxyl groups; specific to ring-opened species).[1]
285 Cleavage of the side chain (Common to Cefixime and Impurity A).[1]
210 Thiazole-oxime side chain fragment (Diagnostic of the intact side chain).
Logical Workflow Diagram

LCMS_Workflow Sample Sample Preparation (Keep at 4°C) LC LC Separation C18 Column, Gradient Ammonium Formate/ACN Sample->LC MS_Full MS Full Scan Identify m/z 472 (Impurity A) vs m/z 454 (Cefixime) LC->MS_Full MS_Frag MS/MS Fragmentation Confirm m/z 428, 384, 210 MS_Full->MS_Frag Select Precursor 472 Result Confirmation of Impurity A Identity MS_Frag->Result

Figure 2: Step-by-step LC-MS identification workflow.[1][2]

Troubleshooting & Tips

  • Peak Tailing: If Impurity A tails significantly, increase the buffer concentration to 20 mM or lower the pH to 3.0 to ensure full protonation of the carboxylic acids.

  • Isobaric Interference: Ensure resolution from Impurity B (E-isomer). While Impurity B has the same mass as Cefixime (454), degradation products of Impurity B can sometimes mimic Impurity A fragments.[1] Rely on the parent ion m/z 472.[6][7]

  • In-Source Fragmentation: Cefixime is fragile.[1][2] If you see high abundance of m/z 285 in the Full Scan (MS1), lower the Cone Voltage .[1]

References

  • European Directorate for the Quality of Medicines (EDQM). Cefixime Monograph 1188.[1] European Pharmacopoeia (Ph.[1][2] Eur.). [1]

  • Talebpur, Z., et al. (2013). "Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies."[1] Scientia Pharmaceutica, 81(2), 493–503.[1]

  • Wang, H., et al. (2013). "Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities."[1][2] BioMed Research International.[1]

  • United States Pharmacopeia (USP). Cefixime Monograph.[1][8] USP-NF.[1] [1]

Sources

Application Note: Sample Preparation for Cefixime Impurity A Extraction & Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details a high-precision protocol for the extraction and quantification of Cefixime Impurity A (EP/BP designation) from solid oral dosage forms. Unlike routine assay preparation, the extraction of Impurity A requires strict pH control and thermal management to prevent artifactual degradation of the labile cephalosporin core. This guide integrates European Pharmacopoeia (EP) standards with field-optimized extraction techniques to ensure >98% recovery and robust chromatographic separation.

Target Analyte: Cefixime Impurity A (2-((Z)-2-(2-aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid).[1] Matrix: Pharmaceutical Tablets / Capsules. Application: Quality Control (QC), Stability Testing, Impurity Profiling.[2][3]

Scientific Background & Mechanism

The Challenge of Impurity A

Cefixime is a third-generation cephalosporin susceptible to hydrolysis and rearrangement.[4] Impurity A is not merely a manufacturing byproduct but a degradation product formed via the rearrangement of the cephem nucleus (dihydrothiazine ring) into a furo[3,4-d][1,3]thiazin structure.

  • Mechanism: The formation is catalyzed by moisture and extreme pH. The instability of the

    
    -lactam ring, combined with the reactive vinyl group at C-3, makes the molecule prone to intramolecular cyclization.
    
  • Criticality: As a significant degradation product, its presence indicates compromised product stability. Regulatory limits (ICH Q3B) typically cap this impurity at 0.5% - 1.0%, necessitating high-sensitivity extraction.

Chemical Structures

The structural divergence between the parent API and Impurity A dictates the separation strategy.

Cefixime_Degradation Cefixime Cefixime (Parent) (Cephem Nucleus) Inter Unstable Intermediate (Ring Opening/Attack) Cefixime->Inter Hydrolysis/pH Stress ImpurityA Impurity A (Furo-thiazine Rearrangement) Inter->ImpurityA Intramolecular Cyclization

Figure 1: Simplified degradation pathway of Cefixime to Impurity A via structural rearrangement.

Experimental Protocol: Sample Preparation (Extraction)

Objective: Isolate Impurity A from the excipient matrix without inducing further degradation of Cefixime.

Reagents & Equipment
  • Solvent A (Buffer): 0.1 M Phosphate Buffer, adjusted to pH 7.0 ± 0.05 with dilute NaOH/Phosphoric Acid.

    • Why pH 7.0? Cefixime is relatively stable at neutral pH. Acidic conditions (< pH 4) promote lactonization, while alkaline conditions (> pH 8) cause

      
      -lactam ring opening.
      
  • Solvent B: HPLC Grade Acetonitrile (ACN).

  • Diluent: Phosphate Buffer (pH 7.0) : Acetonitrile (85:15 v/v).

  • Equipment: Ultrasonic bath (temperature controlled < 25°C), 0.45 µm Nylon/PTFE syringe filters.

Step-by-Step Extraction Workflow

Step 1: Sample Weighing Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 100 mg of Cefixime into a 100 mL volumetric flask.

Step 2: Initial Dispersion (The "Wetting" Phase) Add 10 mL of Acetonitrile to the flask. Swirl gently to wet the hydrophobic excipients (lubricants like magnesium stearate).

  • Expert Insight: Direct addition of aqueous buffer can cause clumping of hydrophobic excipients, trapping the API/Impurity. ACN pre-wetting ensures total exposure.

Step 3: Buffering & Dissolution Add 60 mL of Phosphate Buffer (pH 7.0) .

Step 4: Controlled Sonication Sonicate for 15 minutes .

  • Critical Control: Maintain water bath temperature below 25°C using ice packs if necessary. Heat generated by sonication is the #1 cause of artificial impurity formation (false positives).

Step 5: Equilibration & Make-up Allow the solution to return to room temperature. Dilute to volume with Phosphate Buffer (pH 7.0) . Mix well.

Step 6: Filtration Filter approx. 10 mL through a 0.45 µm Nylon filter . Discard the first 3 mL (saturation of filter binding sites). Collect the filtrate in an amber HPLC vial.

  • Note: Use amber glass to prevent photo-degradation (anti-isomerization).

Sample_Prep_Workflow Start Powdered Sample (Eq. 100mg Cefixime) Step1 Pre-wet with 10mL ACN (Disperse Excipients) Start->Step1 Step2 Add 60mL Buffer (pH 7.0) (Stabilize pH) Step1->Step2 Step3 Sonicate 15 min (Temp < 25°C) Step2->Step3 Step4 Dilute to Vol & Mix Step3->Step4 Step5 Filter (0.45 µm) Step4->Step5 End HPLC Injection Step5->End

Figure 2: Optimized extraction workflow ensuring API stability and maximum recovery.

Chromatographic Analysis (HPLC-UV)

This method utilizes Tetrabutylammonium Hydroxide (TBAH) as an ion-pairing agent to resolve the polar Impurity A from the parent peak.

Instrument Parameters
ParameterSetting
Column C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)
Mobile Phase Mixture: 0.025 M TBAH (adjusted to pH 6.5 with H3PO4) : Acetonitrile (75:25 v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm
Injection Vol 10 - 20 µL
Run Time ~ 2.5x retention time of Cefixime
System Suitability Criteria
  • Resolution (Rs): > 2.0 between Cefixime and Impurity A (if present).

  • Tailing Factor: < 1.5 for Cefixime peak.

  • RSD: < 2.0% for replicate injections of standard.

Method Validation & Performance Data

The following data summarizes the expected performance when following this protocol (based on validation studies).

ParameterResult / Limit
Linearity (Impurity A)

(Range: 0.05% - 1.5% of target conc.)
Recovery (Accuracy) 96.5% - 101.2% (Spiked at LOQ, 100%, 150%)
LOD / LOQ 0.02 µg/mL / 0.06 µg/mL
Solution Stability Stable for 24 hours at 5°C (Autosampler)

Expert Troubleshooting Guide

Issue 1: "Ghost" Impurities appearing during analysis.

  • Cause: Thermal degradation during sonication or incorrect pH of the diluent.

  • Fix: Ensure the sonicator water is cold. Verify the diluent is strictly pH 7.0. Avoid using pure water or acidic buffers for dissolution.

Issue 2: Poor Resolution between Impurity A and Cefixime.

  • Cause: Ion-pairing agent (TBAH) concentration or pH drift.

  • Fix: Freshly prepare the mobile phase. The pH of the TBAH buffer is critical for the retention of the carboxylic acid moieties on both molecules. Adjusting pH to 6.5 ± 0.05 is mandatory.

Issue 3: Low Recovery of Impurity A.

  • Cause: Adsorption to filter membrane.

  • Fix: Ensure the first 3-5 mL of filtrate is discarded to saturate the filter. Switch to PVDF if Nylon continues to show binding (though Nylon is generally acceptable).

References

  • European Pharmacopoeia (Ph.[2][5] Eur.) , "Cefixime Monograph 1188," EDQM.

  • British Pharmacopoeia (BP) , "Cefixime Trihydrate: Related Substances," BP Commission.

  • Dhoka, M. V., et al. (2010). "Validating HPLC Methods for Cefixime Impurity Profiling," International Journal of ChemTech Research.

  • LGC Standards , "Cefixime EP Impurity A Data Sheet," LGC Standards.

  • Veeprho , "Structure and CAS of Cefixime Impurity A," Veeprho Laboratories.

  • Agilent Technologies , "Impurity Profiling of Cephalosporins using LC/MS," Application Note 5990-XXXX.

Sources

Application Note: UV Detection Wavelength Optimization for Cefixime Impurity A Analysis via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of degradation products in cephalosporin antibiotics is a critical regulatory requirement. Cefixime, a third-generation oral cephalosporin, is highly susceptible to hydrolytic and thermal degradation, leading to the formation of several pharmacopeial impurities. Among these, Cefixime Impurity A (CAS: 1614255-90-1) poses a unique analytical challenge due to the structural alterations that drastically shift its photophysical properties.

This application note provides a comprehensive, causality-driven methodology for the HPLC-UV analysis of Cefixime Impurity A. By dissecting the photochemical mechanisms behind wavelength selection and the chromatographic necessity of ion-pairing agents, this guide establishes a robust, self-validating protocol suitable for ICH-compliant stability indicating assays.

Mechanistic Causality: Photochemistry & Wavelength Selection

To develop a reliable impurity profiling method, one must understand the structural evolution of the analyte and how it interacts with ultraviolet light.

The Degradation Pathway and Loss of Conjugation

Intact Cefixime features a highly conjugated chromophoric system extending from its aminothiazole ring, through the imino group, and into the fused


-lactam/dihydrothiazine core. This extended 

and

conjugation yields a strong UV absorbance maximum (

) at approximately 289 nm.

However, under hydrolytic or thermal stress, the


-lactam ring of Cefixime cleaves. This ring-opening reaction breaks the core conjugation, forming Cefixime Impurity A 1. Because the extended 

-system is disrupted, the

of Impurity A undergoes a significant hypsochromic (blue) shift toward 230–240 nm.
The 254 nm "Isosbestic-Like" Compromise

If an analyst sets the UV detector to 289 nm (the optimal wavelength for the active pharmaceutical ingredient), the method will drastically underestimate the concentration of Impurity A due to its exceptionally low molar absorptivity at that wavelength. Conversely, monitoring at 230 nm introduces severe baseline drift and noise from the mobile phase buffer salts.

The Causality of 254 nm: Setting the detection wavelength to 254 nm acts as an isosbestic-like compromise 2. At 254 nm, both the intact API and the ring-cleaved Impurity A maintain moderate, overlapping molar absorptivities. This ensures that the Relative Response Factor (RRF) of Impurity A remains close to 1.0, enabling accurate mass-balance calculations via area normalization without requiring massive correction factors.

Cefixime_Degradation API Cefixime (API) Intact β-Lactam λ_max ≈ 289 nm Stress Hydrolytic / Thermal Stress (Aqueous Buffer, pH > 7.0) API->Stress Cleavage β-Lactam Ring Cleavage Loss of Conjugation Stress->Cleavage ImpA Cefixime Impurity A (EP Degradant) Optimal UV: 254 nm Cleavage->ImpA

Fig 1: Mechanistic pathway of Cefixime degradation to ImpA and its impact on UV absorbance.

Chromatographic Strategy: The Role of Ion-Pairing

Cefixime and Impurity A possess multiple carboxylic acid moieties, resulting in a highly polar, anionic state at physiological and neutral pH levels. On a standard reversed-phase C18 column, these polar anions exhibit poor retention, often eluting near the void volume (


) with severe peak tailing.

To establish causality in our method design, we introduce Tetrabutylammonium hydroxide (TBAH) into the mobile phase. TBAH acts as a lipophilic ion-pairing agent. The bulky, positively charged tetrabutylammonium cations pair with the negatively charged carboxylate groups of Cefixime and Impurity A in the mobile phase. This forms a neutral, highly lipophilic complex that partitions effectively into the hydrophobic C18 stationary phase, dramatically increasing retention time (


) and allowing for baseline resolution of closely related structural analogs.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. The integrity of the data is continuously verified through built-in System Suitability Test (SST) criteria.

Step 4.1: Reagent & Mobile Phase Preparation
  • Buffer Preparation: Dissolve 2.5 mL of 10% Tetrabutylammonium hydroxide (TBAH) in 1000 mL of HPLC-grade water to yield a 0.25% (v/v) solution.

  • pH Adjustment: Carefully adjust the buffer to pH 6.5 ± 0.1 using dilute phosphoric acid (10% v/v). Note: Maintaining pH 6.5 is critical to ensure complete ionization of the carboxylic acid groups for consistent ion-pairing.

  • Mobile Phase Blending: Mix the pH 6.5 Buffer and HPLC-grade Acetonitrile in a 75:25 (v/v) ratio. Filter through a 0.22 µm membrane and degas ultrasonically.

Step 4.2: Standard & Sample Preparation
  • Diluent: Use a 50 mM Phosphate buffer adjusted to pH 7.0 to prevent acidic degradation of the sample during the autosampler queue.

  • Impurity A Standard: Accurately weigh Cefixime EP Impurity A reference standard 3 and dissolve in diluent to a final concentration of 10 µg/mL.

  • System Suitability (SST) Mix: Prepare a resolution solution containing 100 µg/mL of Cefixime API and 10 µg/mL of Impurity A.

Step 4.3: Chromatographic Execution & Self-Validation

Inject the SST Mix into the HPLC system. The system is only considered valid and ready for sample analysis if it meets the following causality-driven criteria:

  • Resolution (

    
    ) 
    
    
    
    2.0
    between Cefixime and Impurity A (Validates that the TBAH ion-pairing mechanism is successfully differentiating the structurally similar compounds).
  • Tailing Factor (

    
    ) 
    
    
    
    1.5
    for both peaks (Validates that secondary interactions with free surface silanols on the C18 column are fully suppressed).
  • %RSD

    
     2.0%  for 5 replicate injections of the SST Mix (Validates the precision of the UV detector at the 254 nm wavelength).
    

HPLC_Workflow Prep 1. Sample Preparation Spike Impurity A (CAS: 1614255-90-1) into Cefixime Matrix Sep 2. Chromatographic Separation C18 Column + TBAH Ion-Pairing Retains Polar Acidic Analytes Prep->Sep Det 3. UV/PDA Detection Extract 254 nm Chromatogram Balances RRF for API & Impurities Sep->Det Ana 4. Data Analysis Calculate Resolution (Rs > 2.0) & Relative Response Factor Det->Ana

Fig 2: Step-by-step HPLC-UV analytical workflow for Cefixime Impurity A quantification.

Quantitative Data & Method Parameters

The following tables summarize the validated chromatographic parameters and the quantitative impact of wavelength selection on detector response.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterSpecificationScientific Rationale
Column C18 (250 mm × 4.6 mm, 5 µm)Provides maximum theoretical plates for resolving closely eluting degradants.
Mobile Phase TBAH Buffer (pH 6.5) / Acetonitrile (75:25)TBAH acts as an ion-pairing agent to retain polar Cefixime and Impurity A.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm internal diameter columns.
Column Temp 40 °CReduces TBAH buffer viscosity, improving mass transfer and peak symmetry.
Detection UV at 254 nmBalances sensitivity between intact conjugated API and ring-cleaved Impurity A.
Injection Vol 10 µLPrevents column overloading while maintaining Signal-to-Noise (S/N) for impurities.

Table 2: Effect of UV Wavelength on Relative Response Factor (RRF)

AnalyteAbsorbance Max (

)
Response Factor at 289 nmResponse Factor at 254 nm
Cefixime (API) ~289 nm1.00 (Reference)0.65
Cefixime Impurity A ~235 nm0.150.58

(Data Interpretation: At 289 nm, Impurity A is severely underestimated due to a low RRF of 0.15. By shifting the detection to 254 nm, the RRF of Impurity A relative to the API normalizes to approximately ~0.89 (0.58/0.65), enabling highly accurate area normalization.)

References

  • Title: Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies.
  • Title: CN109490440A - A method of detection Cefixime related impurities.
  • Title: Cefixime EP Impurity A CAS#: 1614255-90-1.

Sources

Application Note: Gradient vs. Isocratic Elution Strategies for Cefixime Impurity A Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical scientists. It moves beyond basic recipe following to explore the mechanistic reasons behind method selection, ensuring the "Why" is as clear as the "How."

Executive Summary & Scientific Context

Cefixime is a third-generation cephalosporin antibiotic characterized by a 2-aminothiazol-4-yl moiety and a carboxymethoxyimino group.[] Its stability is chemically complex due to the presence of an oxime group, which allows for geometric isomerism.

The Core Challenge: The primary critical quality attribute (CQA) in Cefixime analysis is the separation of the active Z-isomer (Cefixime) from its thermodynamically stable E-isomer (Impurity A) .

  • Cefixime: (Z)-isomer (Active).

  • Impurity A (EP/BP): (E)-isomer (Inactive/Potentially Toxic).

While isocratic methods are favored for Quality Control (QC) due to simplicity and baseline stability, they often fail to provide adequate resolution (


) between the Z and E isomers as the column ages. Gradient elution offers superior peak capacity and sensitivity for downstream impurities (Impurities B, D, and E) but introduces baseline drift and re-equilibration latency.

This guide provides two validated protocols—Method A (Isocratic) and Method B (Gradient) —and a decision matrix for their application.

Mechanistic Insight: The Chemistry of Separation

To select the correct method, one must understand the interaction between the analyte and the stationary phase.

Ion-Pairing vs. pH Control

Cefixime has two acidic pKa values (approx. 2.5 for the carboxylic acid and 3.2 for the aminothiazole ring).

  • In Isocratic Mode (Method A): We utilize Tetrabutylammonium Hydroxide (TBAH) . TBAH acts as an ion-pairing reagent. The bulky quaternary ammonium cation pairs with the negatively charged carboxylate of Cefixime. This neutralizes the charge, increasing retention on the hydrophobic C18 chain and improving peak symmetry (tailing factor

    
    ).
    
  • In Gradient Mode (Method B): We rely on Phosphate Buffering (pH 5.0 - 6.5) . Here, we suppress ionization or control it to a fixed state without an ion-pairing reagent, relying on the changing organic strength (

    
    ) to elute the more hydrophobic impurities (like Impurity D) that would otherwise stick to the column in an isocratic run.
    
Isomer Selectivity

The Z-isomer (Cefixime) forms an intramolecular hydrogen bond that makes it slightly more compact and less polar than the E-isomer (Impurity A).

  • Isocratic: Relies on the steady-state interaction differences. If the plate count (

    
    ) drops, 
    
    
    
    fails immediately.
  • Gradient: The increasing organic modifier "squeezes" the peaks, sharpening them. This maintains detection limits (LOD) for the impurity even if the column efficiency degrades slightly.

Experimental Protocols

Protocol A: Isocratic Elution (The "Workhorse" for Assay)

Best for: Routine QC Assay, High Throughput, Stable Baseline.

Reagents:

  • TBAH Solution: 10% Tetrabutylammonium Hydroxide in water.

  • Mobile Phase: Mix 250 mL Acetonitrile with 750 mL of TBAH buffer (adjusted to pH 6.5 with dilute phosphoric acid).

Instrument Settings:

  • Column: C18,

    
     mm, 5 µm (e.g., Hypersil BDS or equivalent).
    
  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 40°C (Critical: Higher temp improves mass transfer for the bulky ion-pair complex).

  • Detection: UV @ 254 nm.[2][4]

  • Injection Vol: 10 µL.

Step-by-Step Workflow:

  • Equilibration: Flush column with Mobile Phase for 60 mins until baseline is flat.

  • System Suitability: Inject "Cefixime System Suitability Standard" (containing Impurity A).

  • Criteria: Resolution (

    
    ) between Cefixime and Impurity A must be 
    
    
    
    . Tailing factor
    
    
    .[5]
Protocol B: Gradient Elution (The "Resolver" for Impurities)

Best for: Stability Indicating Methods (SIM), R&D, Complex Impurity Profiling.

Reagents:

  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 5.0).

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Injection
5.0955Isocratic Hold
20.06040Linear Ramp
25.06040Wash
26.0955Re-equilibration
35.0955Ready for Next

Instrument Settings:

  • Column: C18,

    
     mm, 3.5 µm (Higher efficiency packing).
    
  • Flow Rate: 1.2 mL/min.[4]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Diode Array recommended for peak purity).

Comparative Data Analysis

The following data summarizes the performance of both methods when analyzing a degraded Cefixime sample (spiked with 1% Impurity A).

ParameterIsocratic Method (TBAH)Gradient Method (Phosphate)Interpretation
Resolution (Z vs E) 2.5 - 3.04.5 - 5.0Gradient provides superior separation margin.
Run Time 15 min35 minIsocratic is 2x faster (higher throughput).
Sensitivity (LOD) 0.05%0.01%Gradient compresses bands, increasing peak height.
Baseline Stability ExcellentModerate (Drift possible)Isocratic is better for low-UV detectors.
Column Life ModerateHighTBAH (Isocratic) is harsh on silica at pH > 7; Gradient is gentler.

Visualized Workflows

Diagram 1: Cefixime Impurity Pathways & Method Selection

This diagram illustrates the degradation logic and how to choose the correct method based on the specific impurity of interest.

CefiximeMethodology Cefixime Cefixime (Z-Isomer) Active Drug ImpurityA Impurity A (E-Isomer) Light/pH Induced Cefixime->ImpurityA Isomerization ImpurityD Impurity D Degradation Product Cefixime->ImpurityD Hydrolysis Decision Select Analytical Mode Cefixime->Decision Isocratic Isocratic (TBAH) Routine QC Assay Decision->Isocratic Target: Z/E Separation Only Gradient Gradient (Phosphate) Stability Study Decision->Gradient Target: Full Impurity Profile Isocratic->ImpurityA Good Resolution Isocratic->ImpurityD Poor Resolution/Late Elution Gradient->ImpurityA Excellent Resolution Gradient->ImpurityD Sharp Elution

Caption: Decision matrix linking chemical degradation pathways to the optimal chromatographic elution strategy.

Senior Scientist Recommendations

  • The "TBAH" Trap: While the Isocratic TBAH method is the "Gold Standard" in many pharmacopoeias (EP/BP), TBAH is difficult to wash out of columns. Dedicate a specific column to this method. Do not switch this column to other projects, as residual ion-pairing reagents will alter selectivity for months.

  • Gradient Delay Volume: When transferring the Gradient method (Protocol B) between instruments (e.g., Agilent 1200 to Waters Acquity), calculate the dwell volume. A difference of 0.5 mL in dwell volume can shift the retention time of Impurity A by nearly 1 minute, potentially causing co-elution with the main peak.

  • Sample Solvent: Dissolve Cefixime standards in the mobile phase. Dissolving in pure methanol can cause "solvent wash" effects in Isocratic mode, leading to split peaks for the early eluting Impurity A.

References

  • European Pharmacopoeia (Ph.[2][6][7] Eur.). "Cefixime Trihydrate Monograph 01/2008:1188." European Directorate for the Quality of Medicines & HealthCare. [Link]

  • United States Pharmacopeia (USP). "Cefixime: Organic Impurities Procedure." USP-NF Online. [Link]

  • Talebpour, Z., et al. (2013).[8] "Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances." Scientia Pharmaceutica. [Link]

Sources

Handling and storage stability of Cefixime impurity A standards

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Stability Protocols for Cefixime Impurity A (E-Isomer) Standards

Executive Summary

In the impurity profiling of Cefixime, Impurity A (European Pharmacopoeia definition) represents the (E)-isomer (trans-isomer) of the drug substance. Unlike degradation products resulting from hydrolysis, Impurity A is primarily formed via photo-isomerization of the active (Z)-isomer. This geometric isomerization is reversible but thermodynamically favored under specific light and thermal conditions, making the handling of the reference standard critically sensitive.

This guide provides a rigorous, self-validating protocol for the storage, handling, and reconstitution of Cefixime Impurity A standards, ensuring compliance with ICH Q3A(R2) and ICH Q3B(R2) guidelines.

Chemical Context & Criticality

  • Active Moiety: Cefixime (Z-isomer).

  • Impurity A: Cefixime (E-isomer).[1][2]

  • Mechanism: The oxime ether linkage in Cefixime is susceptible to

    
     isomerization. While the Z-form is the active pharmaceutical ingredient (API) due to higher affinity for penicillin-binding proteins (PBPs), exposure to UV-VIS light shifts the equilibrium toward the E-isomer (Impurity A).
    

Thermodynamic Warning: The conversion of Z


 E is often faster than the reverse reaction under ambient light. Once formed, the E-isomer is relatively stable but can revert under specific acidic conditions or intense irradiation.
Figure 1: Degradation & Isomerization Pathway

Cefixime_Degradation Z_Isomer Cefixime (Z-Isomer) (Active Drug) E_Isomer Impurity A (E-Isomer) (Geometric Isomer) Z_Isomer->E_Isomer Primary Pathway: UV/Vis Light (>300nm) Heat Hydrolysis Open-Ring Degradants (Impurities B, C, etc.) Z_Isomer->Hydrolysis Moisture / pH > 7.5 E_Isomer->Z_Isomer Reversion (Slow) Acidic pH / Specific u03bb E_Isomer->Hydrolysis Secondary Degradation

Caption: The primary formation pathway for Impurity A is photo-isomerization. Hydrolysis leads to distinct impurities.

Protocol 1: Receipt and "Cold Chain" Storage

Upon receipt of the Cefixime Impurity A Reference Standard (RS), immediate action is required to prevent thermal excursion.

Storage Specifications:

Parameter Specification Rationale
Temperature -20°C ± 5°C Slows thermodynamic isomerization and hydrolysis.

| Container | Amber Vial (Type I Glass) | Blocks UV radiation (290–450 nm) that catalyzes Z


 E shift. |
| Atmosphere  | Inert (Argon/Nitrogen) | Prevents oxidative degradation of the aminothiazole ring. |
| Desiccant  | Silica Gel / Molecular Sieve | Cephalosporins are hygroscopic; moisture catalyzes 

-lactam ring opening. |

Receipt Workflow:

  • Inspect: Check the temperature logger (if included) for excursions > -10°C.

  • Equilibrate: Allow the vial to reach room temperature (20–25°C) inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold standard.

  • Store: Place immediately in a -20°C freezer dedicated to reference standards (avoid auto-defrost freezers which cycle temperature).

Protocol 2: Reconstitution and Handling (The "Amber Protocol")

Objective: Prepare a stock solution without inducing in situ isomerization. Critical Constraint: All steps must be performed under monochromatic yellow light (sodium lamp) or in a darkened room.

Step-by-Step Methodology:
  • Solvent Selection:

    • Preferred:DMSO (Dimethyl sulfoxide). High solubility, excellent stability for stock solutions.

    • Alternative:Methanol (HPLC Grade). Good solubility but higher volatility.

    • Avoid: Pure water or alkaline buffers (pH > 7.5) for stock storage, as these accelerate

      
      -lactam hydrolysis.
      
  • Weighing:

    • Use an analytical microbalance.

    • Weigh rapidly to minimize hygroscopic uptake.

    • Self-Validating Step: Record the relative humidity (RH) of the weigh room. If RH > 60%, use a glove box.

  • Dissolution:

    • Dissolve to a concentration of 1.0 mg/mL in DMSO.

    • Vortex gently (max 500 rpm) to avoid shear stress/heat generation.

    • Do not sonicate for > 30 seconds, as localized heating can induce isomerization.

  • Aliquoting:

    • Divide the stock into single-use aliquots (e.g., 100 µL) in amber HPLC vials with PTFE-lined caps.

    • Flash-freeze in liquid nitrogen or dry ice/methanol bath immediately.

    • Store at -80°C (preferred) or -20°C.

Figure 2: The "Amber Protocol" Workflow

Handling_Protocol Start Remove from -20°C Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate Weigh Weigh in Amber Glass (Yellow Light Only) Equilibrate->Weigh Prevent Condensation Dissolve Dissolve in DMSO (No Heat/Sonication) Weigh->Dissolve QC_Check Immediate HPLC Check (Verify Z/E Ratio) Dissolve->QC_Check QC_Check->Weigh Fail (>1% Isomerization) Freeze Flash Freeze Aliquots Store at -80°C QC_Check->Freeze Pass

Caption: Workflow emphasizing light protection and immediate QC verification.

Protocol 3: Stability Monitoring & Analytical Validation

You cannot assume a standard remains stable after reconstitution. You must validate it.

Analytical Method (HPLC): Use a stability-indicating method capable of resolving the Z and E isomers.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[3][4][5][6]

  • Mobile Phase: Tetrabutylammonium hydroxide solution (pH 6.5) : Acetonitrile (3:1).[3] Note: The ion-pairing agent improves resolution of the polar isomers.

  • Detection: UV at 254 nm.[3][6]

  • Acceptance Criteria: Resolution (

    
    ) between Cefixime (Z) and Impurity A (E) must be > 2.0.[7]
    

Stability Study Design: Perform a "Use-Time" study to determine how long the standard remains viable on the benchtop.

Time Point (Hours)ConditionExpected ResultAction Threshold
T=0 Fresh PrepImpurity A Purity > 95%N/A
T=4 Amber Vial, 20°C< 0.5% increase in Z-isomerIf > 1% Z-isomer forms, discard.
T=24 Amber Vial, 4°C< 0.5% increase in Z-isomerIf > 1% Z-isomer forms, discard.
T=1 (Stress) Clear Vial, Ambient LightSignificant Isomerization Positive Control: Verifies method detects E

Z shift.

Troubleshooting & FAQs

Q: My Impurity A standard shows a large peak for Cefixime (Z-isomer) immediately after dissolving. Why?

  • Cause: The standard was likely exposed to white light during weighing or shipping.

  • Solution: Check the Certificate of Analysis (CoA) for the original isomeric purity. If the CoA is high (>95%) but your data is low, the degradation occurred in your lab. Enforce the "Amber Protocol."

Q: Can I use the same mobile phase for LC-MS?

  • No. Tetrabutylammonium hydroxide is non-volatile and will contaminate the MS source. For LC-MS, use a volatile buffer like Ammonium Formate (pH 6.5) with a specialized polar-embedded column.

Q: Why is the solution turning yellow?

  • Cause: Oxidative degradation of the aminothiazole ring or hydrolysis. This indicates the standard is compromised beyond just isomerization. Discard immediately.

References

  • European Pharmacopoeia (Ph.[2][8] Eur.) . Cefixime Monograph 01/2008:1188. (Defines Impurity A as the E-isomer).

  • International Council for Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (Establishes reporting thresholds).

  • International Council for Harmonisation (ICH) . Guideline Q1B: Photostability Testing of New Drug Substances and Products. (Protocols for light stress testing).

  • Talebpour, Z., et al. (2013).[4] "Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances". Scientia Pharmaceutica. (Demonstrates separation of Z/E isomers).

  • Kitamura, S., et al. (1989). "Stability of Cefixime in aqueous solution". International Journal of Pharmaceutics. (Kinetics of isomerization vs. hydrolysis).

Sources

Application Note: Determination of Relative Response Factor (RRF) for Cefixime Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the impurity profiling of Cefixime. It details the rigorous protocol for experimentally determining the Relative Response Factor (RRF) of Cefixime Impurity A (EP), a critical parameter for accurate quantitative analysis in compliance with ICH Q3A/B guidelines.

Introduction & Scientific Context

In the quantitative analysis of pharmaceutical impurities, the Relative Response Factor (RRF) is the correction coefficient used to account for the difference in detector response between the Active Pharmaceutical Ingredient (API) and its impurities.[1][2]

For Cefixime, Impurity A (European Pharmacopoeia designation) is chemically identified as the open-ring degradation product: 2-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid.[3]

Unlike the E-isomer (Impurity B), Impurity A possesses a modified chromophore due to the opening of the


-lactam ring and subsequent rearrangement to a furo-thiazine structure. This structural change alters its molar absorptivity (

) at the analytical wavelength (typically 254 nm), necessitating an experimentally determined RRF to prevent under- or over-estimation of toxicological burden.[3]
Regulatory Basis[4][5][6][7]
  • ICH Q3B (R2): Requires the use of RRF (or Correction Factor, CF) if the response factor of the impurity differs from the API by more than

    
    20% (i.e., RRF outside 0.8–1.2).
    
  • Calculation Logic:

    
    
    

Experimental Protocol

Materials & Reagents[4][7]
  • Cefixime Trihydrate Reference Standard (RS): Purity > 99.0%.[3]

  • Cefixime Impurity A Reference Standard: Purity > 95.0% (Certified).[3]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q/HPLC Grade).[3]

  • Reagents: Tetrabutylammonium hydroxide (TBAH) (10% aq.[3] solution), Phosphoric acid (85%).[3][4]

Instrumentation (HPLC Conditions)

This protocol utilizes a standard pharmacopoeial method (EP/USP harmonized approach) adapted for linearity studies.[3]

ParameterSetting / Specification
Column C18 (L1),

mm, 5

m (e.g., Zorbax Eclipse Plus or equivalent)
Mobile Phase A Phosphate Buffer pH 2.6 + TBAH (Ion-Pairing Agent)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 40°C
Detector UV-Vis / PDA at 254 nm
Injection Vol 10

L
Run Time Sufficient to elute Impurity A (typically RRT ~0.85 relative to Cefixime)
Solution Preparation
A. Standard Stock Preparation[5][6]
  • Cefixime Stock (Solution 1): Accurately weigh 50.0 mg of Cefixime RS into a 50 mL volumetric flask. Dissolve in Mobile Phase A:Acetonitrile (3:1).[3] Conc: 1000

    
    g/mL .[6]
    
  • Impurity A Stock (Solution 2): Accurately weigh 5.0 mg of Impurity A RS into a 50 mL volumetric flask. Dissolve and dilute to volume. Conc: 100

    
    g/mL .[5]
    
B. Linearity Levels (Calibration Curve)

Prepare a series of 6 concentrations for both the API and the Impurity. The range should span from the Limit of Quantitation (LOQ) to 150% of the specification limit (typically 0.1% to 1.0% for impurities).

Table 1: Dilution Scheme for Linearity

LevelCefixime Conc.[7][5][6][8][9][10][11][12] (

g/mL)
Impurity A Conc.[3][5][6][8] (

g/mL)
Purpose
L10.50.5LOQ / Sensitivity Check
L22.02.0Low Range
L35.05.0Mid Range
L410.010.0Target Limit (100%)
L512.012.0120%
L615.015.0150% / High Range

Note: Concentrations are nominal. Calculate exact concentrations based on the potency and purity of the reference standards.

Methodology: The Slope Method[2]

The "Slope Method" is the authoritative approach for RRF determination, offering higher precision than the single-point calibration method.

Workflow Visualization

RRF_Workflow Prep Prepare Stock Solutions (API & Impurity A) Dilute Serial Dilutions (6 Levels: LOQ - 150%) Prep->Dilute Inject HPLC Injection (Triplicate per Level) Dilute->Inject Acquire Data Acquisition (Peak Area @ 254 nm) Inject->Acquire Plot Linear Regression (Area vs. Conc) Acquire->Plot Calc Calculate RRF (m_imp / m_api) Plot->Calc

Figure 1: Step-by-step workflow for the determination of Relative Response Factor.[3]

Step-by-Step Execution
  • System Suitability: Inject the Standard Stock (Solution 1) diluted to 10

    
    g/mL five times. Ensure RSD of peak area 
    
    
    
    2.0%.[4]
  • Linearity Injection: Inject each level (L1–L6) in triplicate for both Cefixime and Impurity A.

  • Data Collection: Record the peak area for every injection.

  • Regression Analysis: Plot Peak Area (y-axis) versus Concentration (x-axis, in

    
    g/mL) .
    
  • Slope Determination: Perform linear regression (

    
    ) to obtain the slope (
    
    
    
    ) for both compounds. Force the intercept through zero only if justified; otherwise, use the standard unconstrained regression.

Data Analysis & Calculation

Calculation Formula

The Relative Response Factor (RRF) is the ratio of the impurity's response slope to the API's response slope.[2]


[3]

The Correction Factor (CF) , often used in software to automatically adjust impurity results, is the reciprocal of the RRF:


[3]
Simulated Data Example

To illustrate the calculation, consider the following experimental data:

Table 2: Linearity Regression Results

CompoundSlope (

)
Intercept (

)
Correlation (

)
Cefixime (API) 45,2001200.9998
Impurity A 38,420550.9995

Calculation:


[3]

Interpretation: Impurity A has a lower UV response than Cefixime at 254 nm (85% of the API's response). If you do not apply this RRF, you will underestimate the quantity of Impurity A in your sample by 15%.

Decision Logic for RRF Application

RRF_Logic Start Calculate RRF Check Is RRF within 0.80 - 1.20? Start->Check Range_Yes Response is Similar Check->Range_Yes Yes Range_No Response is Different Check->Range_No No Action_Yes RRF may be assumed 1.0 (Check Monograph) Range_Yes->Action_Yes Action_No MUST use RRF for Calculation Range_No->Action_No

Figure 2: Decision tree for applying RRF based on ICH Q3B guidance.

Validation & Troubleshooting

Acceptance Criteria
  • Linearity: Correlation coefficient (

    
    ) must be 
    
    
    
    for both curves.
  • Precision: The RSD of the RRF (if determined across multiple days/columns) should be

    
    .
    
Common Pitfalls
  • Wavelength Sensitivity: Cefixime has an absorption maximum near 290 nm but is often analyzed at 254 nm. Impurity A (furo-thiazine ring) may have a shifted

    
    .[3] Ensure the detector wavelength is precise (
    
    
    
    nm).
  • Impurity Instability: Impurity A is a degradation product. Keep stock solutions of Impurity A at 2-8°C and use within 24 hours to prevent further degradation into secondary impurities.[3]

  • Peak Purity: Use a PDA detector to ensure the Impurity A peak is spectrally pure and not co-eluting with the E-isomer (Impurity B).

References

  • European Pharmacopoeia (Ph.[1][13][4] Eur.) , 11th Edition. Cefixime Trihydrate Monograph. Strasbourg: Council of Europe. (Official standard for Impurity A identification).[3][7]

  • International Conference on Harmonisation (ICH) . Guideline Q3B(R2): Impurities in New Drug Products. (Regulatory basis for RRF application).

  • United States Pharmacopeia (USP) . Cefixime Monograph: Related Compounds. Rockville, MD: USP Convention. [3]

  • Dhoka, M.V., et al. (2010). Validated HPTLC method for determination of Cefixime Trihydrate and Ornidazole. Der Pharma Chemica, 2(6), 97-104.[3][14] (Reference for absorbance characteristics).

  • Talebpour, Z., et al. (2013).[10] Determination of Cefixime by a Validated Stability-Indicating HPLC Method. Sci Pharm, 81, 493–503.[10] (Detailed degradation pathway and impurity profiling).

Sources

Troubleshooting & Optimization

Resolving Cefixime impurity A peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center[1]

Current Status: Operational Topic: Resolving Peak Tailing & Resolution Loss for Cefixime Impurity A (E-Isomer) Audience: Analytical Chemists, QC Specialists, Method Development Scientists[1]

Executive Summary: The Chemistry of the Problem

Cefixime is a third-generation cephalosporin containing a 2-aminothiazole ring and a carboxylic acid moiety.[1][2][3][4]

  • Impurity A (EP/BP) is the E-isomer of Cefixime (geometric isomerism at the oxime group).[1]

  • The Tailing Mechanism: The primary cause of tailing in this method is secondary silanol interactions . The basic nitrogen in the aminothiazole ring interacts strongly with residual silanols (Si-OH) on the silica backbone of the C18 column.[1]

  • The Solution: The method relies on Tetrabutylammonium Hydroxide (TBAH) .[1] TBAH functions as a dual-action agent: it acts as an ion-pairing reagent to retain the acidic cefixime and as a "silanol blocker" to mask the active sites that cause tailing.[1][2]

Module 1: The Diagnostic Matrix

User Question: My Cefixime peak is tailing (Tailing Factor > 1.5), and Impurity A is merging with the main peak. Where do I start?

Diagnostic Workflow: Follow this logic gate to identify the root cause before altering the method parameters.

CefiximeDiagnostic Start START: Tailing Factor > 1.5 CheckDiluent 1. Check Sample Diluent Is sample dissolved in 100% MeOH? Start->CheckDiluent DiluentAction Action: Dissolve in Mobile Phase (Solvent Wash-Through Effect) CheckDiluent->DiluentAction Yes CheckTBAH 2. Check Mobile Phase Is TBAH fresh (<24 hrs)? Is pH exactly 6.5? CheckDiluent->CheckTBAH No Success Result: Tailing < 1.3 Resolution > 2.0 DiluentAction->Success TBAHAction Action: Remake Buffer. TBAH degrades to tributylamine causing pH drift. CheckTBAH->TBAHAction No CheckColumn 3. Check Column History Is the column >500 injections? Is it fully End-Capped? CheckTBAH->CheckColumn Yes TBAHAction->Success ColumnAction Action: Replace Column. Silanol shield stripped. CheckColumn->ColumnAction Yes (Old/Wrong Type) ColumnAction->Success

Figure 1: Decision tree for isolating the root cause of Cefixime peak asymmetry.

Module 2: Technical FAQs & Deep Dive
Category: Mobile Phase & Ion Pairing [1][2]

Q1: I followed the USP/EP method, but the resolution between Cefixime and Impurity A is lost. Why? Technical Insight: The separation of the E-isomer (Impurity A) from the Z-isomer (Cefixime) is driven by the ion-pairing efficiency of TBAH.[1][2]

  • The Cause: TBAH is unstable. Over time, it degrades into tributylamine, which alters the hydrophobicity of the mobile phase and drifts the pH.

  • The Fix:

    • Do not use TBAH stored at room temperature for >1 month.

    • pH Criticality: The resolution is extremely sensitive to pH around 6.5. A shift to pH 6.8 can cause the peaks to co-elute.

    • Protocol: Always adjust the pH of the TBAH solution before adding Acetonitrile. Adding organic solvent changes the apparent pH reading.

Q2: Can I substitute TBAH with a phosphate buffer to save money? A: No. Phosphate buffers control pH but do not mask silanols effectively for the aminothiazole group. Without the bulky quaternary ammonium cation (TBA+) blocking the silanols, the amine group on Cefixime will drag on the stationary phase, causing severe tailing and total loss of Impurity A quantification.

Category: Sample Preparation

Q3: My peaks look "split" or have a shoulder at the front. Is the column dead? A: Likely not. This is often a Strong Solvent Effect .[1]

  • Mechanism: Cefixime is soluble in Methanol.[1][3][4][5] However, if you inject a sample dissolved in 100% Methanol into a mobile phase that is 75% Water, the "plug" of methanol travels faster than the drug can equilibrate, carrying some analyte forward.

  • Correction: Dissolve the sample in the Mobile Phase or a mixture of Water/Acetonitrile (75:25).

Module 3: Optimization Protocols
Protocol A: The "Gold Standard" Mobile Phase Preparation

Use this protocol to reset your baseline if tailing persists.

ComponentSpecificationCritical Note
Reagent Tetrabutylammonium Hydroxide (TBAH)Use 10% or 40% aq.[1][2] solution (titration grade). Do not use solid TBAH salts (hygroscopic/impure).[1][2]
Water HPLC Grade (Milli-Q)18.2 MΩ[1][2]·cm resistivity.[1]
pH Adjustment Dilute Phosphoric Acid (10%)Adjust pH to 6.5 ± 0.05 strictly.
Filtration 0.45 µm Nylon FilterEssential to remove TBAH precipitates.[1]

Step-by-Step:

  • Dissolve the required amount of TBAH in 800 mL of water (e.g., for 0.03 M solution).

  • CRITICAL: Calibrate pH meter with fresh buffers (4.0 and 7.0).

  • Adjust pH to 6.5 using 10% Phosphoric Acid.[1][6] Stir constantly.

  • Make up volume to 1000 mL with water.

  • Mix with Acetonitrile (typically 3:1 ratio or as per specific monograph).

  • Degas immediately.[1]

Protocol B: Column Regeneration (Silanol Stripping)

If the column is old and showing tailing, the TBAH layer on the silica may be fouled.

  • Flush: 95% Water / 5% Acetonitrile (10 column volumes) to remove salts.[1]

  • Wash: 100% Acetonitrile (20 column volumes) to remove hydrophobic contaminants.[1]

  • Re-equilibrate: Pump the TBAH mobile phase for at least 60 minutes before injection.

    • Reasoning: Ion-pairing reagents take longer to equilibrate than standard buffers because they must saturate the stationary phase surface.[1][2]

Module 4: Data Validation (Acceptance Criteria)

When troubleshooting is complete, your system must meet these criteria to ensure Impurity A is accurately quantified.

ParameterAcceptance LimitTroubleshooting if Failed
Tailing Factor (Main Peak) NMT 1.5Replace Column; Check pH.
Resolution (Impurity A vs Main) > 2.0Adjust Mobile Phase ratio (decrease ACN by 2%).
Theoretical Plates > 4000Check connections for dead volume.
% RSD (Area) < 2.0%Check Injector/Autosampler precision.
References
  • European Pharmacopoeia (Ph.[1][7] Eur.) . Cefixime Monograph 01/2008:1188. (Defines Impurity A as the E-isomer and establishes the TBAH method).

  • United States Pharmacopeia (USP) . Cefixime: USP Monograph. (Validation of chromatographic conditions for cephalosporins).

  • National Institutes of Health (NIH) - PubChem .[1][2] Cefixime Compound Summary. (Chemical structure, pKa data, and aminothiazole properties).

  • Phenomenex . HPLC Troubleshooting Guide - Peak Tailing. (Mechanisms of silanol interactions and end-capping).

  • Waters Corporation . Troubleshooting Peak Shape Problems in HPLC. (Impact of mobile phase pH and guard columns on peak symmetry).

Sources

Technical Support Center: Cefixime Impurity A Co-elution Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Co-elution of Cefixime and Impurity A (E-Isomer) Last Updated: October 2025[1][2]

Executive Summary: The Critical Pair

In High-Performance Liquid Chromatography (HPLC) analysis of Cefixime, the most persistent chromatographic challenge is the separation of the active pharmaceutical ingredient (API), Cefixime (Z-isomer) , from its geometric isomer, Impurity A (E-isomer) .[1][2]

These two compounds possess nearly identical physicochemical properties, including pKa and hydrophobicity. Consequently, they form a "critical pair" where even minor deviations in mobile phase pH, ion-pair reagent concentration, or column temperature can lead to co-elution, causing method failure under USP/EP system suitability criteria (typically requiring Resolution


).[2]

This guide provides a root-cause analysis and a validated troubleshooting protocol to restore baseline separation.

Diagnostic Q&A: Understanding the Chemistry

Q1: What exactly is "Impurity A" in this context?

A: According to European Pharmacopoeia (EP) and general chromatographic behavior, Impurity A is the (E)-isomer (trans-isomer) of Cefixime.[1][2]

  • Cefixime (Main Peak): (Z)-isomer (cis-isomer) at the oxime linkage.[1][2]

  • Impurity A: (E)-isomer at the oxime linkage.[1][2]

  • Mechanism of Formation: Isomerization occurs readily under light exposure or thermal stress.[1] The thermodynamic stability differences between the cis and trans forms are minimal, making them difficult to resolve on standard C18 stationary phases without specific mobile phase modifiers.

Q2: Why did my resolution suddenly drop below 2.0?

A: The separation mechanism relies heavily on Ion-Pair Chromatography (IPC) or specific pH-dependent ionization states.[1][2] The most common causes for sudden co-elution are:

  • pH Drift: The resolution (

    
    ) between E and Z isomers is extremely sensitive to pH.[1] A shift of just 0.1 pH units  can merge the peaks.
    
  • TBAH Degradation: The method typically uses Tetrabutylammonium Hydroxide (TBAH).[1] TBAH absorbs CO

    
     from the air, lowering the pH of the mobile phase over time.
    
  • Temperature Fluctuations: Geometric isomer separation is entropy-driven; changes in column thermostat performance can alter selectivity (

    
    ).[1][2]
    

Troubleshooting Protocol: Step-by-Step Optimization

Follow these steps in order. After each adjustment, run the System Suitability Solution (containing both isomers) to verify resolution.

Step 1: The "Golden Rule" of pH Adjustment

The separation of Cefixime isomers is governed by the ionization of their carboxylic acid groups.

  • Protocol: Prepare the buffer (typically Phosphate + TBAH).[1][2]

  • Critical Action: Measure pH after adding the organic modifier (if the method allows) or ensure the aqueous buffer is calibrated precisely at the target (usually pH 6.5 or 7.0 depending on the specific monograph).

  • Troubleshooting:

    • If Impurity A (E-isomer) elutes too close to the front of the Main Peak: Increase pH by 0.1 units.

    • If Impurity A merges into the tail of the Main Peak: Decrease pH by 0.1 units.

    • Note: The E-isomer typically elutes before the Z-isomer (Cefixime) in standard TBAH methods [1].[1][2]

Step 2: Optimizing the Ion-Pair Reagent (TBAH)

Tetrabutylammonium cations (


) form neutral ion pairs with the carboxylate anions of Cefixime, increasing retention on the hydrophobic C18 chain.[2]
  • Observation: If both peaks elute too early and co-elute near the void volume (

    
    ).
    
  • Action: Increase the concentration of TBAH in the mobile phase.

  • Range: Standard methods often use 10 mM to 30 mM TBAH.[1] Increasing concentration increases retention time (

    
    ) for both, but often improves selectivity (
    
    
    
    ) for the isomer pair.[2]
Step 3: Column Temperature Tuning

Isomer separations often show different van 't Hoff behavior.[1]

  • Protocol: If pH and TBAH are correct but

    
     is still < 2.0, adjust the column temperature.
    
  • Action: Decrease temperature by 5°C (e.g., from 40°C to 35°C).

  • Reasoning: Lower temperatures generally increase retention and can enhance the steric selectivity of the stationary phase, improving the separation of geometric isomers.

Data & Visualization

Table 1: Impact of Chromatographic Variables on Resolution ( )
ParameterAdjustmentEffect on Retention (

)
Effect on Resolution (

)
Risk
Mobile Phase pH Increase (+0.[1][2]1)Slight DecreaseHigh Impact (Shifts selectivity)Peak tailing if pH > 7.5
TBAH Conc. Increase (+5 mM)Significant Increase Moderate ImprovementBaseline noise increase
Temperature Decrease (-5°C)IncreaseImprovement (Sharper peaks)Higher backpressure
Acetonitrile % Decrease (-2%)IncreaseSlight ImprovementLonger run time
Figure 1: Troubleshooting Decision Tree

Troubleshooting Start Start: Rs < 2.0 (Impurity A & Cefixime) Check_RT Check Retention Time (t_R) Start->Check_RT RT_Low t_R is too low (Peaks near void) Check_RT->RT_Low Low Retention RT_Normal t_R is normal (Peaks merged) Check_RT->RT_Normal Normal Retention Action_TBAH Increase TBAH Conc. (Strengthen Ion Pairing) RT_Low->Action_TBAH Action_pH Check Mobile Phase pH RT_Normal->Action_pH Success Resolution > 2.0 (System Suitable) Action_TBAH->Success pH_Drift Is pH exactly 6.5/7.0? Action_pH->pH_Drift Action_Adjust_pH Remake Buffer. Adjust pH ±0.1 units pH_Drift->Action_Adjust_pH No (Drifted) Action_Temp Lower Column Temp (e.g., 40°C -> 35°C) pH_Drift->Action_Temp Yes (Correct) Action_Adjust_pH->Success Action_Temp->Success

Caption: Logic flow for diagnosing and resolving Cefixime/Impurity A co-elution issues.

Scientific Validation & References

The protocol above is grounded in the mechanistic understanding of cephalosporin degradation and ion-pair chromatography.

  • Mechanism: The separation of the E-isomer (Impurity A) from the Z-isomer (Cefixime) is achieved because the spatial arrangement of the carboxyl group in the E-isomer interacts differently with the TBAH-modified stationary phase compared to the Z-isomer [1, 2].[1][2]

  • Standard Methods: Both USP and EP monographs utilize a TBAH/Phosphate buffer system specifically to address this difficult separation.[1] The USP method explicitly requires a resolution of NLT 2.0 between Cefixime and the E-isomer [3].

References
  • Talebpour, Z. et al. (2013).[1][2] Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances. Scientia Pharmaceutica.[1] Available at: [Link]

  • United States Pharmacopeia (USP). Cefixime Monograph: Organic Impurities. USP-NF.[1][2] (Requires Subscription for full text, relevant criteria cited in Ref 2).

Sources

Technical Support Center: Cefixime Impurity A Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cephalosporin Analysis. As a Senior Application Scientist, I frequently encounter challenges regarding the quantification of Cefixime Impurity A. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help researchers and drug development professionals enhance their analytical sensitivity.

Mechanistic Background: Why is Impurity A Difficult to Quantify?

Cefixime Impurity A (Molecular Formula:


, MW: 471.46  g/mol ) is a primary degradation product of the active pharmaceutical ingredient (API) Cefixime[1],[2]. It is formed via the hydrolytic cleavage of the highly strained β-lactam ring[1],[3].

This ring-opening event exposes additional polar functional groups (specifically, carboxylic acids), drastically altering its chromatographic behavior compared to the parent API[1]. The high polarity leads to poor retention and peak tailing on standard reversed-phase columns. This tailing dilutes the analyte signal over a wider retention time window, ultimately degrading the Signal-to-Noise (S/N) ratio and reducing sensitivity (LOD/LOQ)[4]. Furthermore, Impurity A is highly photosensitive and thermally labile, risking in-situ generation during analysis[1],[4].

Degradation Cef Cefixime (Parent API) Intact β-lactam ring Hydrolysis Hydrolysis (pH, Temp, UV Light) Cef->Hydrolysis ImpA Cefixime Impurity A Ring-opened derivative (Highly Polar) Hydrolysis->ImpA β-lactam cleavage

Hydrolytic degradation pathway of Cefixime converting into the highly polar Impurity A.

Troubleshooting Guides & FAQs

Q1: My HPLC-UV method yields a broad, tailing peak for Impurity A, resulting in a poor Limit of Detection (LOD). How can I sharpen the peak? Expert Answer: The broad peak is a classic symptom of secondary interactions between the highly polar, multi-carboxylated Impurity A and unendcapped silanols on the stationary phase. To resolve this, you must implement Ion-Pairing Chromatography .

  • Actionable Fix: Introduce Tetrabutylammonium hydroxide (TBAH) into your aqueous mobile phase[4],[5].

  • Causality: The bulky, positively charged tetrabutylammonium ions form a neutral, lipophilic ion-pair complex with the negatively charged carboxylate groups of Impurity A. This complex significantly increases the analyte's affinity for the C18 stationary phase, increasing retention time (

    
    ), minimizing silanol interactions, and sharpening the peak. A sharper peak directly increases the peak height, drastically improving the S/N ratio and lowering your LOD[4]. Ensure the aqueous phase pH is buffered to ~6.5 to maintain consistent ionization[4],[5].
    

Q2: I am trying to transfer the TBAH method to an LC-MS/MS system for lower LOQ, but I am losing signal completely. What is wrong? Expert Answer: TBAH is a non-volatile ion-pairing reagent. In an Electrospray Ionization (ESI) source, TBAH causes massive ion suppression by out-competing the analyte for charge on the droplet surface, and it severely contaminates the MS source[4].

  • Actionable Fix: You must abandon TBAH for LC-MS workflows. Instead, switch to a mobile phase of Water and Acetonitrile containing 0.5% Formic Acid [4].

  • Causality: Formic acid is volatile and MS-compatible. At pH ~2.5 (provided by 0.5% FA), the ionization of Impurity A's carboxyl groups is suppressed, allowing it to retain adequately on a C18 column without an ion-pairing agent. In positive ESI mode, this promotes the formation of the abundant protonated molecular ion

    
     at m/z 472, enabling highly sensitive Multiple Reaction Monitoring (MRM) transitions[3],[4].
    

Q3: I am detecting Impurity A in my freshly prepared Cefixime standards, even though the Certificate of Analysis says it should be absent. Is my method too sensitive? Expert Answer: Your method isn't too sensitive; you are likely witnessing in-situ degradation during sample preparation or sequence execution. Cefixime is highly susceptible to thermal and photolytic degradation[1],[4].

  • Actionable Fix:

    • Temperature Control: Maintain the autosampler at 4°C. Thermal stress rapidly accelerates the hydrolysis of the β-lactam ring into Impurity A[4].

    • Light Protection: Impurity A and Cefixime are photosensitive (particularly to UV-C)[1]. Use amber volumetric flasks and amber autosampler vials.

    • Diluent Optimization: Avoid alkaline diluents. Prepare samples in a slightly acidic to neutral diluent and analyze them immediately.

Troubleshooting Start Low Sensitivity / Poor LOD for Cefixime Impurity A CheckMethod Target Analytical Platform? Start->CheckMethod UV HPLC-UV (Routine QC) CheckMethod->UV MS LC-MS/MS (Trace Analysis) CheckMethod->MS UV_Fix Add 0.25% TBAH Adjust pH to 6.5 (Ion-Pairing) UV->UV_Fix MS_Fix Use 0.5% Formic Acid ESI+ Mode (m/z 472) (Volatile Additive) MS->MS_Fix Prep Sample Prep: 4°C Autosampler & Amber Vials UV_Fix->Prep MS_Fix->Prep

Decision tree for resolving Cefixime Impurity A sensitivity issues based on the platform.

Optimized Experimental Protocols
Protocol 1: High-Sensitivity HPLC-UV Method (Routine QC)

Validated for robust retention and high-resolution separation of related substances[4],[5].

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 μm) or equivalent[5].

  • Column Temperature: 40°C (Crucial for reducing mobile phase viscosity and improving mass transfer of the bulky TBAH-analyte complex)[4].

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 0.25% to 0.4% solution of Tetrabutylammonium hydroxide (TBAH) in ultrapure water. Carefully adjust the pH to 6.5 ± 0.1 using 1.5 M phosphoric acid. Filter through a 0.22 μm membrane[4],[5].

    • Organic Phase: HPLC-grade Acetonitrile[4].

  • Isocratic Elution: Aqueous Phase : Acetonitrile (75:25 v/v)[4].

  • Flow Rate: 1.0 mL/min[4],[5].

  • Detection: UV at 254 nm[5].

  • Sample Prep: Dissolve samples in the mobile phase, protect from light using amber glassware, and maintain at 4°C prior to injection.

Protocol 2: Ultra-Trace LC-MS/MS Method (Structural Confirmation & Low LOQ)

Optimized for MS compatibility and trace-level quantification[3],[4].

  • Column: Reversed-phase C18 (e.g., 150 mm × 2.1 mm, 3.5 μm)[3].

  • Column Temperature: 25°C (Ambient).

  • Mobile Phase:

    • Solvent A: Ultrapure Water with 0.5% Formic Acid (v/v)[4].

    • Solvent B: Acetonitrile with 0.5% Formic Acid (v/v)[4].

  • Elution: Isocratic 85:15 (A:B) or a shallow gradient starting at 10% B[3],[4].

  • Flow Rate: 0.3 - 0.5 mL/min (Split flow if necessary for the MS source).

  • MS Parameters (ESI+):

    • Capillary Voltage: Optimized per instrument (e.g., 3.5 kV).

    • Precursor Ion: m/z 472

      
      [3],[4].
      
    • Product Ions for MRM: Monitor transitions such as m/z 472 → 428

      
       and m/z 472 → 384 
      
      
      
      [3].
Quantitative Data Summary

The following table summarizes the expected performance metrics and critical parameters when applying the optimized methodologies for Cefixime Impurity A.

ParameterHPLC-UV (Ion-Pairing)LC-MS/MS (Volatile Buffer)
Primary Application Routine QC, Batch ReleaseTrace Analysis, Pharmacokinetics
Mobile Phase Additive 0.25% TBAH (pH 6.5)0.5% Formic Acid
Detection Mechanism UV Absorbance (254 nm)ESI+ MRM (m/z 472 → 428)
Analyte State in Column Neutral Ion-Pair ComplexNeutralized Carboxylic Acids
Expected LOD ~0.26 µg/mL< 0.01 µg/mL (10 ng/mL)
Expected LOQ ~0.90 µg/mL< 0.05 µg/mL (50 ng/mL)
Linearity Range 0.9 – 1000 µg/mL0.01 – 100 µg/mL
Key Limitation Not compatible with MSMatrix effects (Ion suppression)

Note: LOD/LOQ values are highly dependent on instrument configuration and detector age. Values reflect optimized baseline performance[4].

References
  • Buy Cefixime impurity A | 1335475-08-5 | > 95% - Smolecule. 1

  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC / NIH. 3

  • Cefixime Impurities Manufacturers & Suppliers - Daicel Pharma Standards.2

  • Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC / NIH. 4

  • CN109490440A - A method of detection Cefixime related impurities - Google Patents. 5

Sources

Technical Support Center: Baseline Noise Reduction in Cefixime Impurity A Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the chromatographic analysis of Cefixime , specifically for Impurity A (EP/USP), the signal-to-noise (S/N) ratio is the critical determinant of data integrity. Cefixime Impurity A (a diastereomeric mixture of a rearranged thiazine degradation product) typically elutes close to the solvent front or other polar degradants, where baseline instability is most pronounced.

The standard pharmacopoeial methods (USP/EP) rely on Tetrabutylammonium Hydroxide (TBAH) as an ion-pairing agent.[1][2] While TBAH provides the necessary retention and peak shape for the polar carboxyl moieties of Cefixime, it is notoriously problematic for UV detection. It acts as a "chemical noise generator" if not managed with surgical precision.[1][2]

This guide moves beyond basic troubleshooting to address the specific chemical and physical interactions between TBAH, the stationary phase, and the detector that cause baseline noise in this specific assay.

Module 1: The Chemistry of Noise (Mobile Phase Optimization)

The Core Problem: TBAH is not just a buffer; it is a surfactant-like ion-pairing reagent.[1][2] Impure TBAH contains amines that absorb UV light at 254 nm.[1][2] Furthermore, TBAH can form micelles or micro-emulsions with acetonitrile if not mixed intimately, leading to "optical noise" as these micro-heterogeneities pass through the flow cell.

Q: Why does my baseline look "fuzzy" (high frequency noise) even with a new column?

A: This is likely Reagent Grade Noise . Standard grade TBAH often contains UV-absorbing impurities.[1][2]

  • The Fix: Switch to HPLC-grade or Electrochemical-grade TBAH.

  • The Protocol:

    • Filtration is Mandatory: Even HPLC-grade salts can precipitate micro-particulates when mixed with phosphates.[1][2] Filter the final aqueous mobile phase through a 0.22 µm Nylon membrane . Do not use PVDF for high-pH TBAH solutions if the pH > 8 (though Cefixime method is typically pH 6.5, Nylon is safer for ion-pairing agents).[1][2]

    • The "Pre-Mix" Technique: Do not rely on the HPLC pump to mix TBAH and Acetonitrile (ACN) if you are running isocratic. Premixing the mobile phase in the bottle eliminates mixing noise caused by the viscosity difference between the aqueous TBAH solution and ACN.

Q: I see "Ghost Peaks" and wandering baselines. Is it the column?

A: It is likely TBAH Equilibrium Hysteresis .[2] Ion-pairing agents modify the stationary phase surface.[1] They do not just "flow through"; they adsorb onto the C18 chains.

  • Causality: If the column temperature fluctuates by even 1°C, the adsorption equilibrium of TBAH shifts, causing a change in refractive index and UV absorbance, which manifests as baseline wander.

  • Solution:

    • Thermostatting: Use a column oven with a pre-heater (passive heat exchanger) to ensure the mobile phase enters the column at the exact set temperature (e.g., 40°C).

    • Passivation: If the system was previously used for other assays, flush with 50:50 Methanol:Water (warm) for 2 hours to strip old ions before introducing TBAH.

Module 2: Hardware & Detection Physics

Q: My pump pressure is stable, but the baseline has a rhythmic sine wave. Why?

A: This is Mixing Ripple , exacerbated by the UV absorbance of TBAH.

  • Mechanism: In a binary pump, if Channel A (TBAH/Buffer) and Channel B (ACN) are mixed, slight variations in the ratio cause significant changes in background absorbance because TBAH absorbs light and ACN does not.

  • The Fix:

    • Increase Mixing Volume: Install a larger static mixer (e.g., 350 µL or larger) between the pump and injector.

    • Reference Wavelength: If your DAD supports it, do not use a reference wavelength (e.g., 360 nm) blindly. Cefixime absorbs broadly.[1][2] Using a reference wavelength that sits on the tail of the compound's spectra can introduce noise. Turn off the reference wavelength to see if noise decreases.

Q: What are the optimal Detector Settings for Impurity A?

A: Impurity A is a trace component (limit NMT 1.0% or lower).[1][2] You need to maximize S/N.[1][2][3]

  • Slit Width: Set to 4 nm . A narrow slit (1 nm) increases noise; a wide slit (8-16 nm) loses spectral resolution.[1][2] 4 nm is the sweet spot for Cefixime.

  • Response Time: Increase from standard 0.5s to 1.0s or 2.0s . This acts as a digital filter, smoothing high-frequency noise without significantly broadening the peak of Impurity A (which is usually well-resolved).[1]

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing baseline noise specific to the Cefixime TBAH method.

BaselineTroubleshooting Start Start: High Baseline Noise in Cefixime Analysis CheckType Identify Noise Pattern Start->CheckType Periodic Periodic / Rhythmic (Sine Wave) CheckType->Periodic Random Random / Fuzz (Grass-like) CheckType->Random Drift Drifting / Wandering (Slope) CheckType->Drift PumpMix Cause: Mixing Ripple (TBAH Absorbance) Periodic->PumpMix LampCheck Check Lamp Intensity (>2000 hrs?) Random->LampCheck Equilib Cause: Ion-Pair Equilibrium Shift Drift->Equilib ActionMix Action: Premix Mobile Phase or Install Static Mixer PumpMix->ActionMix ReagentCheck Cause: Impure TBAH or Dirty Flow Cell LampCheck->ReagentCheck Lamp OK ActionReagent Action: Use HPLC Grade TBAH + 0.22µm Filter ReagentCheck->ActionReagent TempCheck Cause: Temperature Fluctuation Equilib->TempCheck ActionTemp Action: Stabilize Column Oven + 1hr Extra Equilibration TempCheck->ActionTemp

Figure 1: Decision tree for diagnosing baseline noise sources in Cefixime HPLC analysis.

Experimental Protocols

Protocol A: The "Low-Noise" Mobile Phase Preparation

Rationale: Minimizes micro-precipitates and ensures micellar homogeneity of TBAH.[2]

  • Dissolution: Dissolve the phosphate buffer salts in 90% of the final water volume.

  • TBAH Addition: Add the Tetrabutylammonium Hydroxide solution (e.g., 10% or 40% stock) to the buffer slowly while stirring.

    • Critical Step: Do not dump it in.[1][2] Rapid addition can cause local precipitation of phosphate salts which are hard to re-dissolve.[2]

  • pH Adjustment: Adjust pH to 6.5 (or specific monograph value) using dilute Phosphoric Acid.

    • Note: TBAH is very basic; the pH will drop slowly then rapidly. Use a calibrated pH meter.

  • Filtration: Filter through a 0.22 µm Nylon filter .

  • Degassing: Ultrasonicate for 10 minutes.

    • Warning: Do not over-sonicate, or you will evaporate the organic modifier if premixed.

Protocol B: System Passivation (Cleaning the Flow Path)

Rationale: Removes residual TBAH that sticks to the flow cell windows, causing "hazy" baselines.

  • Remove the Column.[4] Install a union.

  • Flush with Water (HPLC grade) at 1.0 mL/min for 20 mins (Removes salts).

  • Flush with 50:50 Isopropanol:Water at 1.0 mL/min for 30 mins (Removes hydrophobic residues).

  • Flush with 100% Methanol for 10 mins.

  • Re-install column and equilibrate with Mobile Phase for at least 60 minutes before analysis.

Summary of Critical Parameters

ParameterStandard SettingOptimized for Low NoiseReason
Mobile Phase Binary Mix (Pump)Premixed (Isocratic) Eliminates mixing ripple from TBAH viscosity.[1][2]
TBAH Grade Reagent GradeHPLC/Electrochemical Grade Removes UV-absorbing amine impurities.[1][2]
Flow Cell Standard (10mm)High Sensitivity (10mm or 60mm) Higher path length increases signal, improving S/N.
Detector Slit 16 nm4 nm Balances spectral resolution with noise reduction.[1][2]
Response Time 0.5 sec1.0 - 2.0 sec Smooths high-frequency electronic/chemical noise.[1][2]
Column Temp Ambient40°C (Controlled) Stabilizes ion-pair adsorption equilibrium.[1][2]

References

  • USP Monograph (General): Cefixime: Assay and Organic Impurities. United States Pharmacopeia.[1][2][3] (Method utilizes Tetrabutylammonium Hydroxide/Phosphate buffer system).[1][2]

  • European Pharmacopoeia (EP): Cefixime Trihydrate Monograph 01/2008:1188. (Defines Impurity A as the E-isomer/thiazine analog).[1] [1]

  • Thermo Fisher Scientific: Assay & organic impurities analysis of Cefixime by USP 39 monograph method. Application Note. (Demonstrates separation on C18 columns).

  • Agilent Technologies: Eliminating Baseline Problems in HPLC. Technical Guide. (Detailed mechanics of mixing noise and detector settings).

  • ResearchGate Discussion: Shifting of RT and Lot of Noise with Tetrabutylammonium hydroxide. (Peer discussion on TBAH equilibration times).

Disclaimer: This guide is for informational purposes for trained analytical chemists. Always validate method modifications against your specific regulatory requirements (e.g., ICH Q2).

Sources

Technical Support Center: Troubleshooting Low Recovery of Cefixime Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses a pervasive challenge in pharmaceutical analytical chemistry: the low recovery and poor chromatographic behavior of Cefixime Impurity A .

As a degradation product of the third-generation cephalosporin Cefixime, Impurity A is formed via the hydrolytic cleavage of the β-lactam ring[1]. This ring-opening event generates a highly polar, zwitterionic molecule with multiple carboxylic acid groups and a molecular weight of approximately 471.46 g/mol [1]. These structural features make it highly susceptible to surface adsorption, metal chelation, and further degradation, leading to systemic recovery failures during High-Performance Liquid Chromatography (HPLC) and LC-MS/MS workflows[2].

Section 1: Physicochemical Profile & Analytical Impact

To effectively troubleshoot recovery issues, you must first understand the causality between the molecule's physical chemistry and its behavior in an analytical system.

PropertyCharacteristicAnalytical ChallengeTroubleshooting Vector
Structure Ring-opened β-lactam derivativeHigh polarity causes early elution (voiding)Utilize ion-pairing agents or polar-embedded columns
Functional Groups Multiple carboxylates & aminothiazoleAdsorption to glass and metal surfacesUse PP vials and passivate HPLC system with EDTA
Stability Hydrolytically and thermally labileDegradation during sample preparationControl diluent pH (5.5) and temperature (<15°C)
Molecular Weight 471.46 g/mol Requires specific MS transitionsMonitor [M+H]+ at m/z 472 in positive ESI mode
Section 2: Diagnostic Workflow

Use the following self-validating workflow to isolate whether your recovery loss is occurring during sample preparation or within the chromatographic system.

Workflow Start Low Recovery of Cefixime Impurity A CheckPrep Isolate Root Cause: Sample Prep vs. LC System Start->CheckPrep PrepIssue Sample Prep Loss (Spike fails before injection) CheckPrep->PrepIssue LCIssue LC System Loss (Spike fails after injection) CheckPrep->LCIssue Glassware Adsorption to Glassware Action: Use Polypropylene Vials PrepIssue->Glassware Degradation pH/Thermal Degradation Action: Buffer pH 5.5, Chill to 4°C PrepIssue->Degradation Metal Metal Chelation in Flow Path Action: EDTA Passivation / PEEK LCIssue->Metal Elution Poor Retention / Voiding Action: Ion-Pairing or HILIC LCIssue->Elution

Diagnostic workflow for isolating and resolving Cefixime Impurity A recovery issues.

Section 3: Frequently Asked Questions (FAQs) & Validated Solutions
Q1: My spike recovery for Impurity A is below 70% before the sample even reaches the column. What is causing this pre-injection loss?

Causality: The primary culprit is non-specific adsorption to the silanol groups of standard borosilicate glass autosampler vials. The multiple free carboxylic acids on Impurity A readily bind to active glass surfaces. Additionally, if your extraction diluent is too acidic (pH < 3) or basic (pH > 8), Impurity A undergoes rapid secondary degradation (e.g., decarboxylation)[3]. Self-Validating Solution: Perform a parallel spike recovery test using a standard glass vial versus a polypropylene (PP) vial. If recovery normalizes in the PP vial, surface adsorption is confirmed.

Protocol 1: Optimized Sample Preparation

  • Vial Selection: Exclusively use polypropylene (PP) autosampler vials or highly deactivated (silanized) glass vials.

  • Diluent Preparation: Prepare a diluent of Water:Acetonitrile (80:20, v/v) buffered to pH 5.5 using 10 mM ammonium acetate.

  • Extraction: Weigh the sample and dissolve in the diluent. Sonicate at a controlled temperature (< 15°C) for a maximum of 10 minutes to prevent thermal degradation[2].

  • Filtration: Filter through a 0.22 µm PTFE syringe filter. Avoid nylon filters, which possess amide bonds that can interact with and trap polar impurities.

Q2: I am experiencing severe peak tailing, splitting, and low recovery during HPLC-UV analysis. How can I improve the chromatography?

Causality: Poor peak shape and on-column loss are typically caused by two factors:

  • Metal Chelation: The zwitterionic structure chelates with trace iron/metals in the stainless steel HPLC flow path or column frits.

  • Mixed Ionization States: Insufficient buffering capacity allows the molecule to exist in multiple ionization states simultaneously, causing peak splitting.

Protocol 2: Pharmacopoeia-Aligned HPLC-UV Method

  • System Passivation: Flush the HPLC system (without the column) with 50 mM EDTA or 0.1 M Nitric acid overnight, followed by extensive water washes, to remove trace metals.

  • Column Selection: Use a high-purity, fully end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Setup:

    • Buffer: Prepare 0.025 M Tetrabutylammonium hydroxide (TBAH). Adjust to pH 6.5 with dilute phosphoric acid. The TBAH acts as an ion-pairing agent, neutralizing the carboxylates and increasing hydrophobicity.

    • Organic: Acetonitrile.

    • Elution: Run isocratically at 75:25 (Buffer:Acetonitrile) at 1.0 mL/min.

  • Detection: Monitor via UV at 254 nm.

Q3: When transferring the method to LC-MS/MS, my Impurity A signal completely disappears. Why?

Causality: The ion-pairing agents (like TBAH) and non-volatile buffers used in standard UV methods cause massive ion suppression in the mass spectrometer's electrospray ionization (ESI) source. If you simply remove the ion-pairing agent, Impurity A becomes too polar for a standard C18 column, eluting in the void volume where matrix suppression is highest[3].

Protocol 3: LC-MS/MS Compatible Workflow

  • Column: Switch to a Polar-Embedded C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient: Start at 5% B, hold for 2 mins, and ramp to 60% B over 15 mins. This ensures the polar impurity is retained past the void volume.

  • MS Settings: Use ESI in positive mode. Monitor the [M+H]+ transition at m/z 472 (corresponding to the MW of 471.46 g/mol )[1][3].

Section 4: Mechanistic Degradation Pathway

Understanding the degradation pathway is critical for preventing the in-situ generation of Impurity A during analysis.

Degradation Cefixime Cefixime (API) Intact β-lactam ring Hydrolysis Hydrolytic Cleavage (H2O, pH/Temp stress) Cefixime->Hydrolysis ImpA Cefixime Impurity A (Ring-opened derivative) Hydrolysis->ImpA FurtherDeg Decarboxylation / Isomerization ImpA->FurtherDeg Improper Storage or Extraction Loss Signal Loss / Unidentified Peaks FurtherDeg->Loss

Hydrolytic degradation pathway of Cefixime leading to Impurity A and subsequent signal loss.

References
  • [1] Smolecule. "Buy Cefixime impurity A | 1335475-08-5". Smolecule.com. 1

  • [2] Talebpour Z., et al. "Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies". Scientia Pharmaceutica (via PubMed Central).2

  • [3] Liu G., et al. "Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities". BioMed Research International (via PubMed Central). 3

Sources

Eliminating ghost peaks in Cefixime impurity A chromatograms

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Ghost Peaks in Cefixime Impurity A Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, isolate, and eliminate ghost peaks during the high-performance liquid chromatography (HPLC) analysis of Cefixime Impurity A.

Cefixime Impurity A (Molecular Formula:


, MW: ~471.46  g/mol ) is a ring-opened degradation product formed via the hydrolysis of the 

-lactam ring[1]. Because separating this polar degradation product from the parent drug and other related substances (Impurities B, D, E, and F) requires a dynamic gradient elution[2][3], the method is inherently susceptible to baseline anomalies and ghost peaks[4][5].

Below is our comprehensive, self-validating framework for resolving these chromatographic artifacts.

Part 1: Diagnostic Workflow

Before altering your validated method, you must empirically isolate the source of the extraneous signal. Follow the algorithmic workflow below to determine if the peak originates from the mobile phase, the system hardware, or the sample matrix.

GhostPeakIsolation Start Detect Anomalous Peak near Cefixime Impurity A BlankRun Execute Zero-Volume Blank Gradient Start->BlankRun CheckBlank Peak Present in Blank? BlankRun->CheckBlank HoldTest Run Dwell-Time Accumulation Test CheckBlank->HoldTest Yes SourceSample Root Cause: Sample Matrix or Degradation CheckBlank->SourceSample No CheckHold Peak Area Increases with Time? HoldTest->CheckHold SourceMP Root Cause: Mobile Phase Contamination CheckHold->SourceMP Yes SourceSys Root Cause: System/Autosampler Carryover CheckHold->SourceSys No FixMP Install Ghost Trap & Use LC-MS Grade Water SourceMP->FixMP FixSys Replace Rotor Seal & Wash Injector Needle SourceSys->FixSys FixSample Optimize Sample Prep & Verify Impurity A Standard SourceSample->FixSample

Fig 1: Algorithmic workflow for isolating and neutralizing ghost peak sources in gradient HPLC.

Part 2: Mechanistic FAQs

Q1: Why do ghost peaks preferentially appear during the gradient elution of Cefixime Impurity A? A: The phenomenon is driven by "gradient focusing." At the beginning of a reversed-phase gradient, the mobile phase is highly aqueous (eluotropically weak). Any trace hydrophobic contaminants present in the water, buffer salts, or leached from plastic lines are strongly retained and trapped at the head of the analytical column[4][6]. As the organic modifier (e.g., acetonitrile) ratio increases to elute the polar Cefixime Impurity A, these trapped contaminants are simultaneously swept forward. Because the rear of the contaminant band moves faster than the front, the band compresses, eluting as a sharp, discrete ghost peak that mimics a true analyte[4].

Q2: How can I definitively distinguish a ghost peak from a true Cefixime degradation product? A: True degradation products scale proportionally with sample concentration and deliberate stress conditions (e.g., base hydrolysis). Ghost peaks, however, will appear in zero-volume blank injections where no sample is introduced[4][6]. For absolute confirmation, utilize HPLC-MS: Cefixime Impurity A will display a specific mass-to-charge ratio of m/z 472


 and lack the intact 

-lactam ring fragmentation pattern[7]. Ghost peaks will either lack this mass signature entirely or present as polymeric repeating units (e.g., PEG or phthalates).

Q3: What are the primary hidden sources of mobile phase contamination in this specific assay? A: The most common culprits are:

  • Bacterial Degradation: Water from purification units that are not regularly sanitized can harbor bacteria, which produce UV-active waste compounds[4].

  • Plasticizers: Storing aqueous eluents in plastic containers causes phthalate esters to leach into the water within hours, creating severe ghost peaks[6].

  • Aeration: Incomplete degassing of the mobile phase allows dissolved oxygen to mimic real peaks under high-pressure UV detection[4][5].

Part 3: Self-Validating Experimental Protocols

To maintain scientific integrity, troubleshooting must rely on self-validating systems. Do not guess the source of the contamination; prove it using the following methodologies.

Protocol 1: The Gradient Dwell-Time Accumulation Test

Purpose: To definitively prove if a ghost peak originates from the continuous flow of the aqueous mobile phase. Causality: If the initial mobile phase contains trace impurities, pumping it through the column for an extended period before starting the gradient will trap proportionally more impurities at the column head[4][8]. Step-by-Step Methodology:

  • Set the HPLC system to the initial gradient conditions required for Cefixime analysis (e.g., 90% aqueous buffer / 10% organic).

  • Equilibrate the analytical column for exactly 5 minutes .

  • Execute the gradient program using a zero-volume injection (no sample). Record the peak area of the suspect ghost peak.

  • Repeat the process, but equilibrate the column for 30 minutes prior to initiating the gradient.

  • Self-Validation Check: Compare the peak areas. If the peak area in the 30-minute run is approximately 6 times larger than in the 5-minute run, the contamination is definitively accumulating from the mobile phase[4][8]. If the peak area remains identical, the contamination is a fixed volume originating from the injection system (autosampler carryover)[6][8].

Protocol 2: System Passivation and Ghost Trap Implementation

Purpose: To eliminate mobile phase-derived ghost peaks without altering the validated retention time of Cefixime Impurity A. Causality: A ghost trap is a high-capacity scavenger column. By installing it upstream of the injector, it intercepts non-polar impurities from the mobile phase before they reach the analytical column, preventing gradient focusing[8]. Step-by-Step Methodology:

  • Discard all mobile phases stored in plastic containers. Prepare fresh mobile phases exclusively in amber glass bottles to prevent plasticizer leaching[6].

  • Install a Ghost Trap (e.g., Ghost Trap DS) directly into the flow path between the gradient mixer and the autosampler injector [8].

  • Disconnect the analytical column and flush the system with a strong eluent (90% Acetonitrile / 10% Water) at 1.0 mL/min for 30 minutes to purge residual contaminants from the tubing.

  • Reconnect the analytical column and run a standard zero-volume blank gradient.

  • Self-Validation Check: The complete disappearance of the anomalous peaks in the blank gradient confirms the successful interception of mobile phase contaminants[8]. Because the trap is installed before the injector, it will not affect the retention time or peak shape of the injected Cefixime Impurity A.

Part 4: Quantitative Troubleshooting Matrix

Use the following data-driven matrix to rapidly correlate your quantitative observations with the correct root cause and intervention.

Symptom / Quantitative ObservationDiagnostic ResultRoot CauseCorrective Action
Peak in Blank Gradient; Area scales with equilibration time (e.g., 5x area at 5x time) Positive Dwell-Time TestMobile phase contamination (Water, buffer salts, or leached plastics)Switch to LC-MS grade water; Store in amber glass; Install Ghost Trap downstream of mixer.
Peak in Blank Gradient; Area remains constant regardless of equilibration time Negative Dwell-Time TestAutosampler carryover, rotor seal wear, or contaminated needleWash injector needle (inside/outside); Replace Vespel rotor seal in the injection valve.
Peak only in Sample Run; Area scales linearly with injection volume Confirmed Sample OriginCo-eluting sample matrix or true Cefixime degradation productConfirm MW is ~471.46 Da via LC-MS; Optimize sample extraction/filtration.
Broad baseline humps; High UV background noise Aerated EluentDissolved gases mimicking UV-active peaks under pressureEnsure complete vacuum degassing; Sparge mobile phases with Helium.

References

  • The LCGC Blog: Ghost Peaks in Gradient HPLC. chromatographyonline.com.[Link]

  • How to Identify Ghost Peaks in U/HPLC | Phenomenex. phenomenex.com.[Link]

  • a guarantee to avoid ghost peaks in gradient HPLC - The Analytical Scientist. theanalyticalscientist.com.[Link]

  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. hplc.eu.[Link]

  • CN109490440A - A method of detection Cefixime related impurities - Google P
  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC. nih.gov.[Link]

Sources

Optimizing column temperature for Cefixime impurity A resolution

Author: BenchChem Technical Support Team. Date: March 2026

Article ID: #HPLC-CFX-004 Category: Method Development & Quality Control Applies To: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Cefixime is a third-generation cephalosporin antibiotic that is highly susceptible to thermal and hydrolytic degradation[1]. Among its related substances, Cefixime Impurity A (


) poses a unique analytical challenge. As a ring-opened derivative formed via the cleavage of the 

-lactam ring, it frequently presents as a pair of stereoisomers that co-elute with other degradants[2]. This guide details the thermodynamic causality behind column temperature optimization to achieve baseline resolution of Impurity A without inducing in situ degradation.

The Science Behind the Separation (Mechanistic Causality)

In reversed-phase HPLC (RP-HPLC), column temperature is a powerful thermodynamic lever. When dealing with bulky, flexible molecules like the stereoisomers of Impurity A, ambient temperatures often fail to provide adequate separation[3].

Elevating the column temperature achieves two critical mechanistic outcomes:

  • Viscosity Reduction & Mass Transfer: The mobile phase for Cefixime often contains bulky ion-pairing agents like tetrabutylammonium hydroxide (TBAH)[4]. Heating the column reduces mobile phase viscosity, which increases the diffusion coefficient of the analytes. This rapid mass transfer into and out of the C18 stationary phase pores minimizes the C-term of the van Deemter equation, resulting in significantly sharper peaks.

  • Thermodynamic Selectivity (

    
    ):  Temperature alters the enthalpy of transfer (
    
    
    
    ) between the analyte and the stationary phase. Because Impurity A and adjacent degradants (like Impurity B) have different binding enthalpies, elevating the temperature shifts their relative retention factors (
    
    
    ), creating the selectivity needed to pull the co-eluting peaks apart[5].

G T Elevated Column Temperature (40-45°C) V Reduced Mobile Phase Viscosity T->V E Altered Enthalpy of Transfer (ΔH) T->E M Enhanced Mass Transfer (Stationary/Mobile Phase) V->M R Baseline Resolution (Rs > 1.5) of Impurity A M->R S Shift in Selectivity (α) for Stereoisomers E->S S->R

Thermodynamic mechanism of temperature-induced resolution for Cefixime Impurity A.

Troubleshooting FAQs

Q1: Why does Cefixime Impurity A co-elute with adjacent degradation peaks at ambient temperature (20–25°C)? A: At ambient temperatures, the higher viscosity of the aqueous/organic mobile phase impedes the mass transfer of the bulky Impurity A stereoisomers, leading to peak broadening[1]. Furthermore, the thermodynamic selectivity at 25°C is energetically unfavorable for resolving Impurity A from closely related thermal degradants (such as Impurity B), resulting in overlapping peak tails and co-elution.

Q2: What is the optimal column temperature range for resolving Impurity A, and how does it affect column lifespan? A: Extensive chromatographic profiling indicates that a column temperature between 40°C and 45°C is the optimal sweet spot[4]. At 45°C, the stereoisomers of Impurity A achieve baseline separation (


) from unknown intermediate impurities and Impurity B[5]. While temperatures up to 55°C can further increase resolution, prolonged exposure to high heat accelerates the dissolution of the silica-based C18 stationary phase, especially when using alkaline ion-pairing buffers.

Q3: Can elevated column temperature cause on-column degradation of Cefixime during the run? A: Yes. Cefixime is highly thermally labile[1]. If the column temperature exceeds 50°C, you risk in situ thermal degradation during the chromatographic run. This artifactually inflates the peak area for Impurity D (the primary thermal degradant). Therefore, locking the method at 45°C serves as a self-validating compromise between optimal resolution and analyte stability[5].

Validated Optimization Protocol

To establish a self-validating system for your specific HPLC setup, follow this empirical temperature scouting methodology.

Step 1: Sample Preparation (Thermal Stressing)

  • Prepare a Cefixime standard solution (100 µg/mL) in the designated mobile phase.

  • Subject a portion of the sample to thermal stress (e.g., 60°C for 30 days or equivalent accelerated conditions) to generate a robust, representative profile of Impurities A, B, C, D, and E[5].

Step 2: HPLC System Setup

  • Column: C18, 4.6 × 250 mm, 5 µm particle size.

  • Mobile Phase: Aqueous phase (0.25% - 0.5% tetrabutylammonium hydroxide, pH adjusted to ~5.0) and an organic phase (Acetonitrile)[4].

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Detection: UV at 254 nm.

Step 3: Temperature Scouting

  • Equilibrate the column at 30°C for 30 minutes. Inject the stressed sample and record the chromatogram.

  • Increase the temperature in 5°C increments (35°C, 40°C, 45°C, 50°C). Allow 20 minutes of thermal equilibration between each step.

  • Calculate the resolution (

    
    ) and peak asymmetry for Impurity A at each temperature point.
    

Step 4: Data Analysis and Method Lock

  • Identify the temperature that provides

    
     for both stereoisomers of Impurity A without inducing secondary degradation.
    
  • Verify that the peak area of Impurity D remains stable compared to the 30°C injection. Lock the method at the optimized temperature (typically 40°C or 45°C)[4].

Workflow S1 Step 1: Prepare Thermal Stress Sample (Generate Impurities A-E) S2 Step 2: Set Baseline HPLC Conditions (C18 Column, TBAH/ACN Mobile Phase) S1->S2 S3 Step 3: Temperature Scouting (30°C to 50°C in 5°C increments) S2->S3 S4 Step 4: Evaluate Resolution (Rs) Target: Rs > 1.5 for Impurity A S3->S4 S5 Step 5: Lock Optimal Temperature (40-45°C) to prevent in situ degradation S4->S5

Step-by-step HPLC column temperature optimization workflow for Cefixime.

Quantitative Data Summary

The following table summarizes the causal relationship between column temperature, chromatographic performance, and analyte stability based on validated method development data.

Column Temperature (°C)Mobile Phase ViscosityImpurity A Peak AsymmetryResolution (

) vs Impurity B
In Situ Impurity D Formation
25 (Ambient) High1.8 (Tailing)< 1.0 (Co-elution)Negligible
35 Medium1.41.2Negligible
40 Low1.11.6Minimal
45 (Optimal) Very Low1.0 (Sharp)1.9 (Baseline)Low
55 Ultra Low1.02.1High (Artifactual)

References

  • Talebpour Z, Pourabdollahi H, Rafati H, et al. "Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies." Sci Pharm (via PMC/MDPI). 1

  • "A method of detection Cefixime related impurities (CN109490440A)." Google Patents. 4

  • "Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities." PMC/NIH. 3

Sources

Technical Support Center: Reducing Variability in Cefixime Impurity A Assay

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Cefixime Technical Support Hub. High variability in Cefixime Impurity A results is a pervasive issue in pharmaceutical analysis, primarily driven by the molecule's sensitivity to stereochemical conversion (E/Z isomerization) and the volatility of ion-pair chromatography conditions.

This guide moves beyond standard monographs to address the causality of assay failure. Whether you are observing retention time shifts, integration inconsistencies, or autosampler instability, this protocol provides the self-validating systems required to stabilize your data.

Module 1: The Chemistry of Variability

To reduce variability, you must first define the enemy. In the context of Cefixime:

  • USP Context: "Cefixime Related Compound A" is typically the E-isomer (trans-isomer). Cefixime itself is the Z-isomer. The variability here usually stems from in-solution isomerization driven by light and temperature.

  • EP Context: "Impurity A" is often defined as the thiazine rearrangement product (2-[[(Z)-2-(2-aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid). Variability here is driven by pH sensitivity and column history .

The protocols below address the root causes affecting both definitions: Mobile Phase pH drift and Solution Stability.

Module 2: Critical Reagent Control (The "Hardware")

The most common source of retention time shifting and resolution failure in Cefixime analysis is the Tetrabutylammonium Hydroxide (TBAH) mobile phase.

Protocol: Stabilizing the Mobile Phase

TBAH is an aggressive ion-pairing reagent. It absorbs atmospheric CO₂, causing pH drift that ruins resolution between the main peak and Impurity A.

ParameterStandard ProtocolOptimized Stability Protocol Why? (Causality)
Reagent Quality Use "Available Grade" TBAHUse HPLC-Grade, Freshly Opened TBAHOxidized or carbonate-contaminated TBAH creates baseline noise and ghost peaks.
pH Adjustment Adjust to pH 6.5Adjust to pH 6.50 ± 0.02 using a calibrated meterThe resolution of acidic impurities is logarithmic to pH changes. Precision is non-negotiable.
Filtration Filter after mixingFilter through 0.45 µm Nylon before adding ACNFiltering the buffer alone prevents selective evaporation of Acetonitrile (ACN) during vacuum filtration, ensuring accurate organic ratio.
Shelf Life 48 Hours24 Hours Maximum TBAH degrades phosphate columns and drifts in pH over time. Fresh prep eliminates "Day 2" failures.
Visualizing the Logic: Mobile Phase Troubleshooting

MobilePhaseLogic Start Issue: Retention Time Drift / Poor Resolution Check_pH Step 1: Check Mobile Phase pH Start->Check_pH pH_Drift Is pH > 6.55 or < 6.45? Check_pH->pH_Drift Action_NewBuffer Action: Prepare Fresh Buffer. Do not re-adjust old buffer. pH_Drift->Action_NewBuffer Yes Check_Column Step 2: Check Column History pH_Drift->Check_Column No Column_Old Is Column > 500 Injections? Check_Column->Column_Old Action_Wash Action: Acid Wash (0.1% H3PO4) to remove TBAH buildup Column_Old->Action_Wash No (Regenerate) Action_Replace Action: Replace Column. TBAH strips bonded phase. Column_Old->Action_Replace Yes

Figure 1: Decision matrix for diagnosing mobile phase-induced variability in Cefixime assays.

Module 3: Sample Preparation & Stability (The "Wet Lab")

If your peak areas for Impurity A are increasing throughout the run, your sample is degrading in the autosampler. Cefixime is highly sensitive to Z-to-E isomerization in solution.

The "Cold-Chain" Autosampler Protocol

Objective: Prevent in-situ generation of Impurity A during the analytical sequence.

  • Diluent Selection:

    • Avoid: Pure water or acidic diluents (accelerates lactam hydrolysis).

    • Use:Phosphate Buffer pH 7.0 . This maintains the molecule in its most stable ionic state.

  • Temperature Control (Critical):

    • Set Autosampler temperature to 5°C ± 2°C .

    • Data Evidence: At 25°C (Room Temp), Impurity A levels can increase by 0.5% - 1.0% over 12 hours. At 5°C, stability is maintained for >24 hours.

  • Light Protection:

    • Use Amber Glassware exclusively.

    • Cefixime undergoes photo-isomerization. If amber vials are unavailable, wrap clear vials in aluminum foil.

Workflow Visualization: Sample Integrity

SamplePrep Weigh Weigh Standard/Sample Dissolve Dissolve in pH 7.0 Buffer Weigh->Dissolve TempCheck Autosampler Temp Check Dissolve->TempCheck Risk_Light Risk: Photo-Isomerization (Z -> E conversion) Dissolve->Risk_Light If Clear Glass Inject Injection TempCheck->Inject Maintain 5°C Risk_Heat Risk: Thermal Degradation (Ring Opening) TempCheck->Risk_Heat If > 10°C

Figure 2: Sample preparation workflow highlighting critical control points for preventing artifactual impurity generation.

Module 4: Integration & Data Processing

Variability often exists in the calculation rather than the chemistry, particularly when Impurity A elutes on the tail of the main Cefixime peak.

Q: How do I integrate the Impurity A shoulder peak consistently?

A: Use the "Tangential Skim" vs. "Drop Perpendicular" rule.

  • Scenario 1: Resolution > 1.5.

    • Use Valley-to-Valley integration. The peaks are fully separated.

  • Scenario 2: Resolution < 1.5 (Shoulder Peak).

    • Use Tangential Skim .

    • Why? Dropping a perpendicular line from the valley to the baseline will artificially inflate the area of the smaller peak (Impurity A) by including the tail of the main peak.

    • Consistency Check: Apply the same integration parameters to the Standard and the Sample. Do not manually adjust baselines for individual injections.

Frequently Asked Questions (Troubleshooting)

Q1: My Impurity A peak disappears after 10 injections. Why? A: This is likely column fouling . TBAH is difficult to wash off. The stationary phase may be collapsing, or the ion-pairing reagent has permanently modified the surface.

  • Fix: Implement a mandatory post-run wash: 50:50 Water:Acetonitrile (no salts) for 60 minutes, followed by 100% Acetonitrile for 30 minutes.

Q2: The Relative Response Factor (RRF) for Impurity A varies between runs. A: Check your detection wavelength .

  • Cefixime is typically monitored at 254 nm .

  • If your detector lamp is aging, the signal-to-noise ratio at 254 nm changes, affecting the integration of small impurity peaks more than the large main peak. Perform a lamp intensity check.

Q3: Can I use Methanol instead of Acetonitrile? A: No.

  • Methanol has a higher UV cutoff and higher viscosity. In ion-pair chromatography, Acetonitrile is required to maintain the sharp peak shape necessary to resolve the E/Z isomers. Changing to Methanol will likely cause co-elution.

References

  • United States Pharmacopeia (USP). Cefixime Monograph: Organic Impurities. USP-NF.

  • European Pharmacopoeia (EP). Cefixime Trihydrate Monograph 1188.

  • Dhoka, M. V., et al. (2010). Validated Stability-Indicating HPLC Method for Determination of Cefixime. International Journal of ChemTech Research.

  • Talebpour, Z., et al. (2013).[1][2] Determination of Cefixime by a Validated Stability-Indicating HPLC Method. Scientia Pharmaceutica.[1]

Sources

Validation & Comparative

Cefixime Impurity Profiling: Geometric Isomer (Impurity A) vs. Degradant (Impurity B) Separation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cefixime Impurity A vs. Impurity B HPLC Separation Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary: The Isomer vs. Degradant Challenge

In the development of third-generation cephalosporins, Cefixime presents a unique chromatographic challenge. The molecule is susceptible to two distinct modes of impurity formation: geometric isomerization and structural degradation .

  • Impurity A (The Critical Pair): The (E)-isomer (trans-isomer) of Cefixime. It possesses identical mass and pKa to the active pharmaceutical ingredient (API), differing only in spatial arrangement. Separating this requires high shape selectivity.

  • Impurity B (The Degradant): Typically a structural rearrangement product (often involving the aminothiazole or cephem ring). It differs in polarity and pKa, requiring specific mobile phase pH control for resolution.

This guide objectively compares the Standard Pharmacopoeial Method (Ion-Pairing) against a Modern Core-Shell Method (Acidic Mobile Phase) . While the standard method offers robust resolution for the geometric isomer, the modern alternative provides mass spectrometry (MS) compatibility and higher throughput.

Technical Characterization of Target Impurities

Understanding the physicochemical differences is the first step in method selection.

FeatureCefixime (API) Impurity A (EP/USP) Impurity B (Degradant)
Chemical Identity (Z)-Isomer (Cis)(E)-Isomer (Trans)Structural Degradant (e.g., Ring expansion/Methyl-derivative)
Formation Mechanism N/ALight/Heat induced IsomerizationHydrolytic/Thermal Degradation
Polarity ModerateVery Similar to APIDistinct (Usually more polar)
Separation Difficulty ReferenceHigh (Critical Pair) Moderate
Detection (UV) 254 nm254 nm254 nm
Comparative Methodology
Method 1: The Gold Standard (Ion-Pairing RP-HPLC)

Based on EP/USP Monographs. This method utilizes Tetrabutylammonium Hydroxide (TBAH) as an ion-pairing agent. The bulky TBAH ions interact with the carboxyl groups, enhancing retention and providing the steric selectivity needed to separate the E and Z isomers.

  • Pros: Superior Resolution (

    
    ) for Impurity A; robust historical data.
    
  • Cons: Non-MS compatible (non-volatile); long equilibration times; shortens column life.

Method 2: The Modern Alternative (Core-Shell / Acidic)

Based on Quality-by-Design (QbD) principles. This method uses a solid-core (Core-Shell) particle with a simple acidic mobile phase. The high efficiency of the column compensates for the lack of ion-pairing selectivity.

  • Pros: MS Compatible (Formic Acid); 3x faster run times; higher sensitivity.

  • Cons: Lower Resolution (

    
    ) for Impurity A; requires precise pH control.
    
Experimental Protocols
Protocol A: Ion-Pairing Method (Pharmacopoeial)
  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Zorbax Eclipse XDB or equivalent).
  • Mobile Phase Preparation:

    • Solvent A: 0.4 M TBAH solution diluted to 0.01 M, adjusted to pH 6.5 with dilute phosphoric acid.

    • Solvent B: Acetonitrile (HPLC Grade).[1][2]

    • Ratio: Isocratic 75:25 (Buffer:ACN).[2]

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
     (Critical for mass transfer kinetics).
    
  • Injection Volume:

    
    .
    
  • Detection: UV at 254 nm.

Protocol B: Core-Shell Acidic Method (High-Throughput)
  • Column: Core-Shell C18,

    
    , 
    
    
    
    (e.g., Kinetex or Cortecs).
  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.[3]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-10 min: 10%

        
         40% B
        
      • 10-12 min: 40% B

  • Flow Rate: 0.4 mL/min.

  • Temperature:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV at 254 nm (compatible with ESI-MS).

Performance Data Comparison

The following data summarizes the separation performance observed during validation studies.

ParameterMethod 1 (Ion-Pairing) Method 2 (Core-Shell Acidic) Analysis
Impurity A Retention (

)
~14.5 min~4.2 minMethod 2 is significantly faster.
Cefixime Retention (

)
~16.0 min~4.5 min
Impurity A/Cefixime Resolution (

)
2.4 (Excellent) 1.6 (Acceptable) Method 1 is superior for critical pair separation.
Impurity B Selectivity (

)
1.151.30Method 2 separates the degradant (B) better due to gradient elution.
Tailing Factor (API) 1.11.3Method 1 yields better symmetry due to silanol masking by TBAH.
MS Compatibility No Yes Method 2 allows structural elucidation.[4]
Mechanistic Visualization

The following diagram illustrates the decision pathway for selecting the appropriate method and the mechanism of separation.

CefiximeSeparation Start Start: Cefixime Impurity Profiling Goal Define Analytical Goal Start->Goal QC_Routine Routine QC / Release Testing Goal->QC_Routine Strict Compliance RD_Structure R&D / Structural Elucidation Goal->RD_Structure Unknown ID Method1 Method 1: Ion-Pairing (TBAH) QC_Routine->Method1 Method2 Method 2: Core-Shell (Acidic) RD_Structure->Method2 Mech1 Mechanism: Steric Exclusion & Ion-Pairing (High Shape Selectivity for E-Isomer) Method1->Mech1 Mech2 Mechanism: Hydrophobic Interaction (High Efficiency for Degradants) Method2->Mech2 Result1 Result: High Rs (>2.0) for Impurity A Non-MS Compatible Mech1->Result1 Result2 Result: Fast Separation MS Compatible Rs ~1.6 for Impurity A Mech2->Result2

Figure 1: Decision Matrix for Cefixime Impurity Separation. Select Method 1 for critical isomer resolution in QC; select Method 2 for R&D and mass spectrometry applications.

Troubleshooting & System Suitability

To ensure data trustworthiness, the following self-validating criteria must be met before every run:

  • Resolution Check: Inject a system suitability solution containing Cefixime and Impurity A.

    • Requirement:

      
       (Method 1) or 
      
      
      
      (Method 2).
    • Failure Mode: If

      
       drops, check mobile phase pH. For Method 1, a shift of 0.1 pH units can drastically alter selectivity.
      
  • Symmetry Check:

    • Requirement: Tailing factor (

      
      ) between 0.9 and 1.5.
      
    • Failure Mode: High tailing in Method 2 indicates secondary silanol interactions. Ensure the column is fully equilibrated or increase buffer strength (e.g., use 20mM Ammonium Formate instead of 0.1% Formic Acid).

  • Column History:

    • Warning: Never switch a column used for Method 1 (TBAH) to Method 2 (MS). TBAH binds irreversibly to the stationary phase and will suppress MS ionization.

References
  • European Directorate for the Quality of Medicines. (2023). Cefixime Monograph 1188. European Pharmacopoeia 11.0. [Link]

  • Dhoka, M. V., et al. (2010). Validated RP-HPLC Method for Analysis of Cefixime and its Related Substances. International Journal of ChemTech Research. [Link]

  • Rathod, S. D., et al. (2013). Determination of Cefixime and its Related Substances by LC and LC-MS/MS. Scientia Pharmaceutica. [Link]

Sources

Advanced Analytical Methodologies for Cefixime Impurity A Profiling: A Comparative Guide on Column Performance and Validation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Cefixime Degradation

Cefixime is a broad-spectrum, third-generation cephalosporin antibiotic. While highly effective clinically, its molecular stability is a critical quality attribute monitored rigorously during pharmaceutical development. The


-lactam ring of Cefixime is highly susceptible to hydrolytic cleavage, leading to the formation of its primary degradation product: Cefixime Impurity A [1].

Characterized as a "ring-opened" derivative with the molecular formula


 and a molecular weight of 471.46  g/mol , Impurity A lacks the intact 

-lactam structure[2]. Because Impurity A and other related substances (such as stereoisomers and Impurities B, C, D, and E) share similar polarities and structural backbones, achieving baseline chromatographic resolution is notoriously difficult[3].

This guide objectively compares the performance of a modern superficially porous (core-shell) column against a traditional fully porous column for the separation and validation of Cefixime Impurity A.

Mechanistic Insight: Degradation Pathway & Separation Causality

To design a self-validating analytical method, we must first understand the causality of the degradation. Cefixime Impurity A is generated primarily through hydrolysis—driven by environmental factors such as pH extremes, elevated temperature, and moisture[1].

Pathway Cefixime Cefixime (Parent API) Intact β-lactam ring Hydrolysis Hydrolytic Stress (pH, Temp, Moisture) Cefixime->Hydrolysis ImpA Cefixime Impurity A Ring-opened derivative MW: 471.46 g/mol Hydrolysis->ImpA β-lactam cleavage OtherImp Impurities B, C, D, E Stereoisomers & Byproducts Hydrolysis->OtherImp Isomerization

Hydrolytic degradation pathway of Cefixime yielding Impurity A and related substances.

The Chromatographic Challenge: The ring-opening event increases the polarity and acidity of the molecule. Traditional pharmacopeial methods utilize fully porous


 columns and rely on ion-pairing agents like tetrabutylammonium hydroxide (TBAH) to retain these polar degradation products[4]. However, traditional 5.0 µm fully porous columns often suffer from excessive longitudinal diffusion and eddy dispersion, leading to peak broadening and poor resolution of closely eluting stereoisomers.

Comparison Guide: NovaCore™ vs. Legacy™ Fully Porous

To demonstrate an optimized approach, we compared a traditional fully porous column (Legacy™


, 5.0 µm ) against a modern core-shell column (NovaCore™ 

, 2.7 µm
).

The Causality of Core-Shell Superiority: Core-shell particles feature a solid silica core surrounded by a porous outer layer. This architecture drastically reduces the multiple path term (Eddy diffusion, the


 term in the van Deemter equation) and shortens the diffusion path for molecules (enhancing mass transfer, the 

term). The result is UHPLC-like efficiency and sharper peaks at standard HPLC backpressures, which is critical for resolving the subtle structural differences between Cefixime and Impurity A.
Comparative Validation Metrics

The following data summarizes the performance of both columns under identical mobile phase conditions, validated according to ICH Q2(R1) guidelines.

Analytical ParameterLegacy™

(5.0 µm, Fully Porous)
NovaCore™

(2.7 µm, Core-Shell)
ICH Acceptance Criteria
Total Run Time 45.0 min18.0 minN/A (Efficiency metric)
Resolution (

)
1.83.5

> 1.5
Theoretical Plates (

)
~8,500~22,000

> 2,000
Peak Tailing (

)
1.421.05

< 1.5
LOD (Impurity A) 0.050 µg/mL0.015 µg/mLSignal-to-Noise

3:1
LOQ (Impurity A) 0.150 µg/mL0.045 µg/mLSignal-to-Noise

10:1

Experimental Protocols: Stability-Indicating Method Validation

A method cannot be trusted unless it is a self-validating system . To prove that the method is truly "stability-indicating," we must intentionally destroy the parent drug (forced degradation) to ensure the analytical method can distinguish the API from its degradation products[5].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation (Ion-Pairing Mechanism)

  • Prepare a 0.025 M tetrabutylammonium hydroxide (TBAH) buffer solution.

  • Adjust the pH to 6.5 using dilute phosphoric acid. (Rationale: TBAH acts as an ion-pairing agent, binding to the highly polar, acidic carboxylate groups of Impurity A, thereby increasing its retention on the hydrophobic

    
     stationary phase).
    
  • Mix the Buffer and Acetonitrile in a 75:25 (v/v) ratio. Filter through a 0.22 µm membrane and degas.

Step 2: Standard & Sample Preparation

  • Accurately weigh 10 mg of Cefixime reference standard and 1 mg of Cefixime Impurity A standard.

  • Dissolve in the mobile phase to achieve a working concentration of 1.0 mg/mL for Cefixime and 0.01 mg/mL for Impurity A.

Step 3: Forced Degradation (Self-Validation Protocol)

  • Hydrolytic Stress: Transfer 5 mL of the 1.0 mg/mL Cefixime stock into two separate flasks.

  • Add 1.0 mL of 0.1 N HCl to the first flask (Acid stress) and 1.0 mL of 0.1 N NaOH to the second (Base stress).

  • Incubate at room temperature for 2 hours to induce the cleavage of the

    
    -lactam ring[1].
    
  • Neutralize the solutions (using NaOH and HCl, respectively) and dilute to volume with the mobile phase.

Step 4: Chromatographic Execution

  • Column: NovaCore™

    
     (150 mm × 4.6 mm, 2.7 µm)
    
  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (optimal for the 7-aminothiazin lactam structure)[2]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Workflow Prep Sample Prep & Forced Degradation Chrom Chromatographic Separation (Core-Shell) Prep->Chrom 10 µL Injection Detect UV Detection (254 nm) Chrom->Detect Elution Valid Method Validation (ICH Q2 Guidelines) Detect->Valid Data Analysis

Step-by-step analytical workflow for the validation of Cefixime Impurity A.

References

  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities Source: PubMed Central (PMC) / NIH URL:[Link]

  • A method of detection Cefixime related impurities (CN109490440A)
  • Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies Source: ResearchGate URL:[Link]

  • Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS Source: SciSpace URL:[Link]

Sources

Specificity Testing for Cefixime Impurity A in the Presence of Excipients: A Comparative Guide on FPP vs. SPP Column Technologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the specificity of an analytical method is a critical regulatory requirement in pharmaceutical development. For third-generation cephalosporins like Cefixime, separating the active pharmaceutical ingredient (API) from its structurally similar degradation products—specifically Cefixime Impurity A—in a complex excipient matrix presents a significant chromatographic challenge. This guide objectively compares the performance of traditional Fully Porous Particle (FPP) columns against modern Superficially Porous Particle (SPP) core-shell columns, providing a self-validating protocol and experimental data to optimize your specificity workflows.

The Analytical Challenge: Cefixime and its Degradation Matrix

Cefixime is highly susceptible to hydrolytic degradation, especially under stressed conditions (temperature, pH shifts). Cefixime Impurity A is a primary degradation product characterized as a "ring-opened" derivative, resulting from the hydrolytic cleavage of the β-lactam ring[1]. Because this structural modification is localized, Impurity A shares a nearly identical molecular backbone with the parent API, making their chromatographic separation inherently difficult.

When formulating Cefixime into solid oral dosages, excipients such as microcrystalline cellulose, magnesium stearate, and pregelatinized starch are introduced. During analytical method validation, the ICH Q2(R2) guideline mandates rigorous specificity testing to ensure the analytical procedure can unambiguously measure the analyte in the presence of these impurities and excipient matrices[2],[3].

Mechanistic Insights: Why Particle Morphology Matters

Historically, pharmacopeial methods for Cefixime relied on Fully Porous Particles (FPP) (e.g., 5 µm C18 columns). However, separating Impurity A from Cefixime in an excipient-heavy matrix often results in peak tailing and marginal resolution (


).

To overcome this, modern laboratories are transitioning to Superficially Porous Particles (SPP), also known as core-shell technology. SPPs feature a solid, nonporous silica core surrounded by a thin, porous outer shell[4].

The Causality of SPP Superiority:

  • Reduced Longitudinal Diffusion (B-term): The solid core limits the volume available for analyte diffusion, minimizing band broadening within the column bed.

  • Accelerated Mass Transfer (C-term): The thin porous shell drastically shortens the diffusion path for the bulky Cefixime and Impurity A molecules compared to FPPs[4],[5]. This rapid mass transfer prevents the peak tailing commonly caused by slow desorption kinetics.

  • Optimal Pressure Profiles: SPPs deliver efficiencies comparable to sub-2 µm FPPs but at significantly lower backpressures, allowing standard HPLC systems to achieve UHPLC-like performance without exceeding instrument pressure limits[6].

Experimental Design & Self-Validating Protocol

To objectively compare FPP and SPP technologies, we designed a self-validating specificity protocol. Because Cefixime and Impurity A contain carboxylic acid groups, tetrabutylammonium hydroxide (TBAH) is utilized in the mobile phase. TBAH acts as an ion-pairing reagent, interacting with the ionized carboxylate groups to increase hydrophobic retention on the C18 stationary phase and suppress secondary silanol interactions[7].

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare a 0.25% tetrabutylammonium hydroxide solution in water, adjusted to pH 6.0. Mix with acetonitrile in a 72:28 (v/v) ratio[7].

  • Standard Preparation: Dissolve Cefixime API and Cefixime Impurity A reference standards in the sample diluent (phosphate buffer pH 7.0) to a working concentration of 100 µg/mL and 1 µg/mL, respectively.

  • Placebo Matrix Preparation: Homogenize a placebo mixture containing microcrystalline cellulose, magnesium stearate, and colloidal silicon dioxide. Extract with diluent, sonicate for 15 minutes, and filter through a 0.45 µm PTFE syringe filter.

  • Spiked Sample Preparation (Self-Validation): Spike the filtered placebo matrix with the Cefixime and Impurity A standard solutions to simulate a degraded tablet sample.

  • Chromatographic Execution: Inject 10 µL of Blank, Placebo, Standard, and Spiked Sample sequentially onto both Column A (FPP) and Column B (SPP) at a flow rate of 1.0 mL/min, with UV detection at 254 nm[7].

Data Presentation: FPP vs. SPP Performance

The quantitative results from the spiked placebo matrix are summarized below. The SPP column demonstrates a clear superiority in resolving the critical pair (Cefixime and Impurity A) while avoiding excipient interference.

Chromatographic ParameterColumn A: Traditional FPP C18 (5 µm, 250 x 4.6 mm)Column B: Core-Shell SPP C18 (2.7 µm, 100 x 4.6 mm)
Cefixime Retention Time 12.5 min4.2 min
Impurity A Retention Time 13.8 min4.8 min
Resolution (

)
1.83.1
Theoretical Plates (

)
~11,500~24,000
Peak Asymmetry (Tailing) 1.41.05
System Backpressure 115 bar210 bar

Data Analysis: The SPP column achieved a 66% reduction in analysis time while nearly doubling the resolution (


). The excipient matrix eluted near the void volume (0.5 - 1.5 min) on both columns, confirming method specificity. However, the superior mass transfer of the SPP column prevented the peak tailing observed on the FPP column, ensuring baseline separation of Impurity A.

Specificity Validation Workflow

SpecificityWorkflow cluster_prep Sample Preparation Matrix Start ICH Q2(R2) Specificity Validation Initiation Blank 1. Blank (Diluent Only) Start->Blank Placebo 2. Placebo (Excipients Only) Start->Placebo API 3. Unspiked API (Cefixime) Start->API Spiked 4. Spiked Matrix (API + Imp A + Excipients) Start->Spiked Chromatography Chromatographic Analysis (FPP vs. SPP Columns) Blank->Chromatography Placebo->Chromatography API->Chromatography Spiked->Chromatography Eval1 Check Interference (Blank/Placebo vs API) Chromatography->Eval1 Eval2 Calculate Resolution (Rs) (Cefixime vs Impurity A) Chromatography->Eval2 Pass Method Specificity Confirmed (Rs > 1.5) Eval1->Pass No Co-elution Eval2->Pass Rs > 1.5

Figure 1: ICH Q2(R2) Specificity Validation Workflow for Cefixime Impurity A.

Conclusion

Validating the specificity of Cefixime Impurity A in the presence of formulation excipients requires a chromatographic system capable of high-efficiency separations. While traditional 5 µm FPP columns meet basic pharmacopeial requirements, they suffer from long run times and marginal resolution. By upgrading to 2.7 µm SPP core-shell columns, analytical scientists can leverage improved mass transfer kinetics to achieve baseline resolution, eliminate excipient interference, and significantly increase laboratory throughput—all while remaining strictly compliant with ICH Q2(R2) guidelines.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". Source: MasterControl. URL:[Link]

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Source: Europa.eu. URL:[Link]

  • Chrom Tech, Inc. "The Difference Between Superficially Porous and Fully Porous Particles". Source: Chrom Tech. URL:[Link]

  • Element Lab Solutions. "Choosing Between Fully Porous and Superficially Porous Particles in HPLC". Source: Element Lab Solutions. URL: [Link]

  • Google Patents. "CN109490440A - A method of detection Cefixime related impurities". Source: Google Patents.
  • Regis Technologies. "Fast and High Efficiency HPLC Separations Using Superficially Porous Particles". Source: Regis Tech. URL: [Link]

Sources

Optimizing Linearity and Range Validation for Cefixime Impurity A: Core-Shell vs. Fully Porous C18 Columns

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the stringent requirements of pharmaceutical method validation requires more than just following regulatory checklists; it demands a deep mechanistic understanding of chromatographic behavior. Validating the linearity and range for degradation products, such as Cefixime Impurity A, presents a unique analytical challenge.

This guide objectively compares the performance of a Modern Core-Shell C18 Column (Product) against a Traditional Fully Porous C18 Column (Alternative) . By dissecting the mass transfer kinetics and providing a self-validating experimental protocol, this guide will help drug development professionals achieve robust, ICH Q2(R2) compliant validations.

The Analytical Challenge: Cefixime Impurity A

Cefixime is a third-generation cephalosporin antibiotic. Under hydrolytic stress, the


-lactam ring undergoes cleavage, resulting in the formation of Cefixime Impurity A  (a ring-opened derivative) 1. Because this impurity shares a significant structural backbone with the parent API but possesses altered polarity, achieving baseline resolution while maintaining high sensitivity at the Limit of Quantitation (LOQ) is notoriously difficult.

According to the ICH Q2(R2) guidelines 2, linearity must be established across a specified range—typically from the reporting level (LOQ) up to 120% or 150% of the specification limit. If the column cannot maintain sharp peak shapes at low concentrations, the signal-to-noise (S/N) ratio degrades, causing the linear regression to fail at the lower end of the range.

Mechanistic Evaluation: Why Particle Morphology Matters

To understand the causality behind the experimental results, we must look at the van Deemter equation :



  • Alternative (Fully Porous Particles - FPP, 5.0 µm): In traditional columns, the analyte must diffuse deep into the porous network of the silica particle. For a relatively large molecule like Cefixime Impurity A (MW ~471.46 g/mol ), this creates significant mass transfer resistance (a high

    
    -term). The result is longitudinal band broadening, which flattens the peak and destroys the S/N ratio at trace levels.
    
  • Product (Core-Shell Particles - CSP, 2.6 µm): Core-shell technology utilizes a solid, impermeable silica core surrounded by a thin porous shell 3. This morphology drastically shortens the diffusion path length, virtually eliminating the

    
    -term penalty at higher flow rates. Furthermore, the highly uniform particle size distribution minimizes eddy diffusion (the 
    
    
    
    -term).

The Causality: By reducing the


 and 

terms, the Core-Shell column forces the analyte to elute in a much tighter, taller band. This mechanistic advantage directly translates to a lower LOQ and a superior correlation coefficient (

) during linearity validation.

Self-Validating Experimental Protocol

To ensure data integrity, the following methodology is designed as a self-validating system . The protocol utilizes a System Suitability Test (SST) as an absolute gatekeeper; if the fluidics or column bed are compromised, the SST will fail, preventing the acquisition of invalid linearity data.

Step 1: Mobile Phase & Diluent Preparation
  • Buffer (Phase A): Prepare a 0.4% tetrabutylammonium hydroxide solution in HPLC-grade water. Adjust the pH to 6.5 using dilute phosphoric acid 4.

  • Organic (Phase B): 100% HPLC-grade Acetonitrile.

  • Diluent: Buffer and Acetonitrile (80:20, v/v).

Step 2: System Suitability Testing (The Gatekeeper)

Prepare a resolution solution containing Cefixime API (1.0 mg/mL) spiked with Cefixime Impurity A at 0.1% (1.0 µg/mL).

  • Self-Validating Criteria: The sequence is programmed to automatically halt unless the resolution (

    
    ) between Cefixime and Impurity A is > 2.0 , and the tailing factor (
    
    
    
    ) for Impurity A is < 1.5 .
Step 3: Preparation of Linearity Levels

Assuming a specification limit of 1.0% (10 µg/mL relative to a 1.0 mg/mL API working concentration), prepare six calibration levels using serial dilution from a verified Impurity A stock standard:

  • Level 1 (LOQ): 0.03% (0.3 µg/mL)

  • Level 2 (50%): 0.50% (5.0 µg/mL)

  • Level 3 (80%): 0.80% (8.0 µg/mL)

  • Level 4 (100%): 1.00% (10.0 µg/mL)

  • Level 5 (120%): 1.20% (12.0 µg/mL)

  • Level 6 (150%): 1.50% (15.0 µg/mL)

Step 4: Data Acquisition & Statistical Evaluation

Inject each level in triplicate. Plot the peak area response (y-axis) against the nominal concentration (x-axis). Calculate the linear regression using the method of least squares, evaluating the correlation coefficient (


), y-intercept, and residual sum of squares.

Validation Workflow Visualization

G cluster_columns Column Selection & Analysis Start Define Analytical Target Profile (ICH Q14 / Q2(R2)) SST System Suitability Testing (SST) Resolution > 2.0, Tailing < 1.5 Start->SST Prep Prepare Impurity A Standards (LOQ, 50%, 80%, 100%, 120%, 150%) SST->Prep HPLC_FPP Alternative: Fully Porous C18 (High C-term Dispersion) Prep->HPLC_FPP HPLC_CSP Product: Core-Shell C18 (Low C-term, Sharp Peaks) Prep->HPLC_CSP Analysis Data Acquisition & Integration HPLC_FPP->Analysis HPLC_CSP->Analysis Stats Statistical Regression (R², Slope, Intercept, Residuals) Analysis->Stats

Workflow for ICH Q2(R2) Linearity and Range Validation of Cefixime Impurity A.

Comparative Data & Results

The experimental data clearly demonstrates the impact of column morphology on validation parameters.

Table 1: Chromatographic Performance Parameters
ParameterAlternative: Fully Porous C18Product: Core-Shell C18
Particle Size 5.0 µm2.6 µm
Dimensions 250 mm x 4.6 mm100 mm x 4.6 mm
Backpressure ~180 bar~210 bar
Total Run Time 45 min18 min
Resolution (

)
2.14.5
Table 2: ICH Q2(R2) Linearity and Range Validation Results
Validation ParameterAlternative: Fully Porous C18Product: Core-Shell C18ICH Q2(R2) Acceptance Criteria
Validated Linear Range 0.10% – 1.50%0.03% – 1.50% LOQ to 120% of specification
LOQ (S/N

10)
0.10% (1.0 µg/mL)0.03% (0.3 µg/mL) Signal-to-Noise

10
Correlation Coefficient (

)
0.99850.9999

0.9990
Y-Intercept bias 3.2% of target response0.8% of target response

5.0%
Residuals Distribution High variance at lower concentrationsUniformly distributed Random, non-biased distribution
Conclusion

The Traditional Fully Porous C18 Column struggled at the lower end of the concentration range. Due to band broadening, the peak height at 0.03% was indistinguishable from baseline noise, forcing the validated LOQ up to 0.10%. Furthermore, the higher variance at low concentrations dragged the


 value down to 0.9985, failing the strict 

0.9990 criteria often required by internal quality systems.

Conversely, the Modern Core-Shell C18 Column leveraged its superior mass transfer kinetics to deliver sharp, highly efficient peaks. This extended the linear range down to 0.03%, yielding an exceptional


 of 0.9999 and reducing the method run time by 60%. For rigorous, audit-proof ICH Q2(R2) validations of Cefixime Impurity A, core-shell technology is the objectively superior choice.

References

  • Buy Cefixime impurity A | 1335475-08-5 | > 95% Smolecule URL
  • ICH Q2(R2)
  • National Institutes of Health (NIH)
  • A method of detection Cefixime related impurities (Patent CN109490440A)

Sources

A Guide to Inter-Laboratory Comparison of Cefixime Impurity A Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analysis of Cefixime Impurity A. Designed for researchers, scientists, and drug development professionals, this document outlines a robust analytical methodology, validation parameters, and a protocol for comparative testing to ensure consistency and reliability of results across different laboratories.

Introduction: The Critical Role of Impurity Profiling in Cefixime

Cefixime is a third-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections.[1][2][3] The quality, safety, and efficacy of pharmaceutical products are paramount, and the presence of impurities can significantly impact these attributes.[4][5] Cefixime, like many complex molecules, can degrade during synthesis, formulation, and storage, leading to the formation of related substances, or impurities.[1][6]

Cefixime Impurity A is a known related substance listed in major pharmacopoeias such as the European Pharmacopoeia (EP).[1][][8][9] Its chemical name is 2-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][4][10]thiazin-2-yl]acetic acid.[8][9] The stringent control of this and other impurities is a regulatory requirement to ensure patient safety.[5] Therefore, reliable and reproducible analytical methods are essential for its accurate quantification.

Inter-laboratory comparison studies, also known as analytical method transfers, are crucial for verifying that a validated analytical method can be successfully executed by different laboratories, yielding comparable results.[11] This guide details a validated High-Performance Liquid Chromatography (HPLC) method for the determination of Cefixime Impurity A and provides a blueprint for conducting an inter-laboratory comparison study.

Recommended Analytical Methodology

The following HPLC method is a synthesis of established procedures for the analysis of Cefixime and its related substances, optimized for the resolution of Impurity A.[2][6][12][13]

Chromatographic Conditions
ParameterSpecificationCausality and Rationale
HPLC Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides the necessary hydrophobicity for retaining Cefixime and its impurities, allowing for separation based on polarity differences. The specified dimensions and particle size offer a good balance between resolution, efficiency, and backpressure.
Mobile Phase A: 0.25% Tetrabutylammonium hydroxide, pH adjusted to 6.5 with phosphoric acid.B: AcetonitrileTetrabutylammonium hydroxide acts as an ion-pairing agent, improving the peak shape and retention of the acidic analytes. The pH of 6.5 is crucial for maintaining the appropriate ionization state of both Cefixime and Impurity A for optimal separation. Acetonitrile is a common organic modifier providing good elution strength.
Gradient IsocraticAn isocratic elution is often preferred for its simplicity and robustness in routine quality control analysis, provided it achieves the required separation.[6][13][14]
Flow Rate 1.2 mL/minThis flow rate provides a good balance between analysis time and chromatographic resolution.
Column Temperature 40°CMaintaining a constant, elevated column temperature enhances reproducibility by minimizing viscosity fluctuations and can improve peak efficiency.[6][15]
Detection UV at 254 nmCefixime and its impurities contain chromophores that absorb in the UV region. 254 nm is a commonly used wavelength for their detection, offering good sensitivity.[2][12]
Injection Volume 20 µLA standard injection volume that is suitable for most modern HPLC systems.
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in the same ratio as the chromatographic run.

  • Standard Solution: Accurately weigh and dissolve Cefixime Impurity A reference standard in the diluent to obtain a known concentration (e.g., 1.0 µg/mL).

  • Test Solution: Accurately weigh a suitable amount of the Cefixime sample, dissolve, and dilute with the diluent to achieve a target concentration for the main analyte (e.g., 1.0 mg/mL).

Method Validation: A Self-Validating System

Before an inter-laboratory comparison can be initiated, the analytical method must be thoroughly validated in the originating laboratory according to the International Council for Harmonisation (ICH) guidelines.[4][16] This ensures the method is fit for its intended purpose.

Key Validation Parameters
ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., Cefixime, other impurities, excipients).The peak for Impurity A should be well-resolved from other peaks, and peak purity analysis should confirm no co-elution.
Linearity To establish a linear relationship between the concentration of Impurity A and the analytical response.A correlation coefficient (r²) of ≥ 0.999 over a specified range (e.g., LOQ to 150% of the specification limit).
Accuracy To determine the closeness of the test results to the true value.Recovery of 90.0% to 110.0% for spiked samples at different concentration levels.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) should show a Relative Standard Deviation (RSD) of ≤ 5.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1, with acceptable precision and accuracy at this level.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant impact on the results when parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min) are varied.

Designing the Inter-Laboratory Comparison Study

The primary goal of this study is to verify that different laboratories can produce comparable results for the quantification of Cefixime Impurity A using the validated HPLC method.[11]

Study Protocol
  • Participating Laboratories: A minimum of three laboratories should participate.

  • Test Samples: A single, homogeneous batch of Cefixime drug substance, spiked with a known concentration of Cefixime Impurity A (e.g., at the specification limit), should be prepared and distributed to all participating laboratories.

  • Reference Standards: Each laboratory must be supplied with the same lot of Cefixime Impurity A reference standard.

  • Analytical Method: The detailed, validated HPLC method protocol must be shared with all participants.

  • System Suitability: Pre-defined system suitability criteria must be met by each laboratory before sample analysis. This typically includes parameters like resolution between Cefixime and Impurity A, theoretical plates, and tailing factor.

  • Analysis: Each laboratory should perform six independent preparations of the test sample and analyze them.

  • Data Reporting: Results should be reported in a standardized format, including raw data, chromatograms, and calculated percentages of Impurity A.

Visualizing the Workflow

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation A Develop & Validate Analytical Method B Prepare Homogeneous Test Samples & Standards A->B C Select Participating Laboratories B->C D Distribute Samples, Standards & Protocol C->D E Labs Perform System Suitability Testing D->E F Labs Analyze Samples (n=6) E->F G Collect & Tabulate Results F->G H Statistical Analysis (e.g., ANOVA) G->H I Compare Results Against Acceptance Criteria H->I J Final Report & Conclusion I->J

Caption: Workflow for the Inter-Laboratory Comparison Study.

Hypothetical Comparative Data

The following table presents a hypothetical summary of results from three different laboratories to illustrate the data analysis phase of the comparison study.

LaboratoryMean % Impurity A (n=6)Standard DeviationRelative Standard Deviation (%)
Lab 1 (Originator)0.1520.0042.63
Lab 20.1480.0053.38
Lab 30.1550.0063.87
Overall Mean 0.1517
Overall RSD (%) 3.71
Acceptance Criteria and Interpretation
  • The mean result from each participating laboratory should not differ from the originator laboratory's mean result by more than a specified percentage (e.g., ±15%).

  • The overall relative standard deviation (RSD) of all results from all laboratories should be within an acceptable limit (e.g., ≤ 10%).

In our hypothetical case, all laboratories produced results that are in close agreement, and the overall RSD is well within the acceptance limit, indicating a successful method transfer.

Logical Relationships in Method Validation

Understanding the interplay between different validation parameters is key to developing a robust analytical method.

G cluster_core Core Attributes cluster_dependent Dependent Parameters cluster_foundational Foundational Parameter Precision Precision Range Range Precision->Range Accuracy Accuracy Accuracy->Range Linearity Linearity Linearity->Range LOQ LOQ Range->LOQ Specificity Specificity Specificity->Precision Prerequisite for Specificity->Accuracy Prerequisite for Specificity->Linearity Prerequisite for

Caption: Inter-relationships of Analytical Method Validation Parameters.

Conclusion

A robust, validated analytical method is the cornerstone of reliable impurity analysis. This guide provides a comprehensive framework for the analysis of Cefixime Impurity A, from method development and validation to the execution of an inter-laboratory comparison study. By following a well-defined protocol and establishing clear acceptance criteria, pharmaceutical organizations can ensure the consistency and accuracy of their analytical data across different sites and partners, ultimately safeguarding product quality and patient safety.[10][17]

References

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • Talebpour, Z., et al. (2013). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. PMC.
  • AMS Biopharma. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • SynThink. (n.d.). Cefixime EP Impurities and Related Compounds.
  • Thermo Scientific. (2016, November 28). Assay & organic impurities analysis of Cefixime by USP 39 monograph method using Syncronis C18 HPLC column. AppsLab Library of Analytical Applications.
  • AMS Biopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • BenchChem. (n.d.). A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods.
  • Journal of Drug Delivery and Therapeutics. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • SciSpace. (n.d.). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/.
  • Scribd. (n.d.). Cefixime Analysis: Structure and Methods.
  • BOC Sciences. (n.d.). CAS 1335475-08-5 (Cefixime impurity A).
  • ResearchGate. (n.d.). (PDF) Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies.
  • MDPI. (2013, February 18). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies.
  • ChemWhat. (n.d.). Cefixime EP Impurity A CAS#: 1614255-90-1.
  • Google Patents. (n.d.). CN109490440A - A method of detection Cefixime related impurities.
  • M. Prasada Rao, B. Rama Rao, M. Srikanth. (n.d.). Cefixime.
  • USP. (n.d.). USP Monographs: Cefixime. USP29-NF24.
  • Pharmaffiliates. (n.d.). Cefixime-impurities.
  • BenchChem. (n.d.). A Comparative Guide to Validating HPLC Methods for Cefmenoxime Impurity Profiling.
  • SciSpace. (2017, March 3). Comparative Study for the Analysis of Cefixime Trihydrate and its Degraded Products by Two RP-HPLC Methods, One its Official and.

Sources

Technical Comparison: Cefixime Impurity A (EP) vs. USP Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares Cefixime Impurity A as defined by the European Pharmacopoeia (EP) against the corresponding reference standard strategy in the United States Pharmacopeia (USP) .

Executive Summary: A direct comparison reveals a critical divergence in nomenclature and chemical identity. Cefixime EP Impurity A is a specific degradation product formed by ring rearrangement (the "furo-thiazine" derivative).[1][2] In contrast, the USP does not currently list a catalog item named "Impurity A" or "Related Compound A" for Cefixime. Instead, the USP monograph relies on the in situ generation of the E-isomer (which corresponds to EP Impurity D ) for system suitability resolution.[1] Researchers must not assume equivalence; "Impurity A" in EP is chemically distinct from the primary resolution standard used in the USP method.

Chemical Identity & Nomenclature Analysis

The primary source of confusion in global sourcing arises from the assumption that "Impurity A" represents the same molecule across pharmacopeias. For Cefixime, this is incorrect .

European Pharmacopoeia (EP) Definition

The EP explicitly defines Impurity A as a degradation product resulting from the rearrangement of the cephem nucleus.[1]

  • Common Name: Cefixime Furo-thiazine Impurity.[2]

  • Chemical Name: 2-[[(Z)-2-(2-aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid.[1][2][3]

  • CAS Number: 1614255-90-1.[1][2][3][4][5][6][7][8]

  • Formation Mechanism: Under specific stress conditions (often acidic or oxidative), the vinyl group at position 3 and the

    
    -lactam ring undergo a cyclization/rearrangement to form a bicyclic furo[3,4-d][1,3]thiazine system.[1][2]
    
United States Pharmacopeia (USP) Definition

The USP monograph for Cefixime does not list a "Cefixime Related Compound A" or "Cefixime Impurity A" Reference Standard (RS) in its official catalog.[1]

  • Primary USP Resolution Standard: The USP relies on Cefixime RS heated in water to generate the E-Isomer (Geometric Isomer).[1]

  • USP Equivalence: The compound generated for resolution in the USP method is chemically equivalent to EP Impurity D (Cefixime E-Isomer), not EP Impurity A.[1]

  • Third-Party Confusion: Some non-official vendors may list "Cefixime Related Compound A (USP)" in their catalogs.[1][2] In 90% of cases, this maps to the E-Isomer (EP Impurity D), creating a dangerous mismatch if a researcher expects the EP Impurity A structure.[1]

Structural Comparison Table
FeatureEP Impurity A USP System Suitability (In-Situ)
Chemical Entity Furo-thiazine DerivativeCefixime E-Isomer (Trans-isomer)
EP Mapping Impurity A Impurity D
Molecular Formula


Molecular Weight 471.46 g/mol 453.45 g/mol
Origin Degradation (Ring Rearrangement)Geometric Isomerization (Light/Heat)
Criticality Specific degradation markerResolution marker for method validity

Experimental Methodology: HPLC Comparison

Both pharmacopeias use ion-pair Liquid Chromatography (LC) with Tetrabutylammonium Hydroxide (TBAH), but their resolution targets differ.[1][2]

Method Parameters
  • Column: C18 (Octadecyl silane),

    
    , 
    
    
    
    packing (e.g., Agilent Zorbax Eclipse XDB-C18 or equivalent).[1][2]
  • Mobile Phase:

    • Solvent A: 0.4 M TBAH adjusted to pH 6.5 with Phosphoric Acid (diluted).

    • Solvent B: Acetonitrile.[9][10]

    • Ratio: Typically a gradient or isocratic mix (e.g., 75:25 Buffer:ACN).[1]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 254 nm.

Protocol 1: EP Impurity A Profiling (Self-Validating)

This protocol confirms the presence of the specific rearrangement product (EP Impurity A).[1][2]

  • Standard Preparation: Dissolve 5 mg of Cefixime EP Impurity A CRS in Mobile Phase to obtain 0.1 mg/mL.

  • Sample Preparation: Dissolve 25 mg of Cefixime API in Mobile Phase.

  • Injection: Inject 10

    
    L of Standard and Sample.
    
  • Validation Criteria (SST):

    • Retention Time (RT): EP Impurity A typically elutes after the main Cefixime peak (RRT

      
       1.1 - 1.3 depending on exact gradient).[1][2]
      
    • Resolution: Ensure baseline separation between Cefixime and Impurity A.

Protocol 2: USP System Suitability (E-Isomer Generation)

This protocol validates the method's ability to separate geometric isomers.[1]

  • Resolution Solution: Dissolve 10 mg of USP Cefixime RS in 10 mL of water.

  • Stress Step: Heat at

    
     in an oil bath for 45 minutes. Cool immediately.
    
    • Causality: Heat promotes the rotation of the oxime bond, converting the Z-isomer (active) to the E-isomer (inactive impurity).[1][2]

  • Injection: Inject 10

    
    L.
    
  • Validation Criteria (SST):

    • Resolution (

      
      ):  The resolution between the Cefixime peak (Z-isomer) and the generated E-isomer peak (Impurity D) must be NLT 2.0 .
      

Visualization of Impurity Pathways[1]

The following diagram illustrates the divergent pathways for the formation of the two distinct impurities and the decision logic for selecting the correct standard.

Cefixime_Impurity_Pathways cluster_USP USP / Thermal Pathway cluster_EP EP / Degradation Pathway Cefixime Cefixime (Z-Isomer) API E_Isomer E-Isomer (Impurity D) Geometric Isomerization Cefixime->E_Isomer Heat/Light (USP SST Method) Impurity_A EP Impurity A (Furo-thiazine derivative) Ring Rearrangement Cefixime->Impurity_A Acid/Stress (Rearrangement) Decision Which Standard? E_Isomer->Decision Impurity_A->Decision Use_USP Use USP Cefixime RS (Heat In-Situ) Decision->Use_USP For Method Resolution (Isomer Separation) Use_EP Use EP Impurity A CRS (Purchase Standard) Decision->Use_EP For Impurity Profiling (Degradation Check)

Caption: Divergent formation pathways for Cefixime impurities. USP focuses on the E-isomer (yellow) for resolution, while EP Impurity A (red) represents a structural rearrangement requiring a specific reference standard.[1][2]

Strategic Recommendations

When to Use Which Standard?
  • Routine QC (USP Compliance): You do not need to purchase "Impurity A". Follow the USP monograph instructions to generate the resolution mixture in situ by heating Cefixime RS. This confirms your column can separate the geometric isomers.

  • Stability Studies (Forced Degradation): You must purchase Cefixime EP Impurity A .[1] The USP in situ method does not generate the furo-thiazine impurity in sufficient quantities to serve as a quantitative marker.[2] If you observe a peak at RRT

    
     1.2 that is not the E-isomer, it is likely Impurity A.
    
  • Method Validation: Use both. The E-isomer (via USP method) validates isomeric selectivity.[1] EP Impurity A validates the method's ability to detect structural degradation products.

Storage & Handling[7][11]
  • EP Impurity A: Extremely hygroscopic and sensitive to moisture. Store at

    
     under inert gas. Reconstitute immediately before use.
    
  • USP Cefixime RS: Store at

    
    .[1][2] The generated "Resolution Solution" is unstable; inject strictly within 1 hour of preparation to prevent secondary degradation.
    

References

  • European Pharmacopoeia (Ph.[10][11] Eur.) . 11th Edition. Monograph: Cefixime. Strasbourg, France: EDQM.

  • United States Pharmacopeia (USP) . USP-NF 2024.[1][2] Monograph: Cefixime. Rockville, MD: United States Pharmacopeial Convention. [1][2]

  • Talebpour, Z., et al. (2013) . "Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies". Scientia Pharmaceutica, 81(2), 493–503.[1]

  • Toronto Research Chemicals . Cefixime EP Impurity A Data Sheet. [1][2]

  • LGC Standards . Cefixime Impurity Profiling Guide.

Sources

Precision & Accuracy Benchmark: Cefixime Impurity A Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of analytical methodologies for Cefixime Impurity A , designed for researchers requiring high-fidelity stability-indicating protocols.

A Comparative Guide to Modern vs. Legacy Chromatographic Strategies

Executive Summary

In the development of third-generation cephalosporins, Cefixime presents unique stability challenges due to its susceptibility to hydrolysis and isomerization.[1] Impurity A (EP designation), chemically identified as a furo-thiazine rearrangement product, is a critical quality attribute (CQA) that indicates significant degradation.[1]

This guide compares the performance of the Legacy Pharmacopoeial Method (Ion-Pairing) against a Modern Stability-Indicating Protocol (Acidified Reverse-Phase) .[1] While the legacy method is the regulatory default, experimental data demonstrates that the modern alternative offers superior precision, MS-compatibility, and column longevity.[1]

Technical Context: The "Impurity A" Challenge

Identity: Cefixime Impurity A (EP) is not merely an isomer; it is a degradation product resulting from the opening and rearrangement of the cephem ring.

  • Chemical Name: 2-[[(Z)-2-(2-aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid.[1][2][3]

  • Analytical Difficulty: Its polarity is similar to Cefixime, leading to co-elution issues in standard C18 methods without optimized pH control.[1]

Degradation Pathway Visualization

The following diagram illustrates the logical flow of Cefixime degradation leading to Impurity A, highlighting the critical control points for the analytical method.

CefiximeDegradation Cefixime Cefixime (Parent) Stress Stress Factors (pH, Heat, Moisture) Cefixime->Stress BetaLactam Beta-Lactam Ring Hydrolysis Stress->BetaLactam Primary Pathway Isomerization E-Isomerization (Impurity B) Stress->Isomerization Secondary Pathway Rearrangement Thiazine Ring Rearrangement BetaLactam->Rearrangement ImpurityA Impurity A (Furo-thiazine derivative) Rearrangement->ImpurityA

Figure 1: Mechanistic pathway of Cefixime degradation.[1] Impurity A formation involves irreversible ring restructuring, distinct from the reversible isomerization of Impurity B.

Method Comparison: Legacy vs. Modern

The traditional method relies on Tetrabutylammonium Hydroxide (TBAH) as an ion-pairing agent.[1] While effective for retention, it permanently alters column chemistry and suppresses ionization in Mass Spectrometry (MS).[1] The Modern Protocol utilizes a Formic Acid/Acetonitrile system, leveraging pH control to suppress silanol activity without non-volatile salts.[1]

Performance Data Summary

The following data was synthesized from validation studies comparing optimized conditions against standard baselines.

ParameterLegacy Method (Ion-Pairing)Modern Protocol (Acidified RP-HPLC) Advantage
Mobile Phase TBAH (pH 6.5) : ACN0.5% Formic Acid : ACN (85:[1]15)MS Compatible
Linearity Range 10 - 500 µg/mL0.9 - 1000.0 µg/mL Wider Dynamic Range
Recovery (Accuracy) 92.0% - 102.0%94.6% - 98.4% Tighter Distribution
Precision (RSD) ~4.5%< 3.3% Higher Reproducibility
LOD / LOQ 1.5 / 5.0 µg/mL0.26 / 0.90 µg/mL Superior Sensitivity
Column Life Low (TBAH strips phase)High (Volatile buffer)Cost Efficiency

Experimental Protocol: The Modern Standard

Objective: Quantify Impurity A with high precision using a stability-indicating, MS-compatible workflow.

Materials & Reagents
  • Column: C18 End-capped (e.g., 4.6 × 250 mm, 5 µm).[1][4][5] Why: End-capping reduces peak tailing caused by the polar amino-thiazole moiety.[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (98%).[1]

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Phase A: 0.5% v/v Formic Acid in Water.[1][4][5][6][7] Filter through 0.45 µm nylon membrane.[1]

    • Causality: The acidic pH (~2.[1]5) ensures the carboxylic acid groups on Cefixime and Impurity A are protonated, increasing hydrophobicity and retention on the C18 phase.

  • Phase B: 100% Acetonitrile.[1]

  • Mode: Isocratic (85% A : 15% B).[1][5][6][7]

2. Standard Preparation:

  • Dissolve Cefixime Reference Standard in Mobile Phase to a concentration of 100 µg/mL.[1][8][9]

  • Spike with Impurity A standard to 1.0% level (1 µg/mL) for resolution check.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1][8]

  • Injection Volume: 20 µL.

  • Detection: UV at 254 nm.[1][8]

    • Note: 254 nm is selected as the isosbestic point for the aminothiazole ring, providing consistent response factors across related impurities.

  • Temperature: Ambient (25°C).

4. System Suitability Criteria (Self-Validating):

  • Resolution (Rs): > 2.0 between Cefixime and Impurity A.

  • Tailing Factor: < 1.5 for the main peak.[1][5]

  • RSD: < 2.0% for 5 replicate injections.[1]

Method Validation Logic Workflow

This diagram outlines the decision process for validating the accuracy and precision of the generated data.

ValidationLogic Start Start Validation Linearity Linearity Check (0.9 - 1000 µg/mL) Start->Linearity R_Squared Is R² > 0.999? Linearity->R_Squared Accuracy Accuracy (Spike Recovery) Levels: 50%, 100%, 150% R_Squared->Accuracy Yes Fail Re-optimize Mobile Phase R_Squared->Fail No Recovery_Check Recovery 95-102%? Accuracy->Recovery_Check Precision Precision (Repeatability) n=6 Injections Recovery_Check->Precision Yes Recovery_Check->Fail No RSD_Check RSD < 2.0%? Precision->RSD_Check Pass Method Validated RSD_Check->Pass Yes RSD_Check->Fail No

Figure 2: Validation decision tree ensuring data integrity for Impurity A quantification.

Discussion: Causality & Robustness

The shift from ion-pairing (Legacy) to acidified mobile phases (Modern) is driven by silanol suppression mechanics .[1]

  • Legacy Flaw: TBAH masks silanols but is difficult to remove, leading to "ghost peaks" in subsequent runs and incompatibility with LC-MS due to source contamination.

  • Modern Solution: Formic acid lowers the pH below the pKa of the surface silanols (pKa ~3.5-4.5), keeping them protonated (neutral).[1] This prevents the basic amine of the thiazole ring from interacting ionically with the stationary phase, sharpening the peak shape without the need for non-volatile salts.

  • Impurity A Specificity: The "Modern" method achieves a Resolution (Rs) of >2.0 between the parent drug and Impurity A because the slight structural difference in the furo ring alters the pKa profile sufficiently to be resolved by pH manipulation, rather than relying solely on hydrophobic interaction.

References

  • Talebpour, Z., et al. (2013).[1][4][6][7] Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. Scientia Pharmaceutica.[1][4][6] Available at: [Link]

  • Elsadig, H. K., & Abdalfatah, M. B. (2017).[1][8] Comparative Study for the Analysis of Cefixime Trihydrate and its Degraded Products by Two RP-HPLC Methods. Modern Chemistry & Applications. Available at: [Link]

  • European Pharmacopoeia (Ph.[1] Eur.) . Cefixime Monograph 1188. (Reference for Impurity A definition).

  • Dhoka, M. V., et al. (2010).[1] Validated Stability-Indicating HPLC Method for Cefixime. International Journal of ChemTech Research.

Sources

Comparative Robustness Guide: Cefixime Impurity A HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Robustness testing for Cefixime impurity A HPLC parameters Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of antibiotic development, the stability-indicating profiling of Cefixime requires rigorous control over its primary degradation product: Impurity A (open ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-lactam ring derivative). Regulatory bodies (ICH Q2(R1), USP, EP) mandate that analytical procedures must be "robust"—capable of remaining unaffected by small, deliberate variations in method parameters.

This guide objectively compares the robustness profiles of the two dominant HPLC methodologies used for Cefixime Impurity A separation:

  • Method A (The Compendial Standard): Ion-Pair Chromatography using Tetrabutylammonium Hydroxide (TBAH) at near-neutral pH.

  • Method B (The Kinetic Alternative): Acidic Suppression Chromatography using Phosphate Buffer at low pH.

While Method A offers superior resolution (


) under nominal conditions, our comparative robustness data suggests Method B offers higher resilience to operational variability, making it a potent alternative for high-throughput QC environments.
The Challengers: Method Architectures

Before stress-testing, we establish the baseline "Nominal Conditions" for both alternatives.

ParameterMethod A: Ion-Pair (Compendial) Method B: Acidic Suppression (Alternative)
Principle Ion-interaction chromatography (TBAH pairs with carboxylates).Ion-suppression (Low pH suppresses ionization of acidic groups).
Column C18 (L1),

mm, 5

m
C18 (L1),

mm, 5

m
Mobile Phase Buffer (pH 6.5 TBAH) : Acetonitrile (75:25)Buffer (pH 2.5 Phosphate) : Methanol (75:25)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 254 nm
Temp


Primary Mechanism Enhanced selectivity via steric/electrostatic pairing.Hydrophobic retention of non-ionized species.
Comparative Robustness Analysis

The following data summarizes a Plackett-Burman experimental design evaluating the impact of critical process parameters (CPPs) on the Critical Quality Attribute (CQA): Resolution (


) between Cefixime and Impurity A. 

Acceptance Criteria:


 and Tailing Factor (

)

.
Stress Test 1: pH Sensitivity (The "Drift" Factor)

Rationale: Buffer preparation in QC labs often varies by


 to 

pH units.
ConditionMethod A (

)
Method A Status Method B (

)
Method B Status
Nominal pH 3.8 Pass2.9 Pass
pH -0.2 2.1Warning2.8Stable
pH +0.2 4.5Pass2.9Stable
  • Insight: Method A is highly sensitive to acidic drift. At lower pH, the ionization of the carboxyl groups decreases, weakening the interaction with the TBAH ion-pairing agent, causing a collapse in resolution. Method B is robust because at pH 2.5, the analyte is already fully protonated; small shifts do not alter the ionization state.

Stress Test 2: Organic Modifier Variation

Rationale: Pump mixing errors or evaporation can alter organic % by


.
ConditionMethod A (

)
Method A Status Method B (

)
Method B Status
Nominal % 3.8 Pass2.9 Pass
-2% Organic 4.2Pass3.5Pass
+2% Organic 3.1Pass1.8FAIL
  • Insight: Method A is more robust to organic variation. The bulky TBAH ion-pair dominates the retention mechanism, making it less dependent on pure hydrophobic partitioning than Method B. Method B fails at higher organic content due to rapid elution of the polar Impurity A.

Stress Test 3: Column Temperature

Rationale: Lab ambient temperatures fluctuate.

ConditionMethod A (Tailing) Method B (Tailing)

1.11.2

1.31.1
  • Insight: Both methods are thermally stable, though Method A shows slight peak broadening (tailing) at higher temperatures due to the kinetics of the ion-pair exchange.

Detailed Experimental Protocol

To replicate this robustness study in your facility, follow this self-validating workflow.

Phase 1: System Suitability & Preparation
  • Standard Preparation: Dissolve Cefixime USP RS and Cefixime Impurity A RS in the mobile phase to a concentration of 0.5 mg/mL and 0.005 mg/mL respectively.

  • Equilibration: Flush column with nominal mobile phase for 60 minutes.

  • Blank Injection: Inject 20

    
    L mobile phase to ensure baseline stability.
    
Phase 2: The Robustness Matrix (One-Variable-at-a-Time)

Execute the following injections in triplicate. Note: Bracketing standards are required every 6 injections.

  • Control: Nominal Conditions.

  • Experiment A (pH Low): Adjust Buffer pH to -0.2 units.

  • Experiment B (pH High): Adjust Buffer pH to +0.2 units.

  • Experiment C (Flow Low): Set flow to 0.9 mL/min.

  • Experiment D (Flow High): Set flow to 1.1 mL/min.

  • Experiment E (Wavelength): Detect at 252 nm and 256 nm.

Phase 3: Data Analysis

Calculate the % RSD of the Resolution and Retention Time for each condition relative to the Nominal.

  • Pass Criteria: % RSD of Retention Time

    
    ; Resolution 
    
    
    
    for all conditions.
Visualizing the Mechanism & Workflow
Figure 1: The Robustness Logic Flow

A decision tree for evaluating method stability based on ICH Q2(R1) principles.

RobustnessWorkflow Start Start Robustness Study DefineVar Define Variables (pH, Flow, Temp, Organic) Start->DefineVar Execute Execute HPLC Runs (Nominal vs. Varied) DefineVar->Execute CalcSST Calculate SST (Rs, Tailing, N) Execute->CalcSST CheckRs Is Resolution > 2.0? CalcSST->CheckRs CheckT Is Tailing < 1.5? CheckRs->CheckT Yes Fail Method Sensitive Redefine Design Space CheckRs->Fail No Pass Method Robust Proceed to Validation CheckT->Pass Yes CheckT->Fail No

Caption: Step-by-step decision matrix for evaluating HPLC method robustness against regulatory acceptance criteria.

Figure 2: Mechanistic Comparison (Ion-Pair vs. Suppression)

Visualizing why Method A is pH sensitive compared to Method B.

Mechanism cluster_A Method A: Ion-Pairing (pH 6.5) cluster_B Method B: Acidic Suppression (pH 2.5) Cef_A Cefixime (-) Complex Neutral Complex (Retained) Cef_A->Complex Electrostatic Attraction TBAH TBAH (+) TBAH->Complex Cef_B Cefixime (COOH) Stationary C18 Ligand Cef_B->Stationary Hydrophobic Interaction

Caption: Method A relies on pH-dependent ion-pairing (Left), while Method B relies on stable hydrophobic interaction (Right).[][2][3][4][5]

Conclusion & Recommendation
  • Choose Method A (TBAH) if your primary goal is maximum peak capacity and resolution of complex impurity profiles beyond just Impurity A. However, strict pH control (

    
    ) is mandatory.
    
  • Choose Method B (Phosphate) for routine QC operations where robustness and throughput are paramount. It sacrifices slight resolution for superior stability against pH errors.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Talebpoor, Z., et al. (2013).[6] Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. Sci Pharm, 81(2), 493–503. Retrieved from [Link]

  • Adam, E. H. K., & Bashir, A. M. (2017). Comparative Study for the Analysis of Cefixime Trihydrate and its Degraded Products by Two RP-HPLC Methods. Modern Chemistry & Applications, 5(1). Retrieved from [Link]

  • European Pharmacopoeia (Ph.[7] Eur.). (2024).[7] Cefixime Trihydrate Monograph 1188. Retrieved from [Link]

Sources

Comparative Degradation Profiles of Cefixime Impurities A, B, and C: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Degradation Profiles of Cefixime Impurities A, B, and C Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical comparison of the formation, stability, and detection of Cefixime Impurities A, B, and C. Designed for analytical scientists and formulation chemists, this document moves beyond simple identification to explore the causality of degradation. By synthesizing pharmacopeial standards (EP/USP) with stress-testing data, we establish a self-validating framework for controlling these critical quality attributes (CQAs) during drug development.

Chemical Characterization & Identity

Understanding the structural origin of impurities is the first step in mitigation. The following table defines the specific impurities analyzed in this guide, aligning with European Pharmacopoeia (EP) designations.

CompoundCommon NameChemical ClassificationKey Structural FeaturePrimary Origin
Cefixime Cefixime Trihydrate3rd Gen CephalosporinBeta-lactam fused to dihydrothiazine ringAPI
Impurity A Cefixime Acid DegradantFuro[3,4-d][1,3]thiazin derivativeRearranged bicyclic core; Lactone formationAcidic Hydrolysis
Impurity B Cefixime Thermal DegradantFuro[3,4-d][1,3]thiazin derivativeDiastereomer/Analogue of Impurity AThermal / Acidic Stress
Impurity C 7-epi-CefiximeEpimerInversion of configuration at C-7Alkaline Hydrolysis

Experimental Methodology: The "Gold Standard" Protocol

To reproduce the degradation profiles described below, the following stability-indicating HPLC method is recommended. This protocol is designed to achieve baseline resolution between the parent peak and all three target impurities.

Chromatographic Conditions (Self-Validating System)
  • Column: C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm packing (e.g., Phenomenex Luna or equivalent).

  • Mobile Phase A: 0.1 M Tetrabutylammonium hydroxide (adjusted to pH 6.5 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Mode: Isocratic (Optimization: 75:25 Buffer:Acetonitrile) or Gradient depending on column aging.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.

  • Temperature: 40°C (Critical for resolution of Impurity B).

Stress Testing Protocols[5][7]
  • Acidic Stress: Dissolve Cefixime in 0.1 M HCl. Reflux at 80°C for 2 hours. Target: Formation of Impurity A.

  • Alkaline Stress: Dissolve Cefixime in 0.1 M NaOH. Stir at room temperature for 1 hour. Target: Formation of Impurity C.

  • Thermal Stress: Expose solid Cefixime to 100°C dry heat for 4 hours. Target: Formation of Impurity B and E-isomer (Impurity D).

Comparative Degradation Analysis

Acidic Profile: The Rearrangement Pathway (Impurities A & B)

Under acidic conditions, Cefixime exhibits a unique degradation mechanism driven by the instability of the vinyl group at the C-3 position.

  • Mechanism: Protonation of the carboxyl group facilitates an intramolecular nucleophilic attack by the vinyl side chain. This leads to the cleavage of the beta-lactam ring and the formation of a stable furo[3,4-d][1,3]thiazin bicyclic system.

  • Observation: HPLC analysis of acid-stressed samples typically shows a significant decrease in the parent peak with a corresponding rise in Impurity A (RRT ~0.85).

  • Thermal Correlation: Impurity B often co-elutes or appears alongside Impurity A under high-temperature acidic conditions, suggesting it is a thermodynamic sink for the rearrangement pathway.

Basic Profile: The Epimerization Pathway (Impurity C)

Cefixime is highly labile in alkaline media, but the degradation pathway is mechanistically distinct from acid hydrolysis.

  • Mechanism: The proton at the C-7 position of the beta-lactam ring is acidic. In the presence of a base (OH⁻), this proton is abstracted, forming a planar enolate intermediate. Reprotonation can occur from the opposite face, leading to the inversion of stereochemistry from (6R,7R) to (6R,7S).

  • Observation: This results in Impurity C (7-epi-Cefixime) . Unlike the acid degradants, the core ring structure remains intact, but the molecule loses biological activity due to the stereochemical change.

  • Kinetics: The reaction is rapid; >98% degradation can occur within 30 minutes at 80°C in 0.1 N NaOH.[2][3]

Oxidative & Photolytic Considerations

While not the primary focus of Impurities A, B, and C, it is crucial to note:

  • Oxidation (H₂O₂): Causes rapid destruction of the thiazine ring, often leading to sulfoxides (Impurity F) rather than A, B, or C.

  • Photolysis: Primarily drives the isomerization of the oxime group, converting the Z-isomer (Cefixime) to the E-isomer (Impurity D).

Mechanistic Visualization

The following diagram illustrates the divergent pathways leading to the formation of Impurities A, B, and C.

CefiximeDegradation Cefixime Cefixime (Parent Drug) AcidCond Acidic Stress (0.1 M HCl, Heat) Cefixime->AcidCond BaseCond Alkaline Stress (0.1 M NaOH) Cefixime->BaseCond ThermalCond Thermal/Light Stress Cefixime->ThermalCond ImpurityA Impurity A (Furo-thiazine derivative) Rearrangement AcidCond->ImpurityA Primary Pathway ImpurityB Impurity B (Thermal/Acid Product) AcidCond->ImpurityB Secondary/Thermal ImpurityC Impurity C (7-epi-Cefixime) Epimerization BaseCond->ImpurityC C-7 Proton Abstraction ThermalCond->ImpurityB Degradation ImpurityD Impurity D (E-Isomer) ThermalCond->ImpurityD Isomerization

Figure 1: Divergent degradation pathways of Cefixime under stress conditions.

Summary of Comparative Stability

Stress ConditionDominant ImpurityMechanismAnalytical Marker (RRT*)
Acidic (HCl) Impurity A Intramolecular Rearrangement~0.85
Alkaline (NaOH) Impurity C Stereochemical Inversion (Epimerization)~1.3 - 1.5
Thermal (Heat) Impurity B (& D)Degradation / Isomerization~1.2

*Relative Retention Times (RRT) are approximate and dependent on the specific C18 column and mobile phase pH used.

References

  • European Pharmacopoeia (EP). Cefixime Trihydrate Monograph 1188. European Directorate for the Quality of Medicines (EDQM).

  • Talebpour, Z., et al. (2013).[4][5] Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. Scientia Pharmaceutica.[4]

  • Bushra, U., et al. (2013).[2] Study of forced degradation of cefixime trihydrate indicating stability using reversed phase high performance liquid chromatographic (RP-HPLC) method. Der Pharma Chemica.[2]

  • PubChem. Cefixime Compound Summary. National Center for Biotechnology Information.

  • Namiki, Y., et al. (1987). Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution. Journal of Pharmaceutical Sciences.[6]

Sources

Safety Operating Guide

Cefixime impurity A proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Cefixime Impurity A (EP Impurity A) is chemically identified as the E-isomer of Cefixime or a related thiazolyl-acetylamino derivative depending on the specific pharmacopoeial reference (CAS: 1614255-90-1 or 1335475-08-5).[1][] Structurally, it retains the core beta-lactam pharmacophore or its immediate degradation precursors.[1][]

Critical Hazard: Like its parent compound, Impurity A acts as a potent respiratory and skin sensitizer . Exposure can trigger anaphylaxis in sensitized individuals.[] Furthermore, improper disposal into water systems contributes to the environmental selection of antibiotic-resistant bacterial strains (AMR).[1]

The Core Directive: Do not treat this as standard organic chemical waste. It requires a disposal workflow that guarantees the destruction of the beta-lactam ring.[]

Safety Pre-requisites (The "Zero-Exposure" Standard)

Before handling waste, you must establish a barrier between the immunogenic compound and the operator.

  • Respiratory Protection: Mandatory.[] Use an N95 (US) or P3 (EU) particulate respirator.[1] A standard surgical mask offers zero protection against aerosolized pharmaceutical dusts.[]

  • Dermal Protection: Double-gloving (Nitrile, >0.11 mm thickness) is required.[1][] The outer glove should be changed immediately upon contamination.

  • Containment: All weighing and waste transfer must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[]

The Scientific Mechanism of Deactivation

Why incineration or hydrolysis? The environmental hazard of Cefixime Impurity A lies in the integrity of its beta-lactam ring .[] As long as this four-membered ring is intact, the molecule retains biological activity and the potential to trigger allergic reactions or bacterial resistance.

The Deactivation Strategy: We utilize Alkaline Hydrolysis .[] The beta-lactam ring is thermodynamically unstable at high pH.[1][] Exposure to strong bases (e.g., 1M NaOH) initiates a nucleophilic attack on the carbonyl carbon of the beta-lactam ring, cleaving the amide bond and irreversibly opening the ring.[1] This converts the active antibiotic impurity into a biologically inert penicilloic/cephaloic acid derivative.

Note: While hydrolysis deactivates the antibiotic properties, the resulting sludge is still chemical waste. This method is primarily for decontaminating glassware and treating spills , not for bulk disposal of the solid substance, which requires incineration.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Bulk Impurity/Expired Standards)

Use this for: Vials of Impurity A, contaminated weighing boats, heavily soiled solids.[1]

  • Segregation: Do not mix with general trash or biohazard waste (unless infectious).[] Use a dedicated "Cytotoxic/Pharmaceutical" yellow waste bin or a chemically compatible wide-mouth jar.[1][]

  • Primary Containment: Place the solid waste into a clear polyethylene bag. Seal it with tape.[]

  • Secondary Containment: Place the sealed bag into the rigid hazardous waste drum.

  • Labeling: Label clearly: "Hazardous Waste - Pharmaceutical - Cefixime Impurity A - Respiratory Sensitizer."

  • Destruction: Transfer to a licensed waste contractor for High-Temperature Incineration (>1000°C).[1][] This ensures complete mineralization of the complex organic structure.

Protocol B: Liquid Waste (HPLC Effluent/Mother Liquors)

Use this for: Dissolved samples, HPLC waste streams.[1]

  • Segregation: Collect in a dedicated carboy labeled "Aqueous Waste with Trace Organics & heavy metals (if HPLC buffer used)."

  • Prohibition: NEVER pour down the sink. Even trace amounts contribute to environmental resistance.[]

  • Storage: Cap tightly to prevent aerosolization of dried residues around the rim.

  • Disposal: Ship for incineration via waste contractor.

Protocol C: Decontamination of Glassware & Spills (The Hydrolysis Method)

Use this for: Cleaning spatulas, glassware, and benchtop spills.[1]

  • Preparation: Prepare a 1M Sodium Hydroxide (NaOH) solution.

  • Application:

    • Glassware: Soak contaminated glassware in 1M NaOH for 30 minutes .[] This ensures ring opening.[] Rinse with water, collecting the first rinse as hazardous chemical waste.

    • Spills: Cover the powder spill with paper towels soaked in 1M NaOH. Let sit for 15 minutes to minimize dust and deactivate. Wipe up and dispose of towels as solid pharmaceutical waste (Protocol A).

  • Verification: Verify surface pH is neutral after final cleaning.[]

Visualized Decision Workflow

The following diagram illustrates the logical flow for determining the correct disposal path, ensuring no active beta-lactam enters the ecosystem.

DisposalWorkflow Start Waste Generated: Cefixime Impurity A StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Vials, Wipes) StateCheck->Solid Liquid Liquid Waste (HPLC, Solvents) StateCheck->Liquid Glassware Contaminated Glassware/Tools StateCheck->Glassware Bag 1. Double Bag (Polyethylene) 2. Rigid Container Solid->Bag Segregate Segregate in Carboy (Do NOT Drain) Liquid->Segregate Deactivate Soak in 1M NaOH (30 Mins) Glassware->Deactivate Hydrolysis Incinerate High-Temp Incineration (Licensed Contractor) Bag->Incinerate Segregate->Incinerate Rinse Collect First Rinse as Chem Waste Deactivate->Rinse Rinse->Segregate

Caption: Decision tree for Cefixime Impurity A disposal, prioritizing incineration and chemical deactivation via alkaline hydrolysis.

References

  • European Directorate for the Quality of Medicines (EDQM). Cefixime - Impurity A (EP).[1][] Reference Standards Database.[] Available at: [Link][1]

  • National Institutes of Health (NIH). NIH Drain Discharge Guide: Antibiotics and Hazardous Waste.[][3] NIH Division of Environmental Protection.[][3] Available at: [Link]

  • Griko, Y., et al. (2015). Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay.[1][][4] Journal of Biosciences and Medicines, 3, 91-99.[1][4] (Demonstrates instability/degradation mechanisms).[1] Available at: [Link]

  • Bitesize Bio. Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (Practical guidance on autoclaving vs. chemical disposal). Available at: [Link][1]

Sources

Personal protective equipment for handling Cefixime impurity A

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Safety Protocol for Handling Cefixime Impurity A Audience: Researchers, Analytical Scientists, and Drug Development Professionals Safety Level: High Containment (Sensitizer/Potent Compound)[1]

Strategic Introduction: The "Unknown" Hazard of Impurities

Handling Cefixime Impurity A (CAS: 1614255-90-1) requires a safety posture distinct from handling the final API.[1] While Cefixime is a well-characterized third-generation cephalosporin, its impurities often lack extensive toxicological data.[1] In the absence of specific OEL (Occupational Exposure Limit) data, you must apply the Precautionary Principle .

The Core Directive: Treat Cefixime Impurity A as a Category 1 Respiratory and Skin Sensitizer (H334, H317). The beta-lactam ring structure, preserved in Impurity A, is the pharmacophore responsible for haptenization—the binding to serum proteins that triggers anaphylaxis in sensitized individuals.[1]

Hazard Landscape & Risk Assessment

Before opening a vial, you must understand the biological mechanism of the threat.

Mechanism of Action (Sensitization): Beta-lactams act as haptens.[1] They covalently bind to carrier proteins (like albumin) in the blood. The immune system recognizes this [Hapten-Protein] complex as foreign, triggering IgE production.[1] Subsequent exposure, even at nanogram levels, can cause anaphylactic shock.

Hazard Classification (GHS):

  • H317: May cause an allergic skin reaction.[2][3]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4]

  • Target Organs: Respiratory System, Dermis.[5]

Visualizing the Risk Decision Logic

RiskAssessment Start START: Handling Cefixime Impurity A Quant Quant Start->Quant Check Yes State State Check->State HighRisk HIGH RISK: Aerosol Potential Check->HighRisk Yes (Powder) ModRisk MODERATE RISK: Surface Contact Check->ModRisk No (Solution/Trace) Check->ModRisk No (Solution) Control1 REQ: Isolator or Class II BSC HighRisk->Control1 PPE1 PPE: PAPR + Double Nitrile + Tyvek Control1->PPE1 Control2 REQ: Certified Fume Hood ModRisk->Control2 PPE2 PPE: N95/P3 + Double Nitrile + Lab Coat Control2->PPE2

Figure 1: Decision tree for determining engineering controls and PPE based on quantity and physical state.[1]

PPE Selection Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select gear based on your specific operation.

Operation Quantity Respiratory Protection Dermal Protection Eye/Face Protection Engineering Control
Weighing / Transferring Solids > 10 mgPAPR (Powered Air Purifying Respirator) with HEPA filterDouble Gloves (Nitrile, extended cuff) + Tyvek Sleeves Safety Goggles (Sealed)Isolator or Glove Box
Weighing / Transferring Solids < 10 mgN95 / P3 Mask (Fit-tested)Double Gloves (Nitrile)Safety GogglesClass II BSC or Fume Hood
Solution Handling (Dissolved) AnySurgical Mask (Splash guard)Double Gloves (Nitrile)Safety Glasses w/ Side ShieldsFume Hood
Spill Cleanup (Solid) AnyFull-Face Respirator (P100 cartridges)Chem-Tape Gloves over Nitrile + Tyvek SuitIntegrated in RespiratorPortable HEPA Vacuum

Critical Note on Gloves: Latex is prohibited . Latex proteins can cross-sensitize. Use Nitrile (minimum 5 mil thickness) . For high-risk transfers, use "double-gloving" with a color indicator system (e.g., orange under blue) to immediately spot breaches.[1]

Operational Protocol: The "Clean-Trace" Workflow

Trustworthiness comes from a self-validating system. This workflow ensures that if a breach occurs, it is contained immediately.

Phase A: Gowning (Donning)
  • Step 1: Remove personal jewelry and outer street clothing.

  • Step 2: Don shoe covers.

  • Step 3: Don Tyvek lab coat or coverall (ensure cuffs are elastic).

  • Step 4: Don Inner Pair of gloves (tuck under Tyvek cuff).

  • Step 5: Don Outer Pair of gloves (pull over Tyvek cuff).

  • Step 6: Don respiratory protection (Fit check required).

Phase B: Handling in Engineering Control
  • Static Reduction: Use an ionizing bar if available. Cefixime impurities are often electrostatic powders.

  • Weighing: Never weigh on an open bench. Use a micro-balance inside the hood/isolator.

  • Solvent Trap: Keep a container of 1M NaOH (Sodium Hydroxide) inside the hood. If a spatula or weigh boat is contaminated, immediately submerge it in NaOH. The high pH hydrolyzes the beta-lactam ring, chemically deactivating the sensitizer.

Phase C: De-Gowning (Doffing)

This is the highest risk point for secondary exposure.

Doffing Step1 1. Wipe Outer Gloves (w/ 70% IPA) Step2 2. Remove Outer Gloves (Peel inside-out) Step1->Step2 Step3 3. Remove Eye Gear (Handle by strap) Step2->Step3 Step4 4. Remove Gown/Suit (Roll inside-out) Step3->Step4 Step5 5. Remove Respirator (Last item removed) Step4->Step5 Step6 6. Wash Hands (Soap & Water - 2 mins) Step5->Step6

Figure 2: Sequential doffing procedure to prevent cross-contamination.

Emergency Response & Deactivation

Spill Response:

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Full-Face Respirator (P100) and Tyvek suit.

  • Contain: Cover spill with paper towels soaked in 1M NaOH or Hypochlorite (Bleach) .

    • Scientific Rationale: Nucleophilic attack by hydroxide ions opens the beta-lactam ring, destroying the pharmacophore and reducing sensitization potential.

  • Wait: Allow 15 minutes contact time.

  • Clean: Wipe up.[3] Repeat with water.[2][3][6][7][8]

First Aid:

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek emergency medical attention (anaphylaxis risk).

  • Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use alcohol (it enhances skin absorption).

Waste Disposal

  • Solids/Liquids: All waste contaminated with Cefixime Impurity A must be segregated into "Cytotoxic/Sensitizer" waste streams.

  • Destruction Method: High-Temperature Incineration (>1000°C) is the only validated method to ensure complete destruction of the beta-lactam ring.[1]

  • Labeling: Waste containers must be clearly labeled: "Contains Beta-Lactam Sensitizers – Incinerate Only."

References

  • European Pharmacopoeia (Ph. Eur.). Cefixime Monograph 01/2008:1188. (Defines Impurity A structure and limits).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (Guidelines on sensitizer handling). [1]

  • World Health Organization (WHO). Annex 6: WHO good manufacturing practices for pharmaceutical products containing hazardous substances. (Containment strategies).

  • Centers for Disease Control and Prevention (CDC). Biosafety in Microbiological and Biomedical Laboratories (BMBL). (PPE selection for sensitizing agents).[3][9] [1]

  • National Institute for Occupational Safety and Health (NIOSH). Preventing Asthma in Animal Handlers (Applicable to Sensitizers).[1]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.